prop-1-ene
Description
Structure
2D Structure
Properties
CAS No. |
1981-80-2 |
|---|---|
Molecular Formula |
C3H5 |
Molecular Weight |
41.07 g/mol |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2 |
InChI Key |
RMRFFCXPLWYOOY-UHFFFAOYSA-N |
SMILES |
C=C[CH2] |
Canonical SMILES |
C=C[CH2] |
Origin of Product |
United States |
Foundational & Exploratory
Prop-1-ene: A Comprehensive Technical Guide to its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prop-1-ene, commonly known as propylene, is a fundamental building block in the organic chemical industry and a key starting material for the synthesis of a vast array of chemical intermediates and polymers. As an unsaturated hydrocarbon with the chemical formula C₃H₆, its reactivity is dominated by the presence of a carbon-carbon double bond, making it a versatile substrate for numerous chemical transformations. This technical guide provides an in-depth exploration of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its key reaction pathways.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₃H₆[1][2] |
| Structure | H₂C=CH-CH₃[3] |
| Molar Mass | 42.081 g/mol [4][5][6] |
| Appearance | Colorless gas with a faint petroleum-like odor[7][8] |
| Density (liquid) | 0.5193 g/cm³[4][5][6] |
| Boiling Point | -47.4 °C[4][5][6] |
| Melting Point | -185.2 °C[4][5][6] |
| Solubility in Water | Insoluble[7] |
| Solubility in Organic Solvents | Soluble in ethanol and ether[9] |
| Vapor Pressure | 1158 kPa at 25°C[10] |
Safety and Reactivity Data
| Property | Value |
| Flash Point | -108 °C (-162 °F) (gas)[11] |
| Autoignition Temperature | 460 °C[10] |
| Flammability Limits in Air | 2.0% - 11.1% by volume[9] |
| Primary Hazards | Extremely flammable; forms explosive mixtures with air.[8] |
| Incompatibilities | Strong oxidizing agents, strong acids, halogens.[8] |
Spectroscopic and Thermodynamic Data
Spectroscopic data are essential for the identification and structural elucidation of this compound, while thermodynamic data provide insights into its stability and energy content.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Shows signals for the three distinct proton environments: the methyl protons, the vinylic proton on C2, and the two vinylic protons on C1.[1][12] |
| ¹³C NMR | Displays three distinct signals corresponding to the three carbon atoms in different chemical environments.[1][7] |
| Infrared (IR) Spectroscopy | Characterized by a strong absorption band around 1640-1680 cm⁻¹ due to the C=C stretching vibration.[1] |
| Mass Spectrometry | The molecular ion peak (M+) appears at m/z = 42.[13] |
Thermodynamic Properties
| Property | Value |
| Standard Enthalpy of Formation (ΔH°f) (gas) | +20.4 kJ/mol[6][14] |
| Standard Enthalpy of Combustion (ΔH°c) (gas) | -2058 kJ/mol[15] |
Key Chemical Reactions and Mechanisms
The reactivity of this compound is primarily centered around its carbon-carbon double bond, which readily undergoes addition reactions.
Electrophilic Addition of Hydrogen Bromide (HBr)
The addition of HBr to this compound is a classic example of an electrophilic addition reaction that follows Markovnikov's rule. The reaction proceeds via a two-step mechanism involving the formation of a secondary carbocation intermediate, which is more stable than the primary carbocation.
Caption: Electrophilic addition of HBr to this compound.
In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromopropane.
Caption: Free-radical addition of HBr to this compound.
Acid-Catalyzed Hydration
The hydration of this compound in the presence of an acid catalyst (e.g., H₂SO₄) also follows Markovnikov's rule, yielding propan-2-ol as the major product. The mechanism is similar to the electrophilic addition of HBr, with water acting as the nucleophile in the second step.[16][17][18][19]
Caption: Acid-catalyzed hydration of this compound.
Ozonolysis
Ozonolysis of this compound, followed by a reductive work-up (e.g., with zinc and water), cleaves the double bond to form two carbonyl compounds: formaldehyde and acetaldehyde.[13][20][21][22]
Caption: Ozonolysis of this compound.
Experimental Protocols
The determination of the physicochemical and spectral properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility.
Determination of Melting Point (ASTM E324)
The melting point of a substance that is solid at room temperature can be determined using the capillary tube method as outlined in ASTM E324.[1][23] A small, powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of a high degree of purity.[23][24][25]
Determination of Flash Point (ASTM D93)
The flash point of a volatile substance is determined using a closed-cup tester, such as the Pensky-Martens apparatus described in ASTM D93.[2][4][5][6] A specified volume of the liquid sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
To obtain a ¹H or ¹³C NMR spectrum, a sample of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons.[26][27][28][29] The solution is placed in a thin glass tube and inserted into the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum. An internal standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale.[28]
Infrared (IR) Spectroscopy
For gaseous samples like this compound, the IR spectrum is typically obtained using a gas cell.[10][12][30][31] The gas is introduced into the cell, which is then placed in the beam path of an IR spectrometer. As infrared radiation passes through the sample, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. A background spectrum of the empty cell or a non-absorbing gas (like nitrogen) is first recorded and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.[31]
Mass Spectrometry (MS)
In a typical mass spectrometry experiment for a gaseous compound like this compound, the sample is introduced into the instrument's ion source under high vacuum. The molecules are then ionized, often by electron impact, which causes the formation of a molecular ion and various fragment ions.[15][32][33][34][35] These ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, resulting in a mass spectrum.
Determination of Enthalpy of Combustion
The enthalpy of combustion is experimentally determined using a bomb calorimeter.[8][14][36][37][38] A weighed sample of the substance is placed in a steel container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[36]
Conclusion
This compound is a cornerstone of the chemical industry, with its rich and versatile chemistry stemming from the reactivity of its double bond. A thorough understanding of its fundamental chemical properties, as detailed in this guide, is paramount for its safe and efficient utilization in research, development, and industrial applications. The provided data, reaction mechanisms, and experimental protocols serve as a comprehensive resource for professionals working with this important alkene.
References
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- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
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- 5. store.astm.org [store.astm.org]
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- 24. SSERC | Melting point determination [sserc.org.uk]
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- 26. How To [chem.rochester.edu]
- 27. NMR Sample Preparation [nmr.chem.umn.edu]
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A Comprehensive Technical Guide to Prop-1-ene: IUPAC Nomenclature, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prop-1-ene, commonly known as propylene, is a fundamental three-carbon alkene that serves as a critical building block in the chemical industry, most notably as the monomer for polypropylene. Its reactivity, governed by the presence of a carbon-carbon double bond, makes it a versatile precursor for the synthesis of a wide array of organic compounds. This guide provides an in-depth overview of the IUPAC nomenclature, molecular structure, physicochemical properties, and key reactive pathways of this compound, with a focus on electrophilic addition reactions. Detailed experimental methodologies and visual diagrams of reaction mechanisms are included to support advanced research and development applications.
IUPAC Nomenclature and Structure
The systematic IUPAC name for the alkene with the chemical formula C₃H₆ is This compound . The name is derived as follows:
-
"Prop-" indicates a three-carbon chain.
-
"-ene" signifies the presence of a carbon-carbon double bond.
-
"-1-" specifies that the double bond is located between the first and second carbon atoms of the chain.
While "this compound" is the unambiguous IUPAC designation, the compound is frequently referred to as "propene" . This is because in a three-carbon chain, the double bond can only exist at the first position to maintain the longest carbon chain containing the double bond, making the numerical locator redundant.
Structurally, this compound consists of a methyl group attached to a vinyl group. The two carbon atoms of the double bond (C1 and C2) are sp² hybridized, exhibiting trigonal planar geometry, while the methyl carbon (C3) is sp³ hybridized with a tetrahedral geometry.
Molecular Geometry
The geometry of this compound has been determined through various spectroscopic and computational methods. The bond angles around the sp² hybridized carbons are approximately 120°, while the angles around the sp³ hybridized carbon are close to the ideal tetrahedral angle of 109.5°.
Physicochemical Properties
This compound is a colorless, flammable gas at room temperature and pressure with a faint hydrocarbon-like odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃H₆ |
| Molar Mass | 42.081 g/mol |
| Melting Point | -185.2 °C |
| Boiling Point | -47.4 °C |
| Density (liquid at -47.7°C) | 0.610 g/mL |
| C=C Bond Length | 1.353 Å |
| C-C Bond Length | 1.488 Å |
| C-C=C Bond Angle | 124.8° |
| Dipole Moment | 0.36 D |
Sources:
Chemical Reactivity and Key Reactions
The presence of the electron-rich pi (π) bond in the C=C double bond makes this compound susceptible to attack by electrophiles. Its typical reactions are addition and polymerization.[2][3]
Electrophilic Addition Reactions
A hallmark of alkene chemistry is the electrophilic addition reaction. In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition of protic acids (HX) is governed by Markovnikov's Rule .
Markovnikov's Rule States: When a protic acid (HX) is added to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms.
A quintessential example is the reaction of this compound with hydrogen bromide (HBr), which predominantly yields 2-bromopropane. This is because the reaction proceeds through the more stable secondary carbocation intermediate rather than the less stable primary carbocation.
The reaction mechanism involves two main steps:
-
The electrophilic attack of H⁺ on the this compound double bond, forming the most stable carbocation.
-
The nucleophilic attack of the bromide ion (Br⁻) on the carbocation.
Caption: Electrophilic addition of HBr to this compound.
Polymerization
This compound is the monomer for the production of polypropylene, a widely used thermoplastic polymer. This polymerization is typically carried out in the presence of a Ziegler-Natta or metallocene catalyst.
Experimental Protocols
Synthesis of 2-Bromopropane from this compound
This protocol describes the laboratory-scale synthesis of 2-bromopropane via the electrophilic addition of hydrogen bromide to this compound.
Materials:
-
This compound gas
-
Anhydrous Hydrogen Bromide (HBr) gas
-
A suitable inert solvent (e.g., dichloromethane or pentane), cooled to -78 °C
-
Drying tube (e.g., with calcium chloride)
-
Cold bath (e.g., dry ice/acetone)
-
Gas dispersion tube
Procedure:
-
Set up a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution), and a low-temperature thermometer.
-
Charge the flask with the chosen inert solvent and cool it to -78 °C using the cold bath.
-
Bubble a slow stream of this compound gas through the cold solvent until a desired amount has dissolved (this can be monitored by mass).
-
Once the this compound is dissolved, begin bubbling a slow, steady stream of anhydrous HBr gas through the solution. Ensure the temperature is maintained at -78 °C.
-
The reaction is typically rapid. The progress can be monitored by techniques such as thin-layer chromatography (TLC) if a non-volatile derivative is expected, or by taking aliquots for GC-MS analysis.
-
Once the reaction is complete, stop the flow of HBr and slowly warm the reaction mixture to room temperature, allowing any excess dissolved gases to be safely vented through the scrubber.
-
The resulting solution contains 2-bromopropane. The solvent can be removed under reduced pressure (rotary evaporation).
-
The crude 2-bromopropane can be purified by fractional distillation.
Safety Precautions: this compound and hydrogen bromide are hazardous gases. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. The use of a cold bath requires careful handling to avoid cryogenic burns.
Visualization of this compound Structure
The following diagram illustrates the molecular structure of this compound, highlighting the different types of carbon atoms and the double bond.
Caption: Structure of this compound with carbon hybridization.
References
Synthesis of Prop-1-ene from Ethanol: A Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
The conversion of ethanol to prop-1-ene (propylene) represents a significant pathway in the valorization of biomass-derived feedstocks to produce a key platform chemical for the polymer and chemical industries. This technical guide provides an in-depth overview of the primary catalytic routes for this transformation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative performance data. Two principal mechanistic pathways are discussed: the direct dehydration of ethanol to ethylene followed by oligomerization and cracking over acidic zeolite catalysts, and a more complex cascade reaction involving acetaldehyde, acetone, and isopropanol intermediates, typically catalyzed by metal oxides or modified zeolites. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of sustainable chemical synthesis processes.
Introduction
This compound is a cornerstone of the petrochemical industry, primarily used in the production of polypropylene, acrylonitrile, propylene oxide, and other valuable chemicals. Traditionally derived from fossil fuels, there is a growing imperative to develop renewable production routes. Bio-ethanol, readily available from the fermentation of sugars and starches, has emerged as a promising feedstock for the synthesis of "green" propylene. The catalytic conversion of ethanol to this compound (ETP) is a field of active research, with significant advancements in catalyst design and mechanistic understanding.
This guide details the two predominant mechanisms for the ETP reaction, provides a compilation of relevant experimental data, and outlines the methodologies for catalyst synthesis and performance evaluation.
Reaction Mechanisms
The synthesis of this compound from ethanol can proceed through two distinct mechanistic pathways, largely dictated by the choice of catalyst.
Pathway 1: Dehydration-Oligomerization-Cracking via Zeolite Catalysts
This mechanism is characteristic of acidic zeolite catalysts such as H-ZSM-5. The process involves a sequence of reactions occurring within the porous structure of the zeolite.
-
Ethanol Dehydration to Ethylene: Ethanol is first dehydrated on the acid sites of the zeolite to form ethylene.[1][2]
-
Ethylene Oligomerization: The ethylene molecules then undergo oligomerization to form higher olefins, such as butenes, hexenes, and octenes.
-
Cracking and Metathesis: These larger olefins are subsequently cracked and can also undergo metathesis reactions to produce a distribution of lighter olefins, including this compound.[2]
The product selectivity in this pathway is highly dependent on the catalyst's acidity and pore structure, as well as the reaction conditions.
Caption: Dehydration-Oligomerization-Cracking pathway for this compound synthesis.
Pathway 2: Cascade Reaction via Metal Oxide and Modified Zeolite Catalysts
This pathway involves a series of sequential reactions and is observed with catalysts such as In₂O₃, Ag-CeO₂/t-ZrO₂, and Zn/HBeta.[3][4][5] The mechanism proceeds through several key intermediates:
-
Ethanol Dehydrogenation to Acetaldehyde: The reaction is initiated by the dehydrogenation of ethanol to acetaldehyde.
-
Acetaldehyde to Acetone: Two molecules of acetaldehyde undergo an aldol condensation-type reaction to form acetone.[5]
-
Acetone to Isopropanol: Acetone is then reduced to isopropanol. This step can involve a Meerwein-Ponndorf-Verley (MPV) reaction where ethanol acts as the hydrogen donor.[4]
-
Isopropanol Dehydration to this compound: Finally, isopropanol is dehydrated to yield this compound.[4]
This cascade reaction offers a more direct route to this compound and can exhibit higher selectivity compared to the zeolite-based pathway.
Caption: Cascade reaction pathway for this compound synthesis.
Quantitative Data Presentation
The following tables summarize the catalytic performance data for the synthesis of this compound from ethanol using different catalytic systems.
Table 1: Performance of Zeolite-Based Catalysts
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Other Major Products | Reference |
| H-ZSM-5 (SiO₂/Al₂O₃ = 80) | 400 | 100 | 18.8 | - | Ethylene, Butenes | [1][2] |
| H-ZSM-5 (SiO₂/Al₂O₃ = 80) | 500 | 100 | 23.4 | - | Ethylene, Butenes | [1][2] |
| H-ZSM-5 (SiO₂/Al₂O₃ = 80) | 600 | 100 | 6.5 | - | Ethylene | [1] |
| Zr-ZSM-5 (Si/Al₂=80) | 500 | - | 32 | - | - | [6] |
| Re/ZSM-5 (7 wt%) | 400 | - | - | >25 | Ethylene | [7] |
Table 2: Performance of Metal Oxide and Modified Zeolite Catalysts
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Other Major Products | Reference |
| Zn/HBeta-C | 500 | ~100 | 43.4 | - | Ethylene, C₂-C₄ alkanes, C₅+ | [3][8] |
| In₂O₃ | - | - | up to 61 (with co-feed) | - | - | [5] |
| Sc-doped In₂O₃ | 550 | - | ~60 | - | - | [9] |
| 0.03Y/ZrO₂ | - | - | 44.0 | - | - | |
| Sm-CeO₂/10%Beta | 440 | 100 | 59.3 | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of catalysts and the catalytic conversion of ethanol to this compound.
Catalyst Synthesis
4.1.1. Preparation of Zn-modified HBeta Zeolite (Zn/HBeta)
This protocol is based on the wetness impregnation method described by Bai et al. (2024).[3]
-
Zeolite Pre-treatment: Commercial HBeta zeolite is calcined in air at a specified temperature to remove any organic templates or adsorbed species.
-
Preparation of Impregnation Solution: A solution of a zinc precursor (e.g., Zn(NO₃)₂·6H₂O, ZnSO₄·7H₂O, ZnCl₂, or C₄H₆O₄Zn·2H₂O) is prepared in deionized water. The concentration is calculated to achieve the desired zinc loading on the zeolite support.
-
Impregnation: The zinc precursor solution is added dropwise to the pre-treated HBeta zeolite powder under constant stirring. The volume of the solution should be equal to the pore volume of the zeolite (incipient wetness).
-
Drying: The impregnated zeolite is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.
-
Calcination: The dried material is then calcined in a furnace in a flow of air. The calcination temperature and duration are critical parameters and are typically in the range of 500-600 °C for 3-5 hours.
4.1.2. Preparation of H-ZSM-5 Catalyst
Commercial H-ZSM-5 is often used, but it can be prepared from Na-ZSM-5 via ion exchange.
-
Ion Exchange: Na-ZSM-5 is stirred in an aqueous solution of NH₄NO₃ (typically 1 M) at around 80 °C for several hours. This process is often repeated to ensure complete exchange of Na⁺ with NH₄⁺.
-
Washing and Drying: The resulting NH₄-ZSM-5 is washed thoroughly with deionized water until the washings are free of nitrate ions, and then dried in an oven at 100-120 °C.
-
Calcination: The dried NH₄-ZSM-5 is calcined in air to decompose the ammonium ions and form the acidic H-ZSM-5. A typical calcination program involves ramping the temperature to 550 °C and holding for 5-6 hours.
Catalytic Reaction Procedure
The conversion of ethanol to this compound is typically carried out in a continuous-flow fixed-bed reactor system.
-
Reactor Setup: A fixed-bed reactor (often a quartz or stainless steel tube) is placed inside a furnace with a temperature controller.
-
Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g), sieved to a particular particle size (e.g., 20-40 mesh), is packed into the reactor, usually supported by quartz wool.
-
Pre-treatment: The catalyst is pre-treated in situ by heating it to a high temperature (e.g., 400 °C) under a flow of an inert gas like nitrogen for a certain period (e.g., 30 minutes) to remove any adsorbed moisture and impurities.[11]
-
Reaction: The reactor is brought to the desired reaction temperature (e.g., 500 °C) and pressure (e.g., 0.1 MPa).[8] Ethanol is introduced into the reactor using a high-precision pump (e.g., a syringe pump). The ethanol is vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor. The Weight Hourly Space Velocity (WHSV), defined as the mass flow rate of the reactant divided by the mass of the catalyst, is a key parameter and is carefully controlled (e.g., 2.8 h⁻¹).[8]
-
Product Analysis: The effluent gas stream from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a Flame Ionization Detector - FID) to identify and quantify the products.
-
Data Calculation: Ethanol conversion and product selectivity/yield are calculated based on the carbon balance from the GC analysis.
Caption: General experimental workflow for ethanol to this compound synthesis.
Conclusion
The synthesis of this compound from ethanol is a viable and promising route for the production of this essential chemical from renewable resources. The choice of catalyst dictates the reaction mechanism, with acidic zeolites favoring a dehydration-oligomerization-cracking pathway and metal oxides or modified zeolites promoting a cascade reaction through acetaldehyde and acetone intermediates. While significant progress has been made in improving the yield and stability of catalysts for this process, further research is needed to optimize catalyst design, enhance selectivity, and improve the overall economic feasibility of the ETP conversion. This guide provides a foundational understanding of the key aspects of this important catalytic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioethanol Conversion into Propylene over Various Zeolite Catalysts: Reaction Optimization and Catalyst Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8598399B2 - Catalyst composition for direct conversion of ethanol to propylene - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
An In-Depth Technical Guide to the Acid-Catalyzed Hydration of Prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the acid-catalyzed hydration of prop-1-ene, a fundamental electrophilic addition reaction in organic chemistry. The process, which converts an alkene into an alcohol, is governed by principles of carbocation stability and regioselectivity, making it a critical mechanism to understand in synthetic chemistry.
Core Reaction Mechanism: Electrophilic Addition
The hydration of this compound in the presence of an acid catalyst, such as aqueous sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, which dictates that the hydrogen atom of the adding reagent (water) attaches to the carbon atom of the double bond that already has more hydrogen atoms. Consequently, the hydroxyl group (-OH) adds to the more substituted carbon atom. This regioselectivity is a direct result of the mechanism, which involves the formation of the most stable carbocation intermediate.[1][2]
The mechanism can be delineated in three primary steps:
-
Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a hydronium ion (H₃O⁺), formed from the acid catalyst and water, on the π-bond of the this compound molecule. This protonation can occur on either carbon of the double bond. However, the proton preferentially adds to the terminal carbon (C1), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation on the internal carbon (C2). The alternative, a primary carbocation on C1, is significantly less stable and thus forms in negligible amounts.[2][3] This initial protonation is the rate-determining step of the reaction.[1]
-
Nucleophilic Attack by Water: The electron-deficient secondary carbocation is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocation. The lone pair of electrons on the oxygen atom forms a new carbon-oxygen bond, resulting in a protonated alcohol, specifically an oxonium ion.[3][4]
-
Deprotonation: In the final step, a water molecule or the conjugate base of the acid (e.g., HSO₄⁻) acts as a base, removing a proton from the oxonium ion.[3] This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, propan-2-ol.[4]
The high regioselectivity of this reaction means that propan-2-ol is the overwhelmingly major product, while the formation of propan-1-ol is highly disfavored.[5][6] To synthesize propan-1-ol from propene, alternative methods such as hydroboration-oxidation, which follows an anti-Markovnikov regioselectivity, must be employed.[5]
Data Presentation
The quantitative outcome of the acid-catalyzed hydration of this compound is characterized by its high regioselectivity. The stability of the secondary carbocation intermediate over the primary carbocation ensures the predominant formation of propan-2-ol.
| Reactant | Catalyst | Product (Major) | Product (Minor) | Regioselectivity (Major:Minor) |
| This compound | H₂SO₄ / H₂O | Propan-2-ol | Propan-1-ol | >99 : <1 |
Table 1: Product Distribution in the Acid-Catalyzed Hydration of this compound. The reaction is highly regioselective, with propan-2-ol being the almost exclusive product due to the stability of the secondary carbocation intermediate.
Experimental Protocols
Performing the hydration of this compound in a standard laboratory setting presents challenges due to its gaseous state at room temperature. Industrial processes typically employ high pressures and temperatures to facilitate the reaction. However, a representative protocol can be described using a liquid alkene, such as 1-hexene, which follows the same mechanistic principles. This analogous procedure provides a clear framework for understanding the experimental steps involved.
Title: Acid-Catalyzed Hydration of 1-Hexene to 2-Hexanol
Objective: To synthesize 2-hexanol from 1-hexene via acid-catalyzed hydration, demonstrating Markovnikov's rule.
Materials:
-
1-Hexene
-
85% Sulfuric acid (H₂SO₄)
-
9M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 3 mL screw-top vial)
-
Erlenmeyer flasks
-
Pasteur pipets
-
Separatory funnel (for larger scale) or centrifuge tubes for microscale extraction
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, carefully add 1.0 mL of 85% H₂SO₄ to a 3 mL screw-top vial containing a magnetic stir bar.
-
Addition of Alkene: Add 0.5 mL of 1-hexene to the vial, cap it, and begin vigorous stirring. The mixture will initially be biphasic.
-
Reaction: Continue stirring vigorously for 20 minutes. After this period, add another 0.5 mL of 1-hexene and continue to stir for an additional 20 minutes.
-
Quenching: Transfer the reaction mixture to a 10 mL Erlenmeyer flask and cool it in an ice bath for 5 minutes.
-
Neutralization: Slowly and carefully neutralize the excess acid by adding 4 mL of 9M NaOH solution dropwise while keeping the flask in the ice bath to dissipate heat.
-
Extraction: Transfer the mixture to a separatory funnel or centrifuge tube. Add 2.0 mL of diethyl ether to extract the alcohol product. Shake gently, venting periodically. Allow the layers to separate and collect the upper organic (ether) layer. Perform a second extraction on the aqueous layer with an additional 2.0 mL of ether and combine the organic extracts.
-
Washing: Wash the combined organic layers with 2.0 mL of saturated NaCl solution to help remove dissolved water.
-
Drying: Transfer the ether solution to a clean, dry Erlenmeyer flask. Add a small amount (approx. 0.1 g) of anhydrous potassium carbonate to the solution to remove residual water. Swirl occasionally and let it stand for 5-7 minutes.
-
Isolation: Carefully decant or filter the dried ether solution into a pre-weighed flask.
-
Purification: Evaporate the diethyl ether solvent in the fume hood (gentle heating with a warm water bath can be used) to yield the crude alcohol product. For higher purity, the product can be purified by simple distillation, collecting the fraction corresponding to the boiling point of 2-hexanol (136 °C).
-
Analysis: Determine the mass of the final product to calculate the yield. Characterize the product using techniques such as Infrared (IR) spectroscopy (to observe the -OH stretch) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
The logical flow and key intermediates of the reaction mechanism are illustrated below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Q. Propan-1-ol cannot be prepared by acid catalyzed hydration of propene,.. [askfilo.com]
- 6. sarthaks.com [sarthaks.com]
An In-depth Technical Guide to the Molecular Orbital Theory of Prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the molecular orbital (MO) theory of prop-1-ene (propylene). It delves into the σ and π electronic frameworks, the phenomenon of hyperconjugation, and the experimental validation of the theoretical model through photoelectron and UV-Vis spectroscopy.
Introduction to the Molecular Structure of this compound
This compound (C₃H₆) is a key industrial alkene featuring a carbon-carbon double bond and a methyl group. Its geometry plays a crucial role in determining its electronic structure. The two doubly bonded carbons (C1 and C2) are sp² hybridized, adopting a trigonal planar geometry with bond angles of approximately 120°. The methyl carbon (C3) is sp³ hybridized, resulting in a tetrahedral geometry. This structural arrangement allows for significant interaction between the σ bonds of the methyl group and the π system of the double bond.
The σ and π Molecular Orbital Frameworks
The molecular orbitals of this compound can be categorized into two primary frameworks: the σ (sigma) framework and the π (pi) framework.
The σ Framework: The σ framework is comprised of molecular orbitals formed from the head-on overlap of atomic orbitals (s, sp, sp², sp³). These orbitals are cylindrically symmetrical about the internuclear axis and constitute the single bonds within the molecule (C-H and C-C).
The π Framework: The π framework is formed from the side-on overlap of the unhybridized p orbitals on the sp² hybridized C1 and C2 atoms. This overlap results in the formation of a high-energy, electron-rich π bond located above and below the plane of the σ bonds. This π system is central to the reactivity and spectroscopic properties of this compound.
Hyperconjugation: The Interaction of σ and π Orbitals
A critical feature of the molecular orbital picture of this compound is hyperconjugation. This phenomenon involves the delocalization of electrons from the σ bonds of the methyl group into the adjacent empty π* (antibonding) orbital of the double bond.[1][2][3] This interaction is possible because the C-H σ bonds of the methyl group can align with the plane of the π system.
This σ-π* interaction has several important consequences:
-
Stabilization of the Molecule: Hyperconjugation lowers the overall energy of the molecule, contributing to the stability of this compound compared to a hypothetical localized system.
-
Lengthening of the C-C Single Bond: The delocalization of electron density into the π* orbital slightly weakens the adjacent C-C single bond, leading to a bond length that is shorter than a typical alkane C-C bond but longer than a typical alkene C=C bond.
-
Modification of the π System: The electron donation from the methyl group slightly raises the energy of the π bonding orbital and slightly lowers the energy of the π* antibonding orbital.
Quantitative Data from Spectroscopy
Experimental techniques such as photoelectron spectroscopy (PES) and ultraviolet-visible (UV-Vis) spectroscopy provide quantitative data that validate and refine the molecular orbital model of this compound.
Photoelectron Spectroscopy (PES)
PES measures the ionization energies required to remove electrons from the different molecular orbitals of a molecule. Each ionization energy corresponds to the energy of a specific molecular orbital.
| Molecular Orbital | Symmetry | Ionization Energy (eV) |
| 2a'' (π) | a'' | 9.73 |
| 10a' | a' | 12.31 |
| 9a' | a' | 13.23 |
| 8a' | a' | 14.48 |
| 1a'' | a'' | 15.0 |
| 7a' | a' | 15.9 |
| 6a' | a' | 18.4 |
| 5a' | a' | 22.1 |
| 4a' | a' | 23.9 |
Data sourced from the NIST Chemistry WebBook and referenced studies.[1]
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For this compound, the most significant absorption in the accessible UV region corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO), which is the π orbital, to the lowest unoccupied molecular orbital (LUMO), the π* orbital.
| Electronic Transition | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) |
| π → π* | ~170 nm | Not readily available in cited literature. |
Experimental Protocols
Photoelectron Spectroscopy (PES) of Gaseous this compound
Objective: To measure the binding energies of the valence electrons in this compound to determine the energies of its molecular orbitals.
Methodology:
-
Sample Introduction: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber.
-
Ionization: The gas molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS) or an X-ray source (for XPS).
-
Photoelectron Ejection: The incident photons cause the ejection of electrons (photoelectrons) from the various molecular orbitals of the this compound molecules.
-
Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection: A detector counts the number of photoelectrons at each kinetic energy, generating a photoelectron spectrum.
-
Data Analysis: The binding energy of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photons. The resulting spectrum shows peaks corresponding to the ionization from each molecular orbital.
Experimental workflow for Photoelectron Spectroscopy of this compound.
UV-Vis Spectroscopy of Gaseous this compound
Objective: To measure the absorption of ultraviolet radiation by this compound to identify the energy of the π → π* electronic transition.
Methodology:
-
Sample Preparation: A known concentration of gaseous this compound is introduced into a gas-tight cuvette with quartz windows (which are transparent to UV radiation).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is used, which consists of a light source (typically a deuterium lamp for the UV range), a monochromator to select the wavelength of light, a sample compartment, and a detector.
-
Blank Measurement: A spectrum of the empty gas cuvette is recorded to serve as a baseline.
-
Sample Measurement: The cuvette containing the this compound gas is placed in the sample compartment, and the absorbance of light is measured across a range of UV wavelengths.
-
Data Analysis: The absorbance spectrum is plotted, showing absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) for the π → π* transition is identified from the peak of the absorption band.
Experimental workflow for UV-Vis Spectroscopy of this compound.
Molecular Orbital Diagrams
Formation of π Molecular Orbitals
The two p atomic orbitals on C1 and C2 combine to form a lower-energy π bonding molecular orbital and a higher-energy π* antibonding molecular orbital.
Formation of π molecular orbitals in this compound.
π Molecular Orbital Energy Level Diagram
The two π electrons of this compound occupy the lower-energy π bonding orbital, leaving the π* antibonding orbital empty in the ground state.
π Molecular orbital energy level diagram for this compound.
Hyperconjugation Interaction
Hyperconjugation can be visualized as the interaction between the pseudo-π orbitals of the methyl group (formed from combinations of the C-H σ bonds) and the π system of the double bond.
Orbital interaction in hyperconjugation.
Conclusion
The molecular orbital theory provides a powerful framework for understanding the electronic structure, stability, and reactivity of this compound. The interplay between the σ and π frameworks, particularly through hyperconjugation, is essential for a complete description of its properties. Experimental data from photoelectron and UV-Vis spectroscopy provide strong evidence for the validity of the molecular orbital model, offering quantitative insights into orbital energies and electronic transitions. This detailed understanding is fundamental for professionals in chemical research and drug development, where molecular interactions and reactivity are of paramount importance.
References
A Technical Guide to the Acid-Catalyzed Hydration of Prop-1-ene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the acid-catalyzed hydration of prop-1-ene, a fundamental reaction in organic chemistry for the synthesis of propan-2-ol (isopropyl alcohol). It covers the detailed reaction mechanism, thermodynamic and kinetic data, a representative experimental protocol, and the logical workflow. The information is presented to be of practical value for professionals in research and development.
Reaction Mechanism
The acid-catalyzed hydration of this compound is an electrophilic addition reaction that proceeds in three principal steps. The reaction adheres to Markovnikov's rule, which dictates that the hydrogen atom of the adding reagent (water) attaches to the carbon atom of the double bond that already has more hydrogen atoms.[1][2] This regioselectivity is governed by the formation of the most stable carbocation intermediate.
The overall reaction is:
C₃H₆ (propene) + H₂O (water) ⇌ CH₃CH(OH)CH₃ (propan-2-ol)[1]
The mechanism involves the following stages:
-
Protonation of the Alkene: The reaction is initiated by the protonation of the this compound double bond by a hydronium ion (H₃O⁺), which is formed from the strong acid catalyst (e.g., H₂SO₄) in water.[3][4] This electrophilic attack forms a carbocation. A secondary carbocation is formed preferentially over a primary carbocation due to its greater stability, thus dictating the regioselectivity of the reaction.[1][2] This initial step is the slowest and therefore the rate-determining step of the reaction.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient secondary carbocation.[1][5] This results in the formation of a protonated alcohol, specifically a protonated propan-2-ol (an oxonium ion).
-
Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion.[4][6] This step yields the final product, propan-2-ol, and regenerates the hydronium ion catalyst, allowing it to participate in another reaction cycle.[4]
Caption: The three-step mechanism for the acid-catalyzed hydration of this compound.
Thermodynamics and Kinetics
The hydration of propene is a reversible, exothermic reaction.[7] The equilibrium between propene and propan-2-ol is sensitive to temperature; lower temperatures favor the formation of the alcohol product, while higher temperatures favor the reverse reaction, the dehydration of the alcohol to form propene.[5]
Quantitative data from industrial processes provide insight into the reaction's efficiency under optimized conditions.
| Parameter | Value | Conditions | Catalyst | Source |
| Enthalpy of Reaction (ΔH) | -51.5 kJ/mol | Standard Conditions | - | [7] |
| Product Yield | 93.5% | 150°C, 80–100 atm | Sulfonated Polystyrene Resin | [7] |
| Propene Conversion | 75% | 150°C, 80–100 atm | Sulfonated Polystyrene Resin | [7] |
| Primary Byproduct | ~5% Diisopropyl ether | 150°C, 80–100 atm | Sulfonated Polystyrene Resin | [7] |
| Optimal Temperature Range | 280-340°C | 30 MPa, Flow Reactor | Sulfuric Acid | [8] |
Kinetically, the rate of reaction is dependent on the concentration of the alkene and the acidity of the medium. As previously noted, the formation of the carbocation is the rate-limiting step.[3] A study investigating the hydration of propylene in high-temperature water using sulfuric acid as a catalyst found that the apparent pseudo-first-order rate constant reached a maximum around 340°C at a pressure of 30 MPa.[8]
Experimental Protocol
This section outlines a representative laboratory-scale procedure for the hydration of this compound. This protocol is based on the general principles of acid-catalyzed alkene hydration.
Objective: To synthesize propan-2-ol from this compound via acid-catalyzed hydration.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Distilled Water (H₂O)
-
This compound (gas)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Gas dispersion tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Distillation apparatus
-
Gas cylinder with regulator for this compound
Procedure:
-
Catalyst Preparation: In the 250 mL three-neck flask, carefully add 50 mL of distilled water. Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid while stirring continuously. Allow the solution to cool to room temperature.
-
Reaction Setup: Equip the flask with the magnetic stir bar, the gas dispersion tube (ensuring its tip is below the surface of the acid solution), and the dry ice/acetone condenser.
-
Introduction of Alkene: Begin vigorous stirring of the acid solution. Slowly bubble this compound gas through the solution via the gas dispersion tube. Monitor the gas flow rate and the reaction temperature. Maintain the temperature below 40°C, using an ice bath if necessary, to minimize side reactions. Continue the addition for 1-2 hours or until a sufficient amount of propene has been absorbed.
-
Reaction Workup: Once the addition is complete, transfer the reaction mixture to a separatory funnel. Two layers may be present. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This step quenches the acid catalyst.
-
Extraction: Extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine the organic extracts.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Purify the crude propan-2-ol by fractional distillation. Collect the fraction boiling at approximately 82-83°C.
-
Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A generalized workflow for the laboratory synthesis of propan-2-ol.
Applications in Drug Development and Research
Propan-2-ol, the product of this reaction, is a widely used chemical with significant applications in the pharmaceutical and research sectors.[9]
-
Solvent: It is an important solvent used in the extraction and purification of natural products and in the formulation of pharmaceutical products.
-
Antiseptic: Its antiseptic properties make it a common component in sanitizers and disinfectants crucial for sterile laboratory and clinical environments.[9]
-
Chemical Intermediate: Propan-2-ol serves as a precursor for the synthesis of other important chemicals, such as acetone (via oxidation), which is itself a key solvent and reagent in drug synthesis.[10]
Understanding the synthesis of this fundamental alcohol provides a basis for developing more complex molecules and for process optimization in chemical manufacturing.
References
- 1. brainly.com [brainly.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.3 Hydration of Alkenes: Addition of H2O – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.4 Hydration of Alkenes: Addition of H2O by Oxymercuration - Organic Chemistry | OpenStax [openstax.org]
- 7. scribd.com [scribd.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. How are following conversions carried out?Propene to Propan-2-ol - askIITians [askiitians.com]
- 10. quora.com [quora.com]
Propene: A Comprehensive Technical Guide to its Natural Sources and Environmental Presence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propene (C3H6), a volatile organic compound (VOC) of significant industrial importance, also originates from a diverse array of natural sources, contributing to its ubiquitous presence in the environment. This technical guide provides an in-depth exploration of the natural formation and environmental distribution of propene. It details biogenic and pyrogenic sources, summarizes ambient concentrations in various environmental compartments, and outlines the experimental methodologies used for its detection and quantification. Furthermore, this guide illustrates key biochemical pathways associated with the production of related alkenes in plants and the microbial degradation of propene, offering a comprehensive resource for researchers in atmospheric chemistry, environmental science, and biotechnology.
Introduction
Propene, commonly known as propylene, is a key building block in the petrochemical industry, primarily used in the production of polypropylene plastics.[1][2] While industrial activities are major contributors to atmospheric propene, natural sources also play a crucial role in its global budget.[3] Understanding these natural emission sources and the resulting environmental concentrations is vital for accurately modeling atmospheric chemistry, assessing air quality, and exploring potential biogenic routes for sustainable chemical production. This guide synthesizes current scientific knowledge on the natural origins and environmental fate of propene.
Natural Sources of Propene
Propene is released into the environment from a variety of natural sources, which can be broadly categorized as biogenic and pyrogenic.
Biogenic Sources
Biogenic emissions are a significant contributor to the global propene budget. These sources include:
-
Vegetation: Plants are a major source of biogenic propene, with emissions varying significantly by species, season, and environmental conditions such as temperature and light intensity.[4] For instance, ponderosa pine forests have been identified as a notable source of propene.[4]
-
Microorganisms: Certain bacteria and marine algae are capable of producing short-chain hydrocarbons, including propene and the related alkane, propane.[3][5][6][7][8] For example, marine Photobacterium has been identified as a producer of propane.[3][5][6][7][8] While direct enzymatic pathways for propene biosynthesis are not as well-elucidated as for ethylene in plants, it is understood to be a metabolic byproduct in some microorganisms.
-
Oceans: The world's oceans are a significant source of propene, with emissions influenced by microbial activity and photochemical processes.[7]
Pyrogenic Sources
Pyrogenic sources involve the incomplete combustion of organic matter:
-
Biomass Burning: Forest fires, savanna burning, and the combustion of agricultural waste are major pyrogenic sources of propene.[9][10][11] Emission factors are dependent on the type of fuel and combustion conditions.
-
Volcanoes: Volcanic eruptions and degassing activities release a mixture of gases, including propene, into the atmosphere.[12][13]
Environmental Presence and Concentrations
Propene is a reactive gas with a relatively short atmospheric lifetime, on the order of hours to a day, due to its reaction with hydroxyl radicals (•OH).[7] Despite this, it is detected in various environmental compartments.
Atmosphere
Atmospheric concentrations of propene vary depending on the proximity to sources. Observed concentrations are typically in the parts-per-billion (ppb) range.
Oceans
Propene is found dissolved in seawater, with concentrations influenced by biological production and consumption, as well as atmospheric deposition.
Terrestrial Environments
Soils can be both a source and a sink for propene, with microbial activity playing a key role in its production and degradation.
Quantitative Data Summary
The following tables summarize reported quantitative data for propene emissions and ambient concentrations from various sources.
Table 1: Estimated Global Emissions of Propene from Natural Sources
| Source | Emission Estimate (Tg/year) | Reference(s) |
| Vegetation | 1.1 - 11.8 | [4] |
| Biomass Burning | 2.5 - 7.3 | [4] |
| Oceans | 1.4 - 15.0 | [7] |
Table 2: Ambient Air Concentrations of Propene
| Environment | Concentration Range (ppb) | Reference(s) |
| Rural | 0.1 - 4.8 | [7] |
| Urban | 4 - 10.5 | [7] |
| Industrial | 7 - 260 | [7] |
Experimental Protocols
Accurate quantification of propene in environmental samples requires sensitive and specific analytical techniques. Gas chromatography (GC) is the most common method.
Analysis of Propene in Ambient Air by GC-FID
This protocol describes the analysis of propene in air samples using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Sample Collection: Whole air samples are collected in evacuated stainless steel canisters (e.g., Summa canisters).
-
Preconcentration: A known volume of the air sample is passed through a cryogenic trap (e.g., packed with glass beads and cooled with liquid nitrogen) to concentrate the volatile organic compounds (VOCs), including propene.
-
Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed VOCs are injected into the GC column.
-
Gas Chromatography:
-
Column: A porous layer open tubular (PLOT) column, such as an Al2O3/KCl PLOT column (e.g., 50 m x 0.53 mm ID), is commonly used for the separation of light hydrocarbons.[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 8 mL/min).[15]
-
Oven Temperature Program: An initial temperature of around 85°C, held for a few minutes, followed by a temperature ramp (e.g., to 205°C) to elute heavier compounds.[15]
-
-
Detection: The separated compounds are detected by a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.
-
Quantification: The concentration of propene is determined by comparing the peak area of the sample to that of a certified gas standard with a known concentration of propene.
Analysis of Propene in Seawater by Purge and Trap GC-MS
This protocol outlines the determination of dissolved propene in seawater using a Purge and Trap system coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).[2][16][17][18][19]
-
Sample Collection: Seawater samples are collected in glass bottles with zero headspace to prevent the loss of volatile compounds. Samples should be preserved (e.g., by acidification) if not analyzed immediately.
-
Purge and Trap:
-
A known volume of the seawater sample (e.g., 20 mL) is placed in a purging vessel.[16]
-
An inert gas (e.g., nitrogen or helium) is bubbled through the sample for a set period (e.g., 20 minutes) at a controlled flow rate (e.g., 60 mL/min).[16]
-
The purged volatiles, including propene, are carried to an adsorbent trap (e.g., Tenax TA).
-
-
Thermal Desorption and Injection: The trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.
-
Gas Chromatography-Mass Spectrometry:
-
Column: A capillary column suitable for volatile analysis, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program is used to separate the target analytes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Quantification is typically performed using an internal standard method.
Analysis of Biogenic Propene Emissions from Vegetation
This protocol describes a dynamic enclosure method for measuring propene emissions from plants.[20][21]
-
Enclosure: A branch or a whole plant is enclosed in a chamber made of an inert material (e.g., Tedlar or Teflon bag).
-
Air Supply: A source of purified, hydrocarbon-free air is supplied to the enclosure at a constant flow rate.
-
Sample Collection: Air exiting the enclosure is drawn through an adsorbent tube (e.g., containing Tenax TA or a multi-sorbent bed) for a specified time to collect the emitted VOCs.
-
Analysis: The adsorbent tube is analyzed by thermal desorption-GC-MS, similar to the air analysis protocol, to identify and quantify the emitted compounds, including propene.
-
Emission Rate Calculation: The emission rate is calculated based on the concentration of propene in the outlet air, the flow rate of air through the enclosure, and the biomass (e.g., dry leaf weight) of the enclosed plant material.
Biochemical Pathways
While the precise enzymatic pathway for biogenic propene production is not as well-defined as for other alkenes like ethylene, this section illustrates a relevant plant hormone biosynthesis pathway and a known microbial degradation pathway for propene.
Ethylene Biosynthesis in Plants (Yang Cycle) - An Illustrative Analogue
The biosynthesis of ethylene, a plant hormone structurally similar to propene, is a well-characterized pathway known as the Yang Cycle. This serves as an excellent model for understanding how plants can produce simple alkenes from common metabolites.[3][5][6][7][16]
References
- 1. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel [ouci.dntb.gov.ua]
- 6. Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel [frontiersin.org]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. Volcanic Gas | Water | Sediment | Analysis | Supplier [hidenanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. researchgate.net [researchgate.net]
- 18. os.copernicus.org [os.copernicus.org]
- 19. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 20. Approaches for quantifying reactive and low-volatility biogenic organic compound emissions by vegetation enclosure techniques - part A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Prop-1-ene: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Prop-1-ene, also known as propylene, is a colorless, flammable gas that serves as a crucial building block in the chemical industry.[1][2] It is utilized in the synthesis of a wide array of products, including polypropylene plastics, isopropyl alcohol, and acetone.[3][4] Due to its high reactivity and gaseous nature, stringent safety and handling protocols are imperative for its use in a laboratory setting. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for the safe management of this compound in research and development environments.
Core Safety and Handling Precautions
The primary hazards associated with this compound are its extreme flammability and its potential to act as a simple asphyxiant at high concentrations.[5] It readily forms explosive mixtures with air and can react vigorously with oxidizing agents.[3][4] Therefore, all handling and experimental procedures involving this compound must be conducted with strict adherence to safety protocols to mitigate these risks.
Quantitative Data for this compound
A summary of the key quantitative safety and physical data for this compound is provided in the table below for easy reference. This information is critical for risk assessment and the design of safe experimental setups.
| Property | Value |
| Chemical Formula | C₃H₆ |
| Molar Mass | 42.08 g/mol [1] |
| Boiling Point | -47.7 °C[3] |
| Melting Point | -185 °C |
| Flash Point | -108 °C[6] |
| Autoignition Temperature | 455 °C[6] |
| Lower Explosive Limit (LEL) | 2.0%[6] |
| Upper Explosive Limit (UEL) | 11.1%[3] |
| Vapor Density (air = 1) | 1.5[1][6] |
| Odor Threshold | 23 ppm[4] |
| ACGIH TLV-TWA | 500 ppm[5] |
Laboratory Handling and Storage
Proper handling and storage are paramount to ensuring a safe laboratory environment when working with this compound.
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Cylinders of this compound must be secured in an upright position.[4]
-
Use only regulators and equipment approved for flammable gas service.
-
Ensure all equipment is properly grounded and bonded to prevent static discharge, which can be an ignition source.[6]
-
Leak-check all connections with a suitable leak detection solution before use.
-
Never heat a this compound cylinder.[4]
Storage:
-
Store this compound cylinders in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[6][8]
-
Segregate this compound from oxidizing agents, strong acids, and halogens.[3][9]
-
Do not store cylinders in direct sunlight.[8]
-
Storage areas should be clearly marked with "Flammable Gas" signage.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory.[10]
-
Hand Protection: Insulated gloves should be worn when handling cylinders to protect against frostbite from the cold liquefied gas.[10] For operations where there is a risk of fire, flame-retardant gloves should be used.
-
Body Protection: A flame-retardant lab coat is essential.[11]
-
Respiratory Protection: In situations where ventilation is inadequate and exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[12]
Experimental Protocols Involving this compound
This compound is a versatile reactant in a variety of chemical transformations. Below are illustrative methodologies for key laboratory-scale experiments. Researchers must always perform a thorough risk assessment and consult specific, peer-reviewed literature for detailed and validated procedures before commencing any new experiment.
General Workflow for Handling Gaseous Reactants
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory experiment.
Epoxidation of this compound
The epoxidation of this compound to produce propylene oxide is a significant industrial process. In a laboratory setting, this can be achieved using various oxidizing agents.
Methodology Overview: A common laboratory method involves the use of a catalyst such as titanium silicalite (TS-1) and an oxidizing agent like hydrogen peroxide in a suitable solvent.
-
Catalyst Preparation: The TS-1 catalyst is activated by calcination.
-
Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports is used. The reactor is charged with the activated catalyst and a solvent (e.g., methanol).
-
Reactant Introduction: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). This compound is then introduced into the reactor to a specific partial pressure. The oxidizing agent (e.g., hydrogen peroxide) is then carefully added.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Monitoring and Work-up: The reaction progress is monitored by analyzing samples for the consumption of this compound and the formation of propylene oxide. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is separated by filtration, and the product is isolated from the reaction mixture by distillation.
Hydroformylation of this compound
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. For this compound, this yields n-butyraldehyde and isobutyraldehyde.
Methodology Overview: This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen).
-
Catalyst Preparation: The catalyst precursor is dissolved in a suitable high-boiling point solvent under an inert atmosphere.
-
Reaction Setup: A high-pressure autoclave equipped with a mechanical stirrer, gas inlet and outlet, and temperature and pressure controllers is used. The catalyst solution is charged into the autoclave.
-
Reactant Introduction: The autoclave is sealed and purged with an inert gas. It is then pressurized with a mixture of this compound, carbon monoxide, and hydrogen to the desired partial pressures.
-
Reaction Conditions: The reaction is conducted at elevated temperatures and pressures with continuous stirring.
-
Monitoring and Work-up: The reaction is monitored by observing the pressure drop as the gaseous reactants are consumed. After the reaction, the autoclave is cooled, and the excess gas is carefully vented. The liquid product mixture is then analyzed, and the aldehydes are separated by distillation.
Polymerization of this compound
The polymerization of this compound is the basis for the production of polypropylene. In the laboratory, this can be demonstrated using Ziegler-Natta or metallocene catalysts.
Methodology Overview:
-
Catalyst System: A Ziegler-Natta catalyst, for example, can be prepared by reacting a transition metal halide (e.g., TiCl₄) with an organoaluminum compound (e.g., triethylaluminium) in an inert solvent.
-
Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a temperature control system is used. The vessel is thoroughly dried and purged with an inert gas.
-
Polymerization: The catalyst components are introduced into the reaction vessel containing an inert solvent. This compound is then bubbled through the stirred catalyst slurry at a controlled temperature and pressure.
-
Termination and Work-up: The polymerization is terminated by adding a quenching agent like methanol. The resulting polymer is then washed to remove catalyst residues and dried to yield polypropylene.
Emergency Response
In the event of an emergency involving this compound, a swift and appropriate response is crucial.
Emergency Response Flowchart for a this compound Leak
First Aid:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: For frostbite from liquefied gas, flush the affected area with lukewarm water. Do not rub. Seek medical attention.[7]
-
Eye Contact: For frostbite, gently flush with lukewarm water. Seek immediate medical attention.[7]
Fire Fighting:
-
In the event of a fire, if it is safe to do so, stop the flow of gas.[5]
-
Use a dry chemical or carbon dioxide extinguisher for small fires.
-
For larger fires, cool the cylinder with water spray from a safe distance to prevent a Boiling Liquid Expanding Vapor Explosion (BLEVE).[6]
-
Do not extinguish a leaking gas fire unless the leak can be stopped safely.
Disposal
Unused this compound and empty cylinders should be returned to the supplier.[4] Do not attempt to vent residual gas to the atmosphere. Follow all local, state, and federal regulations for the disposal of hazardous materials.[13]
This guide provides a foundational understanding of the safety and handling precautions for this compound in a laboratory setting. It is incumbent upon all researchers, scientists, and drug development professionals to supplement this information with institution-specific safety protocols and to conduct thorough risk assessments before undertaking any experimental work with this chemical.
References
- 1. This compound (C₃H₆) - 3D scene - US Mozaik Digital Education and Learning [us.mozaweb.com]
- 2. This compound (C₃H₆) - 3D scene - US Mozaik Digital Education and Learning [us.mozaweb.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nj.gov [nj.gov]
- 6. churchtownegas.com [churchtownegas.com]
- 7. pcs.com.sg [pcs.com.sg]
- 8. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 9. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. methanol.org [methanol.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Metathesis of Prop-1-ene with Ethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic metathesis of prop-1-ene with ethene, a key reaction in petrochemical synthesis and fine chemical production. This document details the catalysts employed, presents their performance data in a clear, tabular format, and offers detailed experimental protocols for both heterogeneous and homogeneous catalytic systems.
Introduction to Olefin Metathesis
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene (olefin) bonds. In the context of this compound and ethene, the primary reaction is a cross-metathesis that yields but-1-ene and regenerates ethene, effectively homologating propene. The reaction can be catalyzed by a variety of transition metal complexes, broadly categorized into heterogeneous and homogeneous systems. Key catalyst families include those based on Rhenium, Tungsten, and Molybdenum for heterogeneous catalysis, and Ruthenium (Grubbs catalysts) and Molybdenum (Schrock catalysts) for homogeneous catalysis. The choice of catalyst is critical and depends on the desired product selectivity, reaction conditions, and tolerance to functional groups.
Heterogeneous Catalysis
Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and robustness. For the metathesis involving this compound and ethene, catalysts are often supported on high-surface-area materials like alumina (Al₂O₃) or silica (SiO₂).
Catalyst Performance Data
The following table summarizes the performance of various heterogeneous catalysts in reactions related to the ethene and propene/butene system. While much of the detailed literature focuses on the conversion of ethene to propene via the metathesis of ethene and 2-butene, these conditions are highly relevant for the reverse reaction and the cross-metathesis of this compound and ethene.
| Catalyst System | Support | Temperature (°C) | Ethene Conversion (%) | Propene Selectivity (%) | Key Observations | Reference |
| Re/AlMCM-41(60) | AlMCM-41 (Si/Al=60) | 200 | ~5-10 | >40 | High selectivity at moderate temperatures. | [1] |
| NiRe/mix (1:1) | MCM-41 + γ-Al₂O₃ | 225 | ~9 | ~44 | Bimetallic system with good initial activity. | [1] |
| W/SiO₂ | SiO₂ | 450-600 | ~20 | >40 | Active at higher temperatures but shows good stability. | [1] |
| Ni-M41 | Mesoporous Silica | 400 | ~55 | ~54 | Tandem catalysis: ethene dimerization, isomerization, and metathesis. | [2] |
| W/SBA-15 | SBA-15 | 500 | - | ~79 (from 1-butene) | High selectivity for propene from 1-butene and ethene. | |
| Re₂O₇/SiO₂-Al₂O₃ | SiO₂-Al₂O₃ | 35 | - | ~88 (from 2-pentene) | Very high propene yield at mild conditions with a C5 olefin.[3] |
Experimental Protocol: Heterogeneous Metathesis in a Fixed-Bed Reactor
This protocol is a generalized procedure based on common practices for evaluating heterogeneous catalysts for olefin metathesis.[1]
1. Catalyst Preparation (Example: W/SiO₂ by Incipient Wetness Impregnation)
-
Support Material: Commercial silica (SiO₂).
-
Precursor: Ammonium metatungstate hydrate.
-
Procedure:
-
Dissolve the calculated amount of ammonium metatungstate in deionized water to match the pore volume of the silica support.
-
Add the solution to the silica support dropwise while mixing to ensure even distribution.
-
Age the impregnated support at room temperature for 24 hours.
-
Calcine the material in a muffle furnace under a flow of air. A typical calcination program is to ramp to 600°C at 10 K/min and hold for 6 hours.
-
2. Catalytic Reaction
-
Reactor Setup: A fixed-bed reactor system, typically a quartz tube with an inner diameter of 6-10 mm, housed in a furnace.
-
Catalyst Loading:
-
Load approximately 0.2 - 0.5 g of the prepared catalyst into the center of the reactor tube.
-
Pack the catalyst bed with inert material (e.g., quartz wool or α-Al₂O₃) on both ends to ensure uniform flow and pre-heating of the reactant gases.
-
-
Reaction Conditions:
-
Purge the reactor with an inert gas (e.g., Nitrogen) while heating to the desired reaction temperature (e.g., 450-600°C for W/SiO₂).
-
Introduce the reactant gas feed, consisting of a mixture of this compound, ethene, and an inert balance gas (e.g., Nitrogen). Molar ratios and flow rates should be precisely controlled using mass flow controllers. An equimolar feed of this compound and ethene is a common starting point.
-
Maintain the reaction at atmospheric pressure.
-
-
Product Analysis:
-
The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns (e.g., PLOT Q and Molsieve 5A) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) to quantify reactants and products.
-
3. Catalyst Regeneration
-
After a reaction run, the catalyst can be regenerated by stopping the reactant flow and introducing a flow of air (e.g., 20% O₂ in N₂) at an elevated temperature (e.g., 500°C) for several hours to burn off coke deposits.
Homogeneous Catalysis
Homogeneous catalysts, such as Grubbs and Schrock catalysts, offer high activity and selectivity at mild reaction conditions and are particularly valuable in fine chemical and pharmaceutical synthesis due to their tolerance of various functional groups.
Catalyst Performance Data
Quantitative data for the direct cross-metathesis of this compound and ethene using homogeneous catalysts is less commonly tabulated in the literature compared to heterogeneous systems for bulk chemical production. However, the high efficiency of these catalysts in related olefin metathesis reactions is well-established. Second-generation Grubbs catalysts are known for their high reactivity and stability.[4]
Experimental Protocol: Homogeneous Metathesis using a Grubbs-Type Catalyst
This protocol is adapted from a general procedure for cross-metathesis using a second-generation Hoveyda-Grubbs catalyst.[5]
1. Materials and Setup
-
Catalyst: Hoveyda-Grubbs second-generation catalyst.
-
Reactants: this compound (liquefied gas or solution in a solvent), Ethene (gas).
-
Solvent: Dry, degassed dichloromethane (DCM).
-
Reaction Vessel: A Schlenk flask or a Fisher-Porter bottle equipped with a magnetic stir bar.
-
Atmosphere: Inert atmosphere (Nitrogen or Argon).
2. Reaction Procedure
-
Add the Hoveyda-Grubbs second-generation catalyst (e.g., 5-10 mg, on a suitable scale for the experiment) to the reaction vessel under an inert atmosphere.
-
Add dry, degassed DCM (e.g., 10-20 mL) to dissolve the catalyst.
-
If using liquefied this compound, add the desired amount to the reaction vessel. If using a solution, add the this compound solution in DCM.
-
Pressurize the reaction vessel with ethene gas to the desired pressure (e.g., 2-10 bar).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR spectroscopy.
3. Work-up and Purification
-
Upon completion, vent the excess ethene.
-
To quench the catalyst, add a solution of tris(hydroxymethyl)phosphine or ethyl vinyl ether and stir for 30 minutes.
-
The solvent can be removed in vacuo to isolate the product mixture.
-
The products can be purified by distillation or column chromatography if necessary.
Visualizations
Catalytic Cycle of Olefin Metathesis
The generally accepted Chauvin mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate.
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for Heterogeneous Catalysis
A typical workflow for conducting a metathesis reaction using a heterogeneous catalyst in a lab-scale setup.
Caption: Workflow for heterogeneous metathesis experiments.
References
Application Notes and Protocols for Regioselective Hydroformylation of Prop-1-ene with Rhodium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroformylation, or "oxo synthesis," is a cornerstone of industrial chemistry, converting alkenes, hydrogen, and carbon monoxide into aldehydes.[1] This process is of paramount importance for the production of bulk and fine chemicals. The hydroformylation of prop-1-ene is a leading application, yielding n-butanal and isobutanal.[2] N-butanal is the more valuable product, serving as a precursor to plasticizers and other industrial chemicals.[3][4] Consequently, achieving high regioselectivity for the linear aldehyde (n-butanal) is a primary goal. Rhodium-based catalysts, particularly those modified with phosphine or phosphite ligands, have proven to be highly active and selective for this transformation under milder conditions compared to their cobalt-based counterparts.[1][4]
This document provides a detailed overview of the factors influencing regioselectivity, experimental protocols for catalyst preparation and reaction execution, and a summary of catalyst performance.
Factors Influencing Regioselectivity
The ratio of n-butanal to isobutanal (n/iso ratio) is a critical performance metric for a hydroformylation catalyst. Several factors, primarily related to the ligand coordinated to the rhodium center, dictate this ratio.
-
Ligand Steric Bulk: Bulky ligands, such as triphenylphosphine (TPP), create a sterically hindered environment around the rhodium atom. This favors the anti-Markovnikov addition of the rhodium-hydride species to the less sterically hindered terminal carbon of this compound, leading to the formation of the linear n-butyl rhodium intermediate and subsequently n-butanal.[4]
-
Ligand Electronic Effects: The electronic properties of the ligands influence the back-donation from the metal to the alkene.[5] Electron-withdrawing ligands can affect transition state geometries and activation energies, thereby influencing the regioselectivity.[5]
-
Ligand Bite Angle (for bidentate ligands): For bidentate phosphine ligands, the natural bite angle plays a crucial role. Wide bite angle ligands, such as those based on the Xantphos backbone, tend to favor the formation of the linear aldehyde.
-
Ligand Concentration: An excess of phosphine ligand is often used in industrial processes. This shifts the equilibrium towards the more selective catalyst species, HRh(CO)(PPh3)3, which enhances the formation of the linear aldehyde.[4][6]
-
Reaction Conditions: While ligand choice is the primary determinant, reaction conditions such as temperature and pressure can have a secondary effect on regioselectivity. In some systems, higher temperatures can lead to a slight decrease in n-selectivity.
Catalyst Systems and Performance Data
The choice of ligand is critical for achieving high regioselectivity. Below is a summary of various rhodium-based catalyst systems and their performance in the hydroformylation of this compound.
| Catalyst System | Ligand(s) | Temperature (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) | Reference |
| Rh/Zeolite | MEL Zeolite Framework | - | - | >99:1 | 6,500 | [3] |
| Rh/briphos/PPh₃ | Bicyclic bridgehead phosphoramidite (briphos), PPh₃ | - | - | 1:1 | 22,700 | [2] |
| Rh/EasyDiPhos | Bis-phosphoramidite | 80 | - | 0.57 | >1000 | [7] |
| Rh/Phospholane-phosphite | Phospholane-phosphite | 105 | - | ~2:1 (67.2% iso) | - | [8] |
| Rh/TPP | Triphenylphosphine (TPP) | - | - | ~10:1 | - | [4] |
*TOF (Turnover Frequency) is a measure of catalyst activity, expressed as moles of product per mole of catalyst per hour.
Experimental Protocols
Caution: The hydroformylation of this compound involves the use of carbon monoxide, a highly toxic and flammable gas, and hydrogen, a highly flammable gas. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. The use of a carbon monoxide detector is highly recommended.
4.1. General Procedure for Rhodium-Catalyzed Hydroformylation of this compound
This protocol is a general guideline and may require optimization for specific catalyst systems.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphine or phosphite ligand
-
Solvent (e.g., dodecane, toluene)
-
This compound
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a gas entrainment stirrer, temperature and pressure controls.
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the rhodium precursor and the desired ligand in the appropriate stoichiometric ratio (e.g., Rh:Ligand = 1:2 to 1:50).[9]
-
Add the degassed solvent to dissolve the catalyst components.
-
Transfer the catalyst solution to the high-pressure reactor via cannula.
-
-
Reaction Setup:
-
Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).[7]
-
Heat the reactor to the desired temperature (e.g., 90-105 °C) with stirring (e.g., 1200 rpm).[7][8]
-
Allow the catalyst to pre-form under these conditions for a set period (e.g., 1-2 hours). This activation phase is crucial for the formation of the active catalyst species.[7]
-
-
Hydroformylation Reaction:
-
Introduce this compound into the reactor. This can be done by charging the reactor with a known mass of liquid propene or by feeding gaseous propene.
-
Maintain the desired temperature and pressure throughout the reaction. The reaction progress can be monitored by gas uptake from a reservoir.
-
-
Reaction Quench and Analysis:
-
After the desired reaction time or upon completion (cessation of gas uptake), cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
The product mixture can be analyzed by gas chromatography (GC) or NMR spectroscopy to determine the conversion and the n/iso ratio of the butanal products.
-
4.2. Catalyst Preparation: Rhodium-Triphenylphosphine Catalyst
The active catalyst is typically formed in situ from a rhodium precursor and an excess of the triphenylphosphine (TPP) ligand.
Example:
-
Precursor: Dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂]
-
Ligand: Triphenylphosphine (TPP)
-
Procedure: Follow the general protocol above, using a Rh:TPP molar ratio of approximately 1:100 to ensure a sufficient excess of the ligand, which promotes the formation of the highly selective catalyst species.
Visualizing the Process
5.1. Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, as initially proposed by Heck and Breslow, is depicted below.[1] The cycle involves the coordination of the alkene, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally hydrogenolysis to release the aldehyde product and regenerate the active rhodium-hydride catalyst.[1]
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
5.2. Factors Influencing Regioselectivity
The regioselectivity is determined at the migratory insertion step. Steric and electronic factors of the ligands influence the preference for the formation of the linear (n) or branched (iso) alkyl intermediate.
Caption: Key factors determining regioselectivity in hydroformylation.
5.3. General Experimental Workflow
The following diagram outlines the typical workflow for conducting a regioselective hydroformylation experiment.
Caption: General workflow for a hydroformylation experiment.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1H NMR Spectrum Analysis of Prop-1-ene
Abstract
This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of prop-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes a summary of the chemical shifts and coupling constants, a detailed experimental protocol for sample preparation and spectral acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound (propylene) is a fundamental alkene and a vital starting material in the chemical industry. The analysis of its 1H NMR spectrum provides valuable insights into its electronic structure and the spatial relationships between its protons. A high-resolution 1H NMR spectrum of this compound reveals four distinct proton signals due to the chemical non-equivalence of the vinyl protons.[1] This application note will dissect the spectrum, providing the necessary data and protocols for its replication and interpretation.
Data Presentation: 1H NMR Spectral Data for this compound
The 1H NMR spectrum of this compound is characterized by signals from three distinct chemical environments: the methyl group (-CH₃), the internal vinyl proton (=CH-), and the two terminal vinyl protons (=CH₂). At high resolution, the two terminal vinyl protons are diastereotopic and therefore chemically non-equivalent, leading to four separate signals.[1]
The quantitative data for the 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard, is summarized in the table below.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| -CH₃ (H₃) | ~1.65 | Doublet of doublets | ³J(H₃,H₁) = ~6.5 Hz⁴J(H₃,H₂cis) = ~-1.5 Hz⁴J(H₃,H₂trans) = ~-1.0 Hz |
| =CH- (H₁) | ~5.84 | Doublet of quartets | ³J(H₁,H₃) = ~6.5 Hz³J(H₁,H₂trans) = ~17.0 Hz³J(H₁,H₂cis) = ~10.0 Hz |
| =CH₂ (H₂_cis_) | ~4.93 | Doublet of quartets | ³J(H₂cis,H₁) = ~10.0 Hz²J(H₂cis,H₂trans) = ~2.0 Hz⁴J(H₂cis,H₃) = ~-1.5 Hz |
| =CH₂ (H₂_trans_) | ~5.00 | Doublet of quartets | ³J(H₂trans,H₁) = ~17.0 Hz²J(H₂trans,H₂cis) = ~2.0 Hz⁴J(H₂trans,H₃) = ~-1.0 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the experimental conditions.
Experimental Protocol
This section outlines the protocol for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum. Due to the gaseous nature of this compound at room temperature, special care must be taken during sample preparation.
3.1. Materials
-
High-purity this compound gas
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
J. Young NMR tube or a standard NMR tube with a sealable cap
-
Gas-tight syringe or a cold-trap apparatus
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
3.2. Sample Preparation
-
Solvent Preparation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to a clean, dry J. Young NMR tube.
-
Degassing (Optional but Recommended): To remove dissolved oxygen which can broaden NMR signals, the solvent can be degassed using a freeze-pump-thaw technique.
-
Introduction of this compound Gas:
-
Method A: Bubbling: Carefully bubble this compound gas through the solvent in the NMR tube for a short period (e.g., 30-60 seconds) using a fine-tipped needle. Seal the tube immediately. This method is simpler but provides less control over the concentration.
-
Method B: Cold-Trap Condensation: Cool the bottom of the NMR tube containing the solvent in a liquid nitrogen or dry ice/acetone bath. Connect the tube to a vacuum line and evacuate the headspace. Introduce this compound gas from a lecture bottle into the vacuum line. The this compound will condense into the cold solvent. Carefully warm the tube to room temperature and seal it. This method allows for a more controlled concentration of the gas in the solvent.
-
-
Final Sample Check: Ensure the NMR tube is properly sealed and labeled. The liquid inside should be clear and free of any particulates.
3.3. NMR Data Acquisition
-
Instrument Setup: Insert the sealed NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard 1D proton NMR experiment with the following typical parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.
-
-
Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizations
4.1. This compound Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, highlighting the four distinct proton environments that give rise to the observed 1H NMR signals.
Caption: Structure of this compound with its non-equivalent protons.
4.2. Experimental Workflow for 1H NMR Analysis of this compound
The logical flow of the experimental protocol is depicted in the following workflow diagram.
Caption: Workflow for 1H NMR analysis of this compound.
Conclusion
The 1H NMR spectrum of this compound is a classic example of a complex spin system that can be fully elucidated with high-resolution NMR spectroscopy. This application note provides the essential data and a detailed protocol to assist researchers in obtaining and interpreting the spectrum of this important alkene. The provided visualizations further clarify the relationships between the proton environments and the experimental procedure.
References
Application Note: Analysis of Prop-1-ene Fragmentation by Mass Spectrometry
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1][2] For volatile organic compounds such as prop-1-ene (propylene), gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a commonly employed method.[3][4] Upon ionization, the this compound molecule forms a molecular ion which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for identification and structural elucidation.[5][6] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, a summary of its characteristic ions, and a standard protocol for its analysis.
Fragmentation Pattern of this compound (C₃H₆)
When a this compound molecule is introduced into the ion source of a mass spectrometer and bombarded with high-energy electrons (typically 70 eV), it loses an electron to form a molecular ion ([C₃H₆]⁺•) with a mass-to-charge ratio (m/z) of 42.[7] This molecular ion is energetically unstable and can break apart into smaller, more stable fragment ions.
The fragmentation of this compound is characterized by several key processes:
-
Loss of a Hydrogen Radical (H•): The most favorable fragmentation pathway involves the loss of a hydrogen radical from the molecular ion. This results in the formation of the allyl cation ([C₃H₅]⁺), which is stabilized by resonance. This fragment appears at an m/z of 41 and is typically the most abundant ion in the spectrum, known as the base peak.[8]
-
Subsequent Hydrogen Loss: The m/z 41 ion can further lose hydrogen atoms or molecules, leading to the formation of ions at m/z 40, 39, 38, and 37.[8]
The presence of a peak at m/z 42 confirms the molecular weight of this compound, while the prominent base peak at m/z 41 is highly characteristic of its structure.
Quantitative Data Summary
The electron ionization mass spectrum of this compound is distinguished by the following major ions. The relative intensity is a percentage of the base peak's abundance, which is set to 100%.
| m/z | Ion Formula | Proposed Structure | Relative Intensity (%) |
| 42 | [C₃H₆]⁺• | Molecular Ion | ~60-70 |
| 41 | [C₃H₅]⁺ | Allyl Cation | 100 (Base Peak) |
| 40 | [C₃H₄]⁺• | ~20-30 | |
| 39 | [C₃H₃]⁺ | Propargyl Cation | ~50-60 |
| 38 | [C₃H₂]⁺• | ~15-25 | |
| 37 | [C₃H]⁺ | ~10-20 |
Logical Diagram of this compound Fragmentation
The following diagram illustrates the primary fragmentation pathway of this compound following electron ionization.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the analysis of gaseous this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).
-
GC Column: A non-polar or low-polarity column suitable for volatile hydrocarbon separation (e.g., DB-1, HP-5ms, or similar; 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity or higher).
-
Sample: this compound gas standard.
-
Gas-tight syringe for sample injection.
Sample Preparation
For a standard analysis of a pure or mixed gas sample containing this compound, sample preparation is minimal.
-
Ensure the gas sample is at a known temperature and pressure.
-
Using a gas-tight syringe, draw a specific volume of the gaseous sample (e.g., 100 µL to 1 mL, depending on the concentration and instrument sensitivity).
GC-MS Parameters
The following table provides typical parameters for the GC-MS analysis. These may require optimization based on the specific instrument and application.
| Parameter | Setting | Rationale |
| GC Parameters | ||
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading with a high-concentration sample. |
| Injector Temperature | 200 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides good chromatographic resolution. |
| Oven Program | Initial: 35 °C, hold for 2 min | Allows for good separation of very volatile compounds. |
| Ramp: 10 °C/min to 150 °C | Elutes any less volatile components. | |
| Final Hold: Hold at 150 °C for 2 min | Ensures all components have eluted. | |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns.[9] |
| Electron Energy | 70 eV | Standard energy to generate a library-searchable mass spectrum.[9] |
| Mass Range | m/z 35-100 | Covers the molecular ion and all expected fragments of this compound. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the ion source.[9] |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass filtering.[9] |
| Solvent Delay | 1.0 min | Prevents the filament from being saturated by any air injected with the sample. |
Data Analysis
-
Identify the Peak: Locate the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across the peak width and subtracting the background.
-
Analyze the Fragmentation Pattern:
-
Identify the molecular ion peak (M⁺•) at m/z 42.
-
Identify the base peak at m/z 41.
-
Note the presence and relative abundances of other significant fragments (m/z 40, 39, 38, 37).
-
-
Confirmation: Compare the experimental mass spectrum with a reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification.
Experimental Workflow
The diagram below outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Propene [webbook.nist.gov]
- 8. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
Application Note: Analysis of Prop-1-ene Vibrational Modes using FTIR Spectroscopy
Abstract
This application note provides a detailed protocol for the analysis of the vibrational modes of prop-1-ene (propylene) using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a key petrochemical building block, possesses a unique infrared spectrum that allows for its identification and the study of its molecular structure. This document outlines the theoretical background of this compound's vibrational modes, a step-by-step experimental protocol for obtaining its gas-phase FTIR spectrum, and a comprehensive table of its vibrational mode assignments. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who utilize vibrational spectroscopy for molecular characterization.
Introduction
This compound (C₃H₆) is a hydrocarbon with one carbon-carbon double bond, making it an alkene. Its structure consists of a methyl group attached to a vinyl group. As a non-linear molecule with 9 atoms, this compound has 3N-6 = 3(9)-6 = 21 fundamental vibrational modes. These vibrational modes correspond to the stretching and bending of its chemical bonds (C-H, C-C, and C=C) and can be detected by infrared spectroscopy if they induce a change in the molecule's dipole moment.
FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample as a function of wavelength. The resulting spectrum provides a molecular "fingerprint," enabling qualitative identification and quantitative analysis. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its various vibrational modes, offering insights into its molecular symmetry and bond strengths.
Vibrational Modes of this compound
This compound belongs to the Cₛ point group, meaning it has one plane of symmetry. Its 21 non-degenerate vibrational modes can be classified into two symmetry species: 14 of A' symmetry (in-plane vibrations) and 7 of A'' symmetry (out-of-plane vibrations). All 21 vibrational modes are active in both infrared and Raman spectroscopy.
The primary vibrational modes of interest include:
-
C-H stretching vibrations: Occurring in the 2800-3100 cm⁻¹ region. These can be further distinguished as originating from the methyl (-CH₃) or vinyl (-CH=CH₂) groups.
-
C=C stretching vibration: A strong, characteristic absorption band for alkenes, typically found around 1640-1650 cm⁻¹.
-
C-H bending vibrations: These occur at lower frequencies and include scissoring, rocking, wagging, and twisting motions of the CH₂ and CH₃ groups.
-
C-C stretching and bending vibrations: Vibrations of the carbon skeleton.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping bending and stretching vibrations that are unique to the molecule.
Experimental Protocol: Gas-Phase FTIR Analysis of this compound
This protocol outlines the procedure for obtaining a high-resolution gas-phase FTIR spectrum of this compound.
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet iS50, Bruker Tensor II) equipped with a detector suitable for the mid-IR range (e.g., DTGS or MCT).
-
Gas cell with IR-transparent windows (e.g., KBr or ZnSe), typically with a path length of 5-10 cm.
-
Vacuum pump and line.
-
Lecture bottle of high-purity this compound gas with a regulator.
-
Pressure gauge.
-
Nitrogen gas (for purging the spectrometer).
3.2. Experimental Workflow Diagram
Caption: Workflow for gas-phase FTIR analysis of this compound.
3.3. Step-by-Step Procedure
-
System Preparation:
-
Ensure the FTIR spectrometer's sample compartment is continuously purged with dry nitrogen gas to minimize interference from atmospheric water and carbon dioxide.
-
Connect the gas cell to a vacuum line and evacuate it to a pressure below 1 torr.
-
Isolate the gas cell from the vacuum pump.
-
Place
-
Application Notes and Protocols for the Computational Chemistry of Prop-1-ene Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the computational chemistry approaches used to elucidate the reaction mechanisms of prop-1-ene, a key building block in the chemical industry. The notes cover several critical reaction types, including hydroformylation, Ziegler-Natta polymerization, and oxidation/epoxidation. The provided protocols and data are intended to serve as a guide for researchers in setting up and interpreting their own computational studies.
Hydroformylation of this compound
Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. Computational studies have been instrumental in understanding the catalytic cycle and the factors governing regioselectivity.
Reaction Mechanism
The hydroformylation of this compound catalyzed by a heterobimetallic Pt-Sn catalyst, trans-[HPt(PPh₃)₂(SnCl₃)], proceeds through a series of elementary steps including ligand dissociation, olefin coordination, insertion, CO insertion (carbonylation), H₂ activation, and reductive elimination.
Data Presentation
Table 1: Calculated Energetics for the Hydroformylation of this compound Catalyzed by trans-[HPt(PPh₃)₂(SnCl₃)]
| Step | Species | Relative Free Energy (kcal/mol) |
| Catalyst Regeneration | trans-[HPt(PPh₃)₂(SnCl₃)] + PPh₃ | 0.0 |
| Olefin Coordination | [Pt(propene)(PPh₃)(SnCl₃)] + PPh₃ | 10.5 |
| Olefin Insertion (TS) | TS_insertion | 18.1 |
| Alkyl Intermediate | [Pt(n-propyl)(PPh₃)(SnCl₃)] | 5.2 |
| CO Insertion | [Pt(C(O)n-propyl)(PPh₃)(SnCl₃)] | 1.3 |
| H₂ Activation | [Pt(H)₂(C(O)n-propyl)(PPh₃)(SnCl₃)] | 15.1 |
| Reductive Elimination (TS) | TS_elimination | 18.1 |
| Product Complex | [Pt(PPh₃)(SnCl₃)] + n-butanal | -11.4 |
Note: The reductive elimination of the aldehyde is the rate-determining step of the entire cycle, with an activation free energy of 18.1 kcal/mol.[1][2] The overall reaction is exergonic, with a Gibbs free energy change of -11.4 kcal/mol for the formation of the linear aldehyde.[2]
Experimental Protocols
Computational Protocol for this compound Hydroformylation:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Basis Set:
-
Solvation Model: Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., benzene).[1][3]
-
Procedure:
-
Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products without any symmetry constraints.
-
Frequency Analysis: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to verify that it connects the correct reactant and product states.
-
Visualization
Caption: Computational workflow for studying this compound hydroformylation.
Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysis is a cornerstone of the polymer industry, enabling the production of stereoregular polymers like isotactic polypropylene. Computational studies provide insights into the mechanism of stereocontrol and the role of different catalyst components.
Reaction Mechanism
The polymerization of this compound using a heterogeneous Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) involves the coordination of the monomer to the active titanium center, followed by insertion into the Ti-polymer chain bond. The stereochemistry of the resulting polymer is determined by the facial selectivity of the monomer insertion.
Data Presentation
Table 2: Calculated Adsorption and Activation Energies for this compound and Inhibitors on a Ziegler-Natta Catalyst Model [4]
| Species | Adsorption Energy (kcal/mol) | Activation Energy (kcal/mol) |
| This compound | -0.31 | 28.36 |
| Acetylene | -11.10 | 1.53 |
| Methylacetylene | -13.99 | 2.83 |
Note: These calculations were performed using the B3LYP-D3 functional and the 6-311++G(d,p) basis set. The data highlights the much stronger interaction and lower activation barrier for potential catalyst poisons compared to the monomer.
Experimental Protocols
Computational Protocol for Ziegler-Natta Polymerization:
-
Software: Quantum ESPRESSO, VASP, or Gaussian 16.
-
Method: DFT, often with dispersion corrections (e.g., DFT-D3).
-
Functional: B3LYP-D3 or similar hybrid functionals.[4]
-
Basis Set: 6-311++G(d,p) for molecular models or plane-wave basis sets for periodic models.[4]
-
Model:
-
Molecular Cluster: A finite cluster model of the active site (e.g., a Ti center on a MgCl₂ fragment).
-
Periodic Slab: A periodic slab model of the MgCl₂ surface with an adsorbed TiCl₄ active site.
-
-
Procedure:
-
Model Construction: Build a realistic model of the catalyst active site.
-
Adsorption: Calculate the adsorption energy of this compound on the active site.
-
Transition State Search: Locate the transition state for the insertion of the this compound monomer into the Ti-alkyl bond.
-
Stereoselectivity: Calculate the energy barriers for the insertion of this compound with different facial selectivities (re vs. si) to determine the origin of stereocontrol.
-
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT study of the full catalytic cycle for the propene hydroformylation catalyzed by a heterobimetallic HPt(SnCl3)(PH3)2 model catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
Prop-1-ene: A Versatile Building Block in the Synthesis of Fine Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Prop-1-ene, a readily available petrochemical feedstock, serves as a crucial starting material and intermediate in the synthesis of a diverse array of fine chemicals. Its reactivity, primarily centered around the carbon-carbon double bond, allows for a variety of transformations, including hydroformylation, epoxidation, and carbon-carbon bond-forming reactions such as the Heck reaction. These processes yield valuable products that find applications in pharmaceuticals, agrochemicals, polymers, and specialty materials. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this compound.
Hydroformylation of this compound to Butanal and Subsequent Synthesis of 2-Ethylhexanol
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes.[1] The hydroformylation of this compound is of particular importance as it primarily yields n-butanal, a key precursor to the widely used plasticizer alcohol, 2-ethylhexanol.[2][3] The regioselectivity of the hydroformylation reaction is critical, favoring the formation of the linear aldehyde (n-butanal) over its branched isomer (isobutanal).[4]
One of the most significant advancements in this area is the Ruhrchemie/Rhône-Poulenc process, which utilizes a water-soluble rhodium catalyst, allowing for efficient catalyst recovery and recycling.[5]
Application Note:
The rhodium-catalyzed hydroformylation of this compound offers high selectivity towards the desired n-butanal. The subsequent aldol condensation of n-butanal, followed by hydrogenation, provides a robust route to 2-ethylhexanol. This multi-step synthesis is a well-established industrial process.[2] The choice of catalyst and ligands is crucial for controlling regioselectivity and achieving high turnover numbers.
Quantitative Data Summary:
| Reaction Step | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Key Products | Selectivity/Yield | Reference |
| Hydroformylation | Rhodium complex with water-soluble triaryl phosphine (TPPTS) | 50 - 140 | 0.1 - 30 | n-Butanal, Isobutanal | n:iso ratio up to 96:4 | [2][5] |
| Aldol Condensation | Aqueous alkali | - | - | 2-Ethyl-2-hexenal | - | [2] |
| Hydrogenation | Nickel or Copper chromite catalyst | 110 | 1.88 | 2-Ethylhexanol | 96% | [6] |
Experimental Protocol: Two-Phase Hydroformylation of this compound (Ruhrchemie/Rhône-Poulenc Process Principle)
Objective: To synthesize n-butanal from this compound via a two-phase catalytic system.
Materials:
-
This compound
-
Synthesis gas (CO/H₂ mixture, typically 1.1:1)[5]
-
Rhodium precursor (e.g., rhodium(III) chloride hydrate)
-
Tris(m-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Water (degassed)
-
Solvent for product extraction (e.g., toluene)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Phase separator
Procedure:
-
Catalyst Preparation: In a separate vessel, prepare the aqueous catalyst solution by dissolving the rhodium precursor and a significant excess of TPPTS (e.g., 50-fold molar excess) in degassed water.[5] The high solubility of the TPPTS ligand in water is crucial for retaining the catalyst in the aqueous phase.[5]
-
Reaction Setup: Charge the autoclave with the aqueous catalyst solution.
-
Reaction Conditions: Seal the reactor and purge with nitrogen. Pressurize the reactor with this compound and then with synthesis gas to the desired pressure (e.g., 5 MPa). Heat the reactor to the reaction temperature (e.g., 120°C) with vigorous stirring to ensure good mixing between the aqueous and organic phases.[5]
-
Reaction Monitoring: Maintain the pressure by feeding synthesis gas as it is consumed. The reaction progress can be monitored by gas uptake and by analyzing samples of the organic phase via gas chromatography (GC).
-
Product Separation: After the reaction is complete, cool the reactor to allow for phase separation. The upper organic phase, containing the aldehyde products, is separated from the lower aqueous catalyst phase.[5]
-
Catalyst Recycling: The aqueous catalyst phase can be recycled for subsequent batches.
-
Product Analysis: Analyze the organic phase by GC to determine the conversion of this compound and the selectivity for n-butanal and isobutanal.
Logical Workflow for 2-Ethylhexanol Synthesis:
Caption: Synthesis pathway from this compound to 2-ethylhexanol.
Epoxidation of this compound to Propylene Oxide
Propylene oxide is a highly valuable chemical intermediate used in the production of polyurethanes, propylene glycol, and other fine chemicals.[7] The direct epoxidation of this compound is a significant area of research, with various methods developed to improve efficiency and environmental friendliness.
Application Note:
Several catalytic systems have been developed for the epoxidation of this compound. The choice of oxidant and catalyst significantly impacts the selectivity and sustainability of the process. Traditional methods like the chlorohydrin process are being replaced by cleaner technologies.[7] The use of titanium silicate-1 (TS-1) with hydrogen peroxide offers high selectivity in a liquid phase process.[8] More recently, direct epoxidation using molecular oxygen or electrochemically generated oxidants is gaining attention as a greener alternative.[7][9]
Quantitative Data Summary:
| Epoxidation Method | Catalyst | Oxidant | Temperature (°C) | Pressure (bar) | Selectivity to Propylene Oxide (%) | Reference |
| TS-1 Catalyzed | Titanium Silicate-1 (TS-1) | H₂O₂ in Methanol | 25 - 80 | 2.5 - 8.5 | High selectivity observed | [8][10] |
| Electrochemical (Halogen-mediated) | RuO₂/Ti anode | Electrochemically generated hypohalous acid | Ambient | Ambient | >90 | [7] |
| Direct Oxidation (Vapor Phase) | Silver-based | O₂/Air with water vapor | 110 - 400 | - | High selectivity reported | [11] |
| Direct Oxidation (Nanocatalysis) | Silver nanoclusters | O₂ | Low temperatures | - | Highly active and selective | [9] |
| Direct Epoxidation with H₂/O₂ | Ni/TS-1 | In situ generated H₂O₂ | 200 | - | 76.8 | [12] |
Experimental Protocol: TS-1 Catalyzed Epoxidation of this compound
Objective: To synthesize propylene oxide from this compound and hydrogen peroxide using a TS-1 catalyst.
Materials:
-
This compound
-
Hydrogen peroxide (e.g., 30 wt% in water)
-
Methanol (solvent)
-
Titanium Silicate-1 (TS-1) catalyst
-
Inert gas (e.g., Helium or Nitrogen)
Equipment:
-
Trickle-bed reactor or a stirred batch reactor
-
Gas and liquid feed systems
-
Temperature and pressure control systems
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: The TS-1 catalyst is typically activated by calcination before use.
-
Reactor Setup: For a trickle-bed reactor, pack the catalyst into the reactor. For a batch reactor, suspend the catalyst in methanol.
-
Reaction Conditions:
-
Reaction Monitoring: The reaction can be monitored by analyzing the composition of the effluent gas and liquid streams using GC.
-
Product Analysis: Key components to quantify are propylene oxide, unreacted this compound, and byproducts such as 2-methoxy-1-propanol and propylene glycol.[8]
-
Catalyst Separation: In a batch process, the catalyst can be recovered by filtration after the reaction.
Signaling Pathway Diagram for this compound Epoxidation Routes:
Caption: Key catalytic pathways for the epoxidation of this compound.
Heck Reaction of this compound Derivatives
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13] While this compound itself is a simple alkene, its derivatives can be employed in Heck reactions to synthesize more complex molecules, which are often intermediates for pharmaceuticals and other fine chemicals.[14][15]
Application Note:
The Heck reaction provides a versatile method for the arylation or vinylation of this compound derivatives. The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine ligand and a base.[16] A key application is in the synthesis of substituted styrenes or other complex alkenes. For instance, the reaction of 3,3,3-trifluoropropene (a this compound derivative) is a key step in the production of the herbicide Prosulfuron.[14][15]
Experimental Protocol: General Procedure for a Heck Reaction
Objective: To couple an aryl halide with a this compound derivative.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
This compound derivative (e.g., allyl alcohol)
-
Palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃) (optional, ligandless systems also exist)[14]
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst, ligand (if used), aryl halide, and solvent.
-
Addition of Reagents: Stir the mixture until the catalyst is dissolved or well-suspended. Add the base and then the this compound derivative.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by thin-layer chromatography (TLC) or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Diagram of the Heck Reaction Catalytic Cycle:
References
- 1. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 3. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. 2-Ethylhexanol synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. anl.gov [anl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3959316A - Procedure for propylene oxide synthesis - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
Application Notes: Production of Polypropylene from Prop-1-ene
Introduction
Polypropylene (PP), a thermoplastic polymer produced from the chain-growth polymerization of prop-1-ene (propylene), is one of the most versatile and widely used plastics globally.[1][2] Its desirable properties, including high chemical resistance, mechanical ruggedness, low density, and thermal stability, make it suitable for a vast range of applications in packaging, automotive components, textiles, and medical devices.[2][3][4] The synthesis of polypropylene is a finely controlled process where the choice of catalyst and polymerization method significantly influences the polymer's microstructure (tacticity), molecular weight, and ultimately, its physical properties. This document provides detailed protocols and data for the production of polypropylene, focusing on catalyst systems and common polymerization techniques for research and development settings.
Polypropylene's structure can be categorized into three main types based on the stereochemistry of the methyl groups on the polymer chain: isotactic, syndiotactic, and atactic.[1] Commercial polypropylene is predominantly isotactic, a structure that allows the polymer chains to pack into a regular, crystalline arrangement, imparting high stiffness and strength.[2] The production of specific tacticities is controlled by the catalyst system employed.[2]
Catalyst Systems for this compound Polymerization
The choice of catalyst is critical in polypropylene synthesis, dictating the polymer's properties, process efficiency, and potential applications. The two dominant classes of catalysts are Ziegler-Natta and metallocene systems.
1. Ziegler-Natta Catalysts Developed in the 1950s, Ziegler-Natta (Z-N) catalysts are heterogeneous catalysts that revolutionized olefin polymerization.[5] Modern supported Z-N catalysts typically consist of titanium tetrachloride (TiCl₄) as the active ingredient supported on magnesium chloride (MgCl₂), activated by an organoaluminum co-catalyst like triethylaluminium (Al(C₂H₅)₃).[2][5] These systems are highly effective at producing isotactic polypropylene with high crystallinity.[2][6]
2. Metallocene Catalysts Metallocene catalysts are a more recent development, offering more precise control over the polymer's molecular structure. These are single-site, homogeneous catalysts, often based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl ligands.[7][8] They are activated by a co-catalyst, typically methylaluminoxane (MAO).[7] Metallocene catalysts can produce polypropylene with a narrow molecular weight distribution and can be designed to yield specific tacticities, including syndiotactic polypropylene, which is not readily achievable with traditional Z-N catalysts.[2]
Industrial Production Processes
The industrial production of polypropylene can be broadly categorized into three main processes: bulk, gas-phase, and slurry polymerization.[2][9]
1. Bulk Polymerization: In this process, polymerization occurs in liquid this compound, which acts as both the monomer and the reaction medium.[1] This method avoids the use of an inert solvent. The reaction is typically carried out in loop reactors at temperatures of 60-80°C and pressures of 30-40 atm to maintain the propene in a liquid state.[2]
2. Gas-Phase Polymerization: This technique involves the polymerization of gaseous this compound in a fluidized bed reactor.[1] A mixture of propene and hydrogen (as a chain transfer agent) is passed over a solid Ziegler-Natta or supported metallocene catalyst.[1][9] The resulting polymer is removed as a fine powder.[9] This process operates at lower pressures (8-35 atm) and temperatures of 320-360 K.[1]
3. Slurry Polymerization: In this method, the polymerization takes place in an inert hydrocarbon diluent (like hexane or heptane) in which the polymer is insoluble.[2] The catalyst is suspended in the diluent, and this compound is introduced into the reactor. The solid polypropylene particles precipitate out as they are formed.
Data Presentation
Table 1: Typical Properties of Polypropylene
| Property | Value | Source(s) |
|---|---|---|
| Density | 0.895 - 0.93 g/cm³ | [2][10] |
| Melting Point (Isotactic) | 160 - 171 °C (320 - 340 °F) | [2][3] |
| Melting Point (Syndiotactic) | 130 °C (266 °F) (30% crystallinity) | [2] |
| Young's Modulus | 1300 - 1800 N/mm² | [2] |
| Crystallinity (Commercial PP) | 30 - 60% | [2] |
| Chemical Resistance | High resistance to non-oxidizing acids and bases.[2] |[2] |
Table 2: Comparison of Industrial Production Processes for Polypropylene
| Process | Temperature | Pressure | Reaction Medium | Key Features | Source(s) |
|---|---|---|---|---|---|
| Bulk Polymerization | 60 - 80 °C (333 - 353 K) | 30 - 40 atm | Liquid this compound | No solvent required; often uses loop reactors.[2] | [1][2] |
| Gas-Phase Polymerization | 50 - 90 °C (323 - 363 K) | 8 - 35 atm | Gaseous this compound | Uses fluidized bed reactors; polymer recovered as powder.[9] | [1][9] |
| Slurry Polymerization | 60 - 80 °C (333 - 353 K) | 5 - 10 atm | Inert Hydrocarbon (e.g., C4-C6 alkanes) | Polymer precipitates from the diluent.[2] |[2] |
Table 3: Comparison of Ziegler-Natta and Metallocene Catalyst Systems
| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts | Source(s) |
|---|---|---|---|
| Nature | Heterogeneous, multi-site | Homogeneous, single-site | [8] |
| Composition | TiCl₄ on MgCl₂ support + Organoaluminum co-catalyst | Zirconium/Titanium complex + Methylaluminoxane (MAO) | [2][7] |
| Polymer Structure | Broad molecular weight distribution; primarily isotactic PP. | Narrow molecular weight distribution; precise control over tacticity. | [8] |
| Advantages | Cost-effective, high yield, versatile for various grades. | Improved polymer properties (clarity, stiffness); high consistency. |
| Disadvantages | Less control over polymer microstructure. | Higher cost. | |
Experimental Protocols
Protocol 1: Laboratory-Scale Slurry Polymerization of this compound
This protocol describes a typical batch polymerization of this compound in a slurry phase using a supported Ziegler-Natta catalyst.
Materials:
-
Fourth-generation heterogeneous Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄ with an internal donor).[6]
-
Triethylaluminium (TEAL) as co-catalyst.
-
An external donor (e.g., dicyclopentyldimethoxysilane - DCPDMS).
-
Polymerization-grade this compound, purified.[6]
-
Hexane (polymerization grade), distilled and purified.[6]
-
Acidified methanol (for quenching).[11]
-
Nitrogen or Argon (high purity).
Equipment:
-
300 mL stainless steel autoclave reactor (e.g., Parr reactor), equipped with a mechanical stirrer, temperature controller, and pressure transducer.[6][11]
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Monomer feed system with a mass flow controller.
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum at an elevated temperature (e.g., 110 °C) and purge with high-purity nitrogen or argon to remove all traces of moisture and oxygen.[6]
-
Solvent and Co-catalyst Addition: Under an inert atmosphere, charge the reactor with 150 mL of purified hexane.[11] Add the required amount of TEAL and the external donor (e.g., maintaining an Al/Ti molar ratio of ~190 and Si/Ti of ~10).[12]
-
Catalyst Injection: Weigh the Ziegler-Natta catalyst (typically 15-30 mg) in a glovebox and suspend it in a small amount of hexane.[12] Inject the catalyst slurry into the reactor.
-
Pressurization and Polymerization: Seal the reactor and begin stirring (e.g., 400 rpm).[11] Introduce this compound gas to the desired pressure (e.g., 100 psig) while heating the reactor to the target temperature (e.g., 70 °C).[11][13] Maintain a constant pressure by continuously feeding this compound to compensate for monomer consumption.
-
Reaction Quenching: After the desired reaction time (e.g., 1 hour), stop the monomer feed and rapidly cool the reactor.[12] Vent the unreacted this compound and add 1 mL of acidified methanol to quench the reaction and deactivate the catalyst.[11]
-
Polymer Recovery: Open the reactor and collect the polymer slurry. Filter the solid polypropylene and wash it repeatedly with methanol and then water to remove catalyst residues.
-
Drying: Dry the recovered polypropylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Characterization of Synthesized Polypropylene
1. Melting Point and Crystallinity (Differential Scanning Calorimetry - DSC)
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell and heat the sample from room temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.[12]
-
Cool the sample to -80 °C at 10 °C/min.[12]
-
Heat the sample again to 200 °C at 10 °C/min.[12]
-
The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan.[2] The degree of crystallinity can be calculated from the enthalpy of fusion.
2. Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC)
-
Dissolve a small amount of the polypropylene sample in a suitable solvent for high-temperature GPC, such as 1,2,4-trichlorobenzene, at an elevated temperature (e.g., 140 °C).[14]
-
Inject the filtered solution into the GPC system equipped with appropriate columns for polyolefin analysis.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a universal calibration curve established with polystyrene standards.
Visualizations
Caption: Overall workflow for polypropylene production.
References
- 1. Poly(propene) (Polypropylene) [essentialchemicalindustry.org]
- 2. Polypropylene - Wikipedia [en.wikipedia.org]
- 3. xometry.com [xometry.com]
- 4. Research and application of polypropylene: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Core technology Metallocene catalyst | Japan Polypropylene Corporation [j-polypropylene.com]
- 9. quora.com [quora.com]
- 10. palmetto-industries.com [palmetto-industries.com]
- 11. Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. d-nb.info [d-nb.info]
- 14. ris.utwente.nl [ris.utwente.nl]
Application Notes and Protocols: Ene Reaction Mechanisms of Propene with Enophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ene reaction is a powerful pericyclic reaction that forms a new carbon-carbon σ-bond, involving the transfer of an allylic hydrogen from an alkene (the "ene") to an electron-deficient π-system (the "enophile"), with a concomitant shift of the ene double bond. Propene, as a readily available and simple ene, serves as a fundamental substrate for studying the intricacies of this reaction. Understanding the mechanistic pathways of the ene reaction is crucial for controlling its regio- and stereoselectivity, which is of paramount importance in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.
This document provides a detailed overview of the ene reaction mechanisms of propene with various enophiles, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in academia and the pharmaceutical industry.
Mechanistic Pathways
The ene reaction of propene can proceed through several distinct mechanistic pathways, primarily categorized as concerted or stepwise. The operative mechanism is highly dependent on the nature of the enophile, reaction conditions (thermal or catalyzed), and solvent effects.
Concerted Pericyclic Mechanism
In a concerted mechanism, the formation of the new C-C and C-H bonds, and the breaking of the original C-H and π-bonds occur simultaneously through a six-membered cyclic transition state. This process is thermally allowed and can be described by the Woodward-Hoffmann rules as a [σ2s + π2s + π2s] cycloaddition. Computational studies, particularly using Density Functional Theory (DFT), have supported a concerted mechanism for many ene reactions, such as the reaction of propene with formaldehyde.[1]
Stepwise Diradical Mechanism
A stepwise mechanism involves the initial formation of a diradical intermediate. This pathway is often considered in thermal ene reactions, especially with less polarized enophiles. Theoretical studies on the reaction of propene with ethylene have suggested that a stepwise diradical pathway may have a lower energy barrier than the concerted pathway.[2]
Stepwise Zwitterionic Mechanism
In the presence of a Lewis acid catalyst, the ene reaction can proceed through a stepwise mechanism involving a zwitterionic (or polar) intermediate. The Lewis acid coordinates to the enophile, increasing its electrophilicity and lowering the activation energy. This coordination can polarize the transition state to the extent that a discrete zwitterionic intermediate is formed. This pathway is particularly relevant for carbonyl enophiles and is often invoked to explain the high regio- and stereoselectivity observed in Lewis acid-catalyzed ene reactions.[3][4]
Visualization of Mechanistic Pathways
Caption: Figure 1. Comparison of concerted and stepwise mechanisms.
Quantitative Data
The following tables summarize quantitative data for the ene reaction of propene with various enophiles, primarily from computational studies. This data is essential for comparing the reactivity of different enophiles and understanding the influence of catalysts.
Table 1: Calculated Activation Energies for Thermal Ene Reactions of Propene
| Enophile | Activation Energy (kcal/mol) | Computational Method | Mechanism | Reference |
| Ethylene | 33.0 | 3-21G | Concerted | [1] |
| Ethylene | ~28 (stepwise) | CASSCF | Stepwise (Diradical) | [2] |
| Formaldehyde | 28.0 | 3-21G | Concerted | [1] |
| Methyl Acrylate | 29.5 (exo) | RHF/6-31G | Concerted | |
| Methyl Acrylate | 29.3 (endo) | RHF/6-31G | Concerted |
Table 2: Experimental and Calculated Kinetic Data for Ene Reactions
| Reaction | Parameter | Value | Conditions | Reference |
| Propene + Maleic Anhydride | Second-order kinetics | - | 125–224 °C | [5] |
| Propene + Formaldehyde (over H-BEA zeolite) | Apparent Activation Energy | 20.0 ± 4.0 kJ/mol | 120–180°C, liquid phase | [6] |
| Propene + Formaldehyde (over H-MFI zeolite) | Apparent Activation Energy | 26.1 ± 0.6 kJ/mol | 120–180°C, liquid phase | [6] |
Experimental Protocols
The following are generalized protocols for conducting thermal and Lewis acid-catalyzed ene reactions with propene. These should be adapted based on the specific enophile and desired scale.
Protocol 1: Thermal Ene Reaction of Propene with an Enophile (e.g., Maleic Anhydride)
Objective: To synthesize an alkenyl succinic anhydride via a thermal ene reaction.
Materials:
-
Propene (liquefied gas)
-
Maleic anhydride
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
-
Solvent (e.g., a high-boiling hydrocarbon like decalin, if necessary)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: Place maleic anhydride into the reactor. If a solvent is used, add it at this stage.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) several times to remove air and moisture.
-
Introducing Propene: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of propene. Carefully introduce a measured amount of liquefied propene into the reactor.
-
Reaction: Seal the reactor and slowly heat it to the desired reaction temperature (e.g., 180-220 °C). Monitor the pressure and temperature throughout the reaction. Stir the reaction mixture at a constant rate.
-
Work-up: After the desired reaction time, cool the reactor to room temperature. Carefully vent any excess propene in a well-ventilated fume hood. Open the reactor and transfer the contents to a round-bottom flask.
-
Purification: Remove the solvent (if used) under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.
-
Characterization: Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Lewis Acid-Catalyzed Ene Reaction of Propene with a Carbonyl Enophile (e.g., Formaldehyde)
Objective: To synthesize a homoallylic alcohol via a Lewis acid-catalyzed ene reaction.
Materials:
-
Propene (liquefied gas)
-
Paraformaldehyde (as a source of formaldehyde)
-
Lewis acid (e.g., Me₂AlCl, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Glassware and Solvent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.
-
Reaction Setup: Set up a three-necked flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a means for adding the Lewis acid (e.g., a syringe pump).
-
Charging the Flask: Add paraformaldehyde and the anhydrous solvent to the flask.
-
Introducing Propene: Cool the flask to a low temperature (e.g., -78 °C) and bubble a slow stream of propene gas through the solution for a set period or until a desired amount has been condensed.
-
Addition of Lewis Acid: While maintaining the low temperature, slowly add the Lewis acid to the reaction mixture. Monitor the internal temperature to control any exotherm.
-
Reaction: Allow the reaction to stir at the low temperature for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification and Characterization: Remove the solvent in vacuo and purify the crude product by column chromatography. Characterize the purified homoallylic alcohol by NMR, IR, and mass spectrometry.
Experimental Workflow Visualization
Caption: Figure 2. A generalized workflow for performing ene reactions.
Applications in Drug Development
The ene reaction is a valuable tool in the synthesis of complex natural products, many of which are precursors or themselves possess significant pharmacological activity. The ability to form C-C bonds with high stereocontrol makes the ene reaction particularly useful in constructing chiral centers found in many bioactive molecules.
Case Study: Synthesis of Laulimalide
Laulimalide is a marine natural product that has shown potent anti-tumor activity by stabilizing microtubules.[2] A key step in the formal total synthesis of laulimalide involves a chirally catalyzed ene reaction to install a crucial stereocenter. This demonstrates the power of the ene reaction in accessing complex, biologically relevant scaffolds for drug discovery.
Relevance for Drug Development Professionals
-
Access to Novel Scaffolds: The ene reaction provides a pathway to unique molecular architectures that may not be readily accessible through other synthetic methods. These novel scaffolds can be explored for their potential as new therapeutic agents.
-
Stereocontrolled Synthesis: The development of asymmetric ene reactions allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern drug development to ensure target specificity and reduce off-target effects.
-
Natural Product Synthesis: Many natural products with proven therapeutic potential, such as anticancer and antiviral agents, can be synthesized using the ene reaction as a key step.[2][7][8][9] This enables the production of these compounds in larger quantities for further biological evaluation and clinical studies.
Logical Relationships in Ene Reactions
Caption: Figure 3. Interplay of factors determining the course of an ene reaction.
Conclusion
The ene reaction of propene with enophiles is a mechanistically diverse and synthetically valuable transformation. The choice between a concerted or stepwise pathway can be influenced by the enophile and the reaction conditions, with Lewis acid catalysis often favoring a stepwise, polar mechanism. The ability to control the outcome of these reactions has significant implications for the synthesis of complex molecules, making the ene reaction a vital tool for researchers in organic synthesis and drug development. The provided data, protocols, and visualizations serve as a comprehensive resource for understanding and applying this important reaction.
References
- 1. Ene_reaction [chemeurope.com]
- 2. Ene reaction - Wikipedia [en.wikipedia.org]
- 3. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition structures of the ene reaction between methyl acrylate and propene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent Reactions in the Synthesis of Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prop-1-ene in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of prop-1-ene (propylene) as a monomer in various copolymerization reactions. The focus is on the synthesis, characterization, and potential applications of these copolymers in the fields of biomedical research and drug development.
Introduction to this compound Copolymers
This compound, a readily available and cost-effective monomer, is a versatile building block for a wide range of copolymers. By copolymerizing this compound with other monomers, it is possible to tailor the material properties to suit specific applications, from flexible elastomers to functionalized polymers for drug delivery and medical devices. The two primary classes of catalysts used for these reactions are Ziegler-Natta and metallocene systems, each offering distinct advantages in controlling the copolymer's microstructure and properties.
Applications in Research and Drug Development
Copolymers of this compound are gaining attention in the biomedical and pharmaceutical fields due to their tunable mechanical properties, biocompatibility, and potential for functionalization.
-
Drug Delivery Systems: Functionalized polypropylene, for instance through grafting with monomers like maleic anhydride, creates reactive sites for the covalent attachment of drugs, enabling the development of controlled release systems.[1][2][3] Temperature- and pH-responsive copolymers have been grafted onto polypropylene surfaces to create materials capable of loading and controlling the release of nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
-
Medical Devices and Implants: The excellent mechanical properties and biocompatibility of ethylene-propylene copolymers make them suitable for use in medical tubing, pouches, and implantable devices.[5] Their elastomeric nature is particularly valuable for applications requiring flexibility and durability.
-
Pharmaceutical Packaging: Propylene-based thermoplastic elastomers are utilized in pharmaceutical packaging and delivery systems due to their flexibility, seal integrity, and low levels of extractables and leachables.[6][7]
-
Tissue Engineering: The ability to modify the surface of polypropylene nonwoven fabrics allows for the introduction of functionalities that can promote cell adhesion and growth, making them promising scaffolds for tissue engineering.[8]
Experimental Protocols
This section provides detailed protocols for the synthesis of key this compound copolymers.
Ethylene/Prop-1-ene Copolymerization using a Ziegler-Natta Catalyst (Slurry Method)
This protocol describes a typical slurry polymerization process to produce ethylene-propylene copolymers.
Materials:
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl4/MgCl2 supported catalyst).
-
Cocatalyst: Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL).
-
External Donor (optional): Aminosilane or dialkyl-dialkoxy silane compounds to control stereoregularity.
-
Solvent: Purified n-heptane or hexane.
-
Monomers: High-purity ethylene and this compound gas.
-
Chain Transfer Agent: Hydrogen gas.
-
Quenching Agent: Acidified ethanol (5% HCl in ethanol).
Equipment:
-
High-pressure stainless-steel autoclave reactor (e.g., 1-L Buchi reactor) equipped with a mechanical stirrer, temperature and pressure controls, and monomer/reagent inlet ports.
-
Schlenk line and glassware for handling air-sensitive reagents.
-
Monomer and solvent purification columns.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen and evacuated multiple times to remove any residual air and moisture.
-
Solvent and Cocatalyst Addition: Under a nitrogen atmosphere, the desired amount of purified solvent (e.g., 500 mL of n-heptane) is transferred to the reactor. The cocatalyst (e.g., TEAL) and external donor (if used) are then injected into the reactor.
-
Catalyst Introduction: The solid Ziegler-Natta catalyst component is introduced into the reactor as a slurry in the solvent.
-
Pre-polymerization (optional but recommended): A small amount of this compound is introduced into the reactor at a lower temperature (e.g., 20°C) for a short period (e.g., 5-10 minutes) to allow for controlled formation of polymer particles around the catalyst.
-
Copolymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C). A mixture of ethylene and this compound gas at a specific molar ratio is continuously fed into the reactor to maintain a constant pressure (e.g., 8 bar).[9] Hydrogen gas is also introduced to control the molecular weight of the resulting copolymer. The polymerization is allowed to proceed for the desired time (e.g., 1-2 hours).
-
Termination: The polymerization is terminated by venting the unreacted monomers and injecting the quenching agent (acidified ethanol) into the reactor.
-
Product Isolation and Purification: The polymer slurry is discharged from the reactor. The copolymer is filtered, washed repeatedly with ethanol and then water to remove catalyst residues, and finally dried in a vacuum oven at 60-80°C to a constant weight.
Characterization:
-
Copolymer Composition: Determined by ¹³C NMR spectroscopy by analyzing the relative intensities of characteristic peaks for ethylene and propylene sequences.[10][11][12][13][14]
-
Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by high-temperature gel permeation chromatography (GPC).
-
Thermal Properties (Melting Temperature, Crystallinity): Determined by Differential Scanning Calorimetry (DSC).
This compound/1-Octene Copolymerization using a Metallocene Catalyst (Solution Method)
This protocol outlines the solution polymerization of this compound with a higher α-olefin, 1-octene, using a metallocene catalyst.
Materials:
-
Metallocene Catalyst: e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂.
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene.
-
Solvent: Purified toluene.
-
Monomers: High-purity this compound gas and liquid 1-octene.
-
Quenching Agent: Acidified ethanol.
Equipment:
-
Glass flask or stainless-steel reactor equipped with a magnetic stirrer, temperature control, and gas inlet.
-
Schlenk line and inert atmosphere glovebox for catalyst handling.
-
Monomer and solvent purification systems.
Procedure:
-
Reactor Setup: A clean and dry reactor is assembled and purged with nitrogen.
-
Solvent and Comonomer Addition: Toluene and the desired amount of 1-octene are added to the reactor. The reactor is then brought to the desired reaction temperature (e.g., 50°C).
-
This compound Saturation: this compound gas is bubbled through the solution until saturation is reached at the reaction temperature and pressure.
-
Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene and activated by adding the MAO solution. This activated catalyst solution is then injected into the reactor to initiate polymerization.
-
Polymerization: The polymerization is carried out for a specific duration (e.g., 30 minutes), with this compound being continuously supplied to maintain a constant pressure.
-
Termination and Product Recovery: The reaction is terminated by adding acidified ethanol. The resulting copolymer precipitates and is then filtered, washed with ethanol, and dried under vacuum.
Characterization:
-
Copolymer Composition and Microstructure: Analyzed by ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight: Determined by GPC.
-
Glass Transition Temperature (Tg) and Melting Temperature (Tm): Measured by DSC.
Synthesis of Maleic Anhydride Grafted Polypropylene (PP-g-MAH)
This protocol describes a method for grafting maleic anhydride onto a polypropylene backbone.[3][15]
Materials:
-
Polypropylene (PP): Isotactic polypropylene powder.
-
Grafting Monomer: Maleic anhydride (MAH).
-
Initiator: Benzoyl peroxide (BPO) or Dicumyl Peroxide (DCP).
-
Solvent: Toluene or xylene.
-
Purification Solvent: Acetone.
Procedure:
-
Dissolution of Polypropylene: Polypropylene is dissolved in toluene at an elevated temperature (e.g., 110°C) under a nitrogen atmosphere in a reaction flask equipped with a reflux condenser and a stirrer.
-
Addition of Reagents: Once the polypropylene is fully dissolved, the desired amounts of maleic anhydride and the initiator (dissolved in a small amount of toluene) are added to the solution.
-
Grafting Reaction: The reaction mixture is maintained at the reaction temperature (e.g., 110-120°C) with continuous stirring for a set period (e.g., 2-4 hours).
-
Precipitation and Purification: After the reaction, the flask is cooled to room temperature. The grafted polypropylene is precipitated by adding the reaction solution to a large volume of acetone with vigorous stirring.
-
Washing and Drying: The precipitated polymer is filtered and washed thoroughly with acetone to remove any unreacted maleic anhydride and initiator byproducts. The purified PP-g-MAH is then dried in a vacuum oven.
Characterization:
-
Grafting Degree: Determined by Fourier-transform infrared (FTIR) spectroscopy (presence of characteristic carbonyl peaks around 1780 cm⁻¹) and titration of the carboxylic acid groups after hydrolysis of the anhydride.
-
Molecular Weight Changes: Assessed by GPC to determine if any chain scission occurred during the grafting process.
Data Presentation
The following tables summarize key quantitative data for this compound copolymerization reactions.
Table 1: Reactivity Ratios for Ethylene (M₁) and this compound (M₂) Copolymerization
| Catalyst System | Temperature (°C) | r₁ (Ethylene) | r₂ (this compound) | r₁ * r₂ | Reference |
| Salicylaldiminato-derived [O-NS]TiCl₃/MAO | 40 | 11.23 | 0.10 | 1.12 | |
| Salicylaldiminato-derived [O-NS]TiCl₃/MAO | 50 | 9.85 | 0.08 | 0.79 | |
| Salicylaldiminato-derived [O-NS]TiCl₃/MAO | 60 | 6.12 | 0.06 | 0.37 | |
| Salicylaldiminato-derived [O-NS]TiCl₃/MAO | 70 | 5.43 | 0.09 | 0.49 |
Table 2: Influence of Reaction Parameters on Ethylene-Propylene Copolymerization
| Parameter | Change | Effect on Catalyst Activity | Effect on Ethylene Content in Copolymer | Reference |
| Temperature | Increase from 40°C to 60°C | Increase | Slight Decrease | |
| Al/Ti Molar Ratio | Increase | Increases up to an optimum, then decreases | Varies with catalyst | |
| Ethylene/Propylene Feed Ratio | Increase Ethylene | Increase | Increase | [1] |
Table 3: Properties of this compound Based Elastomers for Biomedical Applications
| Property | Typical Value Range | Significance in Drug Development | Reference |
| Ethylene Content (wt%) | 9 - 16 | Affects crystallinity, flexibility, and drug release profile | |
| Melting Point (DSC) | ≤ 110 °C | Determines processing temperature and in-vivo stability | [16] |
| Heat of Fusion (J/g) | 5 - 50 | Correlates with crystallinity and mechanical strength | [16] |
| Molecular Weight (Mw) | 54,000 - 875,000 g/mol | Influences viscosity, degradation rate, and drug loading capacity | [17] |
Visualizations
Experimental Workflow for Slurry Copolymerization
Caption: Workflow for Ziegler-Natta slurry copolymerization of ethylene and this compound.
Logical Relationship for Functionalization and Application
Caption: Relationship between this compound copolymer functionalization and biomedical applications.
References
- 1. Solution copolymerization of ethylene and propylene by salicylaldiminato-derived [O-NS]TiCl 3 /MAO catalysts: synthesis, characterization and reactivi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27136G [pubs.rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Binary graft modification of polypropylene for anti-inflammatory drug-device combo products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tech-Type: Bulk-Slurry Polymerization of Propylene [portfolio-pplus.com]
- 6. mdpi.com [mdpi.com]
- 7. usp.org [usp.org]
- 8. chemrxiv.org [chemrxiv.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Insight into the Comonomer Effect through NMR Analysis in Metallocene Catalysed Propene–co–1-Nonene Copolymers | MDPI [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. US7390866B2 - Propylene-based elastomers and uses thereof - Google Patents [patents.google.com]
- 17. PROPYLENE-BASED ELASTOMERIC COMPOSITION - Patent 1943308 [data.epo.org]
Application Notes and Protocols for the Atmospheric Chemistry of Prop-1-ene Reaction with OH Radicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prop-1-ene (propylene) is a significant volatile organic compound (VOC) in the troposphere, originating from both biogenic and anthropogenic sources. Its atmospheric degradation is primarily initiated by reaction with the hydroxyl radical (OH), a key oxidant in the atmosphere. This reaction is a critical step in the formation of tropospheric ozone and secondary organic aerosols (SOAs), both of which have significant impacts on air quality and climate. Understanding the kinetics and mechanisms of the this compound + OH reaction is therefore essential for accurate atmospheric modeling and the development of effective air pollution control strategies. These notes provide detailed protocols and data for studying this important atmospheric reaction.
Reaction Mechanism and Kinetics
The reaction between this compound and the OH radical proceeds primarily through two main pathways: OH addition to the carbon-carbon double bond and, to a lesser extent, hydrogen abstraction from the methyl group.
The dominant pathway is the electrophilic addition of the OH radical to the double bond, which can occur at two positions, leading to the formation of two different hydroxyalkyl radicals. The branching ratio for the addition to the terminal carbon versus the central carbon is approximately 1:1.[1][2][3] The hydrogen abstraction channel is considered to be of minor importance under typical atmospheric conditions.[1]
The subsequent reactions of the hydroxyalkyl radicals are dependent on the concentration of nitrogen oxides (NOx = NO + NO2). In the presence of oxygen (O2), the initial hydroxyalkyl radicals rapidly form hydroxy peroxy radicals (RO2).
-
Under high NOx conditions , these RO2 radicals primarily react with nitric oxide (NO) to form alkoxy radicals, which then decompose to yield stable products such as formaldehyde and acetaldehyde.[4][5]
-
Under low NOx conditions , the RO2 radicals can undergo unimolecular isomerization or react with the hydroperoxy radical (HO2).[4][5][6]
The overall reaction rate is temperature-dependent, with a negative temperature dependence at lower temperatures, indicating that the reaction is faster at colder atmospheric temperatures.[7][8][9][10][11]
Quantitative Data
Table 1: Temperature-Dependent Rate Coefficients for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | (2.63 ± 0.26) x 10⁻¹¹ | [Atkinson et al., 1979] |
| 297 - 425 | 4.1 x 10⁻¹² exp(1080/RT) | [Atkinson and Pitts, 1975][12] |
| 96 - 296 | 2.95 x 10⁻¹¹ (T/300)⁻¹⁰⁶ | [Talukdar et al., 1998][7] |
| 290 - 500 | Non-Arrhenius behavior observed | [Zádor et al., 2009][11] |
| 843 - 1352 | 8.51 x 10⁻²² T³⁰⁵ exp(2215/T) | [Sivaramakrishnan et al., 2010][13] |
R is the gas constant (1.987 cal mol⁻¹ K⁻¹)
Table 2: Product Yields from the Reaction of this compound with OH Radicals
| Product | Yield (%) under High NOx | Yield (%) under Low NOx | Reference |
| Formaldehyde (HCHO) | ~50 | Varies | [1][14] |
| Acetaldehyde (CH₃CHO) | ~50 | Varies | [1][14] |
| Highly Oxidized Molecules (HOMs) | Lower | Higher | [15] |
| Secondary Organic Aerosol (SOA) | Lower | Higher | [15] |
Experimental Protocols
Protocol 1: Determination of the Rate Constant of the this compound + OH Reaction using a Smog Chamber
This protocol describes a relative rate method for determining the rate constant of the reaction between this compound and OH radicals in a smog chamber.[16][17][18]
1. Materials and Equipment:
- Smog chamber (e.g., 30 m³ FEP Teflon reactor) with a UV light source (e.g., blacklamps).[19][20][21][22][23]
- Gas Chromatography with Flame Ionization Detector (GC-FID) for VOC analysis.[12][24][25][26][27]
- Zero air generator.
- Cylinders of this compound, a reference compound with a known OH rate constant (e.g., n-butane), and nitric oxide (NO).
- Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂)).[28][29][30]
- Gas-tight syringes for injections.
2. Experimental Procedure:
- Chamber Preparation: Evacuate and flush the smog chamber with zero air to ensure cleanliness.
- Introduction of Reactants: Inject known concentrations of this compound and the reference compound into the chamber using gas-tight syringes. Typical concentrations are in the parts-per-billion (ppb) range.
- Introduction of OH Precursor and NO: Introduce the OH radical precursor (e.g., CH₃ONO) and a small amount of NO into the chamber. The NO is added to suppress the formation of ozone and to convert HO₂ radicals back to OH.
- Initial VOC Measurement: Allow the mixture to stabilize and then take an initial measurement of the concentrations of this compound and the reference compound using the GC-FID.
- Initiation of Reaction: Turn on the UV lights to initiate the photolysis of the OH precursor and start the reaction.
- Monitoring of VOC Concentrations: Monitor the concentrations of this compound and the reference compound over time by taking periodic samples for GC-FID analysis.
- Data Analysis: Plot ln([this compound]₀/[this compound]t) versus ln([reference]₀/[reference]t). The slope of this plot will be the ratio of the rate constants, k_propene / k_reference. Knowing the rate constant of the reference compound, the rate constant for the reaction of this compound with OH can be calculated.
3. GC-FID Calibration:
- Prepare a series of gas standards of known concentrations for both this compound and the reference compound.[24][25][26]
- Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.[12][27]
- Ensure the calibration curve is linear over the range of concentrations used in the experiment.
Protocol 2: Product Analysis of the this compound + OH Reaction
This protocol outlines the analysis of the primary carbonyl products, formaldehyde and acetaldehyde, from the reaction.
1. Materials and Equipment:
- Smog chamber and reactant introduction system as described in Protocol 1.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.[31][32]
- DNPH (2,4-dinitrophenylhydrazine) coated silica gel cartridges for sampling aldehydes.
- Acetonitrile (HPLC grade).
- Formaldehyde and acetaldehyde standards.
2. Experimental Procedure:
- Reaction Setup: Set up the reaction in the smog chamber as described in Protocol 1.
- Sampling: At various time points during the reaction, draw a known volume of air from the chamber through a DNPH cartridge. The aldehydes in the air will react with the DNPH to form stable hydrazone derivatives.
- Extraction: After sampling, elute the hydrazones from the cartridge with a known volume of acetonitrile.
- HPLC Analysis: Inject the acetonitrile extract into the HPLC system. The hydrazones are separated on a C18 column and detected by UV absorption at approximately 360 nm.[31][32][33][34]
- Quantification: Quantify the concentrations of formaldehyde and acetaldehyde by comparing the peak areas from the sample to those from a calibration curve prepared with known standards of the corresponding hydrazones.[35]
Visualizations
References
- 1. Branching ratios in the hydroxyl reaction with propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atmospheric oxidation of Folpet initiated by OH radicals, NO3 radicals, and O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. srd.nist.gov [srd.nist.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACP - Temperature-dependent rate coefficients for the reactions of OH radicals with selected alkanes, aromatic compounds, and monoterpenes [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. Collection - Rate Coefficients of the Reaction of OH with Allene and Propyne at High Temperatures - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 14. Radical product yields from the ozonolysis of short chain alkenes under atmospheric boundary layer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rates and Yields of Unimolecular Reactions Producing Highly Oxidized Peroxy Radicals in the OH Induced Autoxidation of α-pinene, β-pinene and Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. witpress.com [witpress.com]
- 17. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation [mdpi.com]
- 21. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 22. researchgate.net [researchgate.net]
- 23. acp.copernicus.org [acp.copernicus.org]
- 24. researchgate.net [researchgate.net]
- 25. environics.com [environics.com]
- 26. pharmabeginers.com [pharmabeginers.com]
- 27. diverdi.colostate.edu [diverdi.colostate.edu]
- 28. Kinetic study of hydroxyl radical formation in a continuous hydroxyl generation system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08511K [pubs.rsc.org]
- 29. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. epa.gov [epa.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. drawellanalytical.com [drawellanalytical.com]
- 34. researchgate.net [researchgate.net]
- 35. epa.gov [epa.gov]
Application Notes and Protocols for the Pyrolysis of Prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the pyrolysis of prop-1-ene (propylene), outlining the primary reaction pathways, expected products, and comprehensive experimental protocols. The information is intended for researchers and scientists in the fields of chemistry, chemical engineering, and materials science. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for conducting pyrolysis experiments using flow reactors and shock tubes, as well as protocols for product analysis via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided. Additionally, key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical kinetics.
Introduction
The thermal decomposition, or pyrolysis, of this compound is a fundamental process in combustion chemistry and a key reaction in the production of valuable chemicals and materials. Understanding the intricate network of reactions and the resulting product distribution is crucial for optimizing industrial processes, developing accurate kinetic models, and controlling the formation of pollutants such as soot. This document serves as a comprehensive guide, consolidating data and protocols from various experimental studies.
Reaction Pathways and Products
The pyrolysis of this compound proceeds primarily through a free-radical chain reaction mechanism. The reaction pathways can be broadly categorized into initiation, propagation, and termination steps. The allyl radical (C₃H₅) is a crucial intermediate that plays a significant role in the overall reaction kinetics.[1]
Initiation: The initial decomposition of this compound can occur through several channels, with the C-C bond scission being a dominant pathway at higher temperatures, leading to the formation of methyl and vinyl radicals. Another important initiation step is the C-H bond cleavage to form an allyl radical and a hydrogen atom.
Propagation: The radicals formed during initiation can then participate in a series of propagation reactions, including hydrogen abstraction from this compound to form more stable radicals like the allyl radical. These radicals can then undergo further reactions, such as addition to other this compound molecules or decomposition to smaller species.
Termination: The reaction chain is terminated by the recombination of radicals to form stable products.
The major products observed in this compound pyrolysis include methane, ethene, hydrogen, and allene. At higher temperatures and longer residence times, the formation of aromatic compounds such as benzene and toluene becomes significant.
Below is a simplified representation of the primary reaction pathways in this compound pyrolysis.
A more detailed view of the key radical species and their reactions is presented below.
Quantitative Data on Product Distribution
The distribution of products from this compound pyrolysis is highly dependent on the experimental conditions, primarily temperature, pressure, and residence time. The following tables summarize the product yields from various studies conducted using different reactor types.
Table 1: Product Yields from Flow Reactor Pyrolysis of this compound
| Temperature (°C) | Pressure (atm) | Residence Time (s) | Methane (mol%) | Ethene (mol%) | Hydrogen (mol%) | Benzene (mol%) | Reference |
| 850 | 1 | 0.5 | 15.2 | 12.5 | 8.1 | 5.3 | Fictional Data |
| 900 | 1 | 0.5 | 18.9 | 15.8 | 10.2 | 7.1 | Fictional Data |
| 950 | 1 | 0.5 | 22.1 | 18.2 | 12.5 | 9.8 | Fictional Data |
| 927 | 1 | ~0.1-0.2 | >10 | >10 | >5 | ~2 | Based on[2][3][4] |
Note: The data in the first three rows are illustrative examples based on general trends and are not from a specific cited source. The last row provides an estimated range based on graphical data and discussion in the cited literature.
Table 2: Product Yields from Shock Tube Pyrolysis of this compound
| Temperature (K) | Pressure (atm) | Residence Time (ms) | Methane (mol%) | Ethene (mol%) | Acetylene (mol%) | Benzene (mol%) | Reference |
| 1200 | 2 | 2.0 | 5.6 | 7.2 | 3.1 | Not Reported | Fictional Data |
| 1400 | 2 | 2.0 | 12.3 | 10.5 | 8.9 | Not Reported | Fictional Data |
| 1600 | 2 | 2.0 | 15.1 | 8.9 | 14.2 | Not Reported | Fictional Data |
| 1200-1800 | ~2 | ~1-3 | Major Product | Major Product | Major Product | Minor Product | Based on[5][6] |
Note: The data in the first three rows are illustrative examples based on general trends and are not from a specific cited source. The last row provides a qualitative summary based on the cited literature.
Experimental Protocols
Protocol for Flow Reactor Pyrolysis
This protocol describes a general procedure for the pyrolysis of this compound in a laminar flow reactor at atmospheric pressure.
Workflow:
Materials and Equipment:
-
This compound (high purity)
-
Inert diluent gas (e.g., Nitrogen, Argon)
-
Quartz or ceramic flow reactor tube (e.g., 1-2 cm inner diameter, 50-100 cm length)
-
High-temperature furnace with temperature controller
-
Mass flow controllers
-
Gas sampling bags or online connection to GC-MS
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Gas Preparation: Prepare a gas mixture of this compound in an inert diluent gas (e.g., 1-5% this compound in N₂).
-
Reactor Setup: Place the reactor tube inside the furnace. Connect the gas inlet to the mass flow controllers and the outlet to the sampling system.
-
Leak Check: Pressurize the system with the inert gas and check for any leaks.
-
Purging: Purge the reactor with the inert gas for at least 30 minutes to remove any residual air.
-
Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 800-1200 °C).
-
Experiment Initiation: Once the temperature is stable, introduce the this compound/inert gas mixture into the reactor at a controlled flow rate to achieve the desired residence time.
-
Sample Collection: After allowing the system to reach a steady state, collect the effluent gas from the reactor outlet into a gas sampling bag or introduce it directly into the GC-MS for online analysis.
-
Product Analysis: Analyze the collected gas sample using a calibrated GC-MS system to identify and quantify the pyrolysis products.
-
Shutdown: After the experiment, switch off the this compound flow and cool down the reactor under an inert gas flow.
Protocol for Shock Tube Pyrolysis
This protocol outlines a general procedure for studying the high-temperature pyrolysis of this compound using a single-pulse shock tube.
Workflow:
Materials and Equipment:
-
This compound (high purity)
-
Inert bath gas (e.g., Argon)
-
Driver gas (e.g., Helium)
-
Single-pulse shock tube apparatus
-
High-speed pressure transducers
-
Fast-acting sampling valve
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Mixture Preparation: Prepare a highly diluted mixture of this compound in an inert bath gas (e.g., 0.1-1% this compound in Ar) in a mixing tank.[6][7]
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum. Fill the driven section with the prepared gas mixture to a specific initial pressure.
-
Shock Wave Generation: Pressurize the driver section with a high-pressure driver gas until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the gas mixture, rapidly heating and compressing it.
-
Reaction and Quenching: The gas is held at the high temperature and pressure behind the reflected shock wave for a very short duration (typically in the order of milliseconds). The reaction is then rapidly quenched by an expansion wave.
-
Post-Shock Sampling: Immediately after the reaction, a sample of the reacted gas mixture is collected through a fast-acting valve located at the end wall of the driven section.[6][7]
-
Product Analysis: The collected sample is transferred to a GC-MS for the identification and quantification of the pyrolysis products.
-
Data Interpretation: The product distribution data is analyzed as a function of the post-shock temperature and pressure.
Protocol for Py-GC-MS Analysis of Products
This protocol provides a general method for the analysis of pyrolysis products using Pyrolysis-Gas Chromatography-Mass Spectrometry.
Materials and Equipment:
-
Pyrolyzer (e.g., filament or furnace type)
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer
-
Helium carrier gas
Procedure:
-
Sample Introduction: If analyzing a liquid sample of pyrolysis products, a small aliquot is deposited into a pyrolysis sample cup. For gaseous samples from a flow reactor or shock tube, a gas-tight syringe or a gas sampling loop is used to inject the sample into the GC. For direct pyrolysis of a material to study this compound formation, a small amount of the solid material is placed in the sample cup.
-
Pyrolysis (if applicable): The pyrolyzer is rapidly heated to a high temperature (e.g., 600-1000 °C) to thermally decompose the sample.[1]
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the helium carrier gas. The GC oven temperature is programmed to separate the different components of the mixture based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).[1]
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each component is compared to a library of known spectra (e.g., NIST library) to identify the compounds. The peak area in the chromatogram is used to quantify the relative abundance of each product.
Conclusion
The pyrolysis of this compound is a complex process involving a multitude of elementary reactions. The product distribution is highly sensitive to the reaction conditions. The protocols and data presented in this document provide a valuable resource for researchers studying the thermal decomposition of this compound. By utilizing the described experimental techniques and understanding the key reaction pathways, it is possible to gain deeper insights into the fundamental chemistry of this important hydrocarbon and to control the formation of desired products in various applications.
References
- 1. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Propene pyrolysis and oxidation kinetics in a flow reactor and laminar flames (Journal Article) | ETDEWEB [osti.gov]
- 4. Propene pyrolysis and oxidation kinetics in a flow reactor and laminar flames (Journal Article) | OSTI.GOV [osti.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Prop-1-ene Adsorption on Catalyst Surfaces
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the principles and experimental procedures for studying the adsorption of prop-1-ene on catalyst surfaces. Understanding these interactions at a molecular level is crucial for designing and optimizing catalysts for a wide range of industrial processes, including polymerization, oxidation, and hydrogenation.
Introduction to this compound Adsorption
The interaction of this compound with catalyst surfaces is a fundamental step in heterogeneous catalysis. Unlike saturated hydrocarbons like propane, the presence of a C=C double bond in this compound facilitates strong adsorption onto the catalyst. This interaction, primarily through the π orbitals of the alkene and the d orbitals of transition metals, leads to the chemisorption and activation of the this compound molecule.[1] In contrast, alkanes such as propane typically interact with metal surfaces through much weaker van der Waals forces, resulting in physisorption.[1][2] This difference in adsorption behavior is a key reason for the varied catalytic reactivity between alkenes and alkanes.[1]
Surface science techniques provide the tools to probe these interactions at the atomic scale, offering insights into adsorption geometries, energies, and the electronic changes that govern catalytic activity and selectivity.
Adsorption Mechanisms and Configurations
This compound can adsorb on metal surfaces in several configurations. The most common are π-bonded and di-σ-bonded modes, which have been investigated through Density Functional Theory (DFT) calculations and experimental studies.
-
π-Adsorption (Top Mode): This is often the most stable chemisorption mode. The this compound molecule binds to a single surface metal atom via its π-system (the C=C double bond). This interaction typically leads to an elongation of the C=C bond, indicating its activation.[1]
-
di-σ-Adsorption (Bridge Mode): In this configuration, the this compound molecule interacts with two adjacent surface metal atoms through the formation of two separate C-metal σ bonds. This mode is generally found to be less stable than the π-adsorption mode.[1]
The presence of other species on the surface, such as oxygen atoms, can significantly influence the adsorption process. For example, surface oxygen near an active metal site can increase the binding energy of this compound and further lengthen the C=C bond, enhancing the interaction.[1][3]
Quantitative Adsorption Data
DFT calculations provide valuable quantitative data on the adsorption of this compound. The following tables summarize key findings for this compound and propane on a model Ag(111) surface.
Table 1: Adsorption Energies and Geometries of this compound on Ag(111) Surface
| Adsorption Mode | Adsorption Energy (eV) | C1=C2 Bond Length (Å) | C-Ag Distance (Å) |
| Top (π-adsorption) | -0.77 | 1.35 | C1: 2.58, C2: 2.74 |
| Bridge (di-σ-adsorption) | -0.21 | 1.34 | C1: 3.10, C2: 3.25 |
Data sourced from DFT calculations. The C1=C2 bond length in a free this compound molecule is 1.34 Å.[1][2]
Table 2: Influence of Surface Oxygen on this compound Adsorption (Top Mode on Ag(111))
| Surface Condition | Adsorption Energy (eV) | C1=C2 Bond Length (Å) |
| Clean Ag(111) | -0.77 | 1.35 |
| Ag(111) with Surface O | -0.87 | 1.36 |
The presence of surface oxygen increases the binding energy by 0.1 eV.[1][2]
Table 3: Comparison of this compound and Propane Adsorption on Ag(111)
| Molecule | Adsorption Energy (eV) | Interaction Type |
| This compound (Top Mode) | -0.77 | Chemisorption |
| Propane | -0.14 | Physisorption |
The significantly lower adsorption energy for propane is characteristic of weak van der Waals interactions.[1][2]
Experimental Protocols for Surface Science Studies
A combination of surface-sensitive techniques, typically performed under ultra-high vacuum (UHV) conditions, is required to fully characterize this compound adsorption.
References
Troubleshooting & Optimization
preventing side reactions in prop-1-ene synthesis.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing side reactions during the synthesis of prop-1-ene.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound via various methods.
Dehydration of Propan-2-ol
Q1: What are the primary side reactions observed during the acid-catalyzed dehydration of propan-2-ol?
A1: The main side reactions include the formation of di-isopropyl ether and polymerization of the propene product. At higher temperatures, unwanted byproducts can also form.[1][2]
Q2: How can the formation of di-isopropyl ether be minimized?
A2: The formation of di-isopropyl ether is favored at lower temperatures. To minimize this side reaction, it is crucial to maintain a reaction temperature of approximately 170°C when using concentrated sulfuric acid.[3][4] Using a milder acid catalyst, such as phosphoric(V) acid, can also reduce ether formation.[3][4]
Q3: What causes low yields of this compound in this reaction?
A3: Low yields can be attributed to several factors, including an inappropriate reaction temperature, which may favor the formation of di-isopropyl ether, or the use of a catalyst that is not sufficiently acidic.[1][2] The concentration of the acid catalyst is also critical; too little will result in a slow reaction, while too much can promote side reactions.[1][2]
Propane Dehydrogenation (PDH)
Q1: What are the most common side reactions in propane dehydrogenation?
A1: The primary side reactions in PDH are thermal cracking, which leads to the formation of methane and ethylene, and coke formation on the catalyst surface, which causes deactivation.[5][6] Hydrogenolysis, which breaks C-C bonds, can also occur.
Q2: How can catalyst deactivation due to coking be prevented or mitigated?
A2: Catalyst deactivation by coke can be mitigated by using a Pt-Sn/Al2O3 catalyst, which is designed to be more resistant to coking.[7] Operating at lower reaction temperatures and higher hydrogen-to-hydrocarbon ratios can also reduce coke formation, although this may decrease the propane conversion rate.[7] Additionally, the catalyst can be regenerated by controlled burning of the coke in the presence of air.
Q3: How can the selectivity for this compound be improved?
A3: Higher selectivity for this compound can be achieved by optimizing the reaction conditions. Lower temperatures and higher hydrogen-to-hydrocarbon ratios generally favor propene formation over side reactions like cracking.[7] The choice of catalyst is also crucial; for example, the Oleflex process, which uses a platinum-based catalyst, is known for its high selectivity.[6]
Olefin Metathesis
Q1: What are the common side reactions in olefin metathesis for this compound production?
A1: Olefin metathesis is generally a highly selective process with low byproduct formation.[8] However, potential side reactions include isomerization of the reactants and products, and self-metathesis of the starting olefins, which can lead to undesired products.
Q2: How can high this compound selectivity be ensured?
A2: High selectivity is primarily achieved through the choice of catalyst. A mixture of a tungsten oxide catalyst (for metathesis) and a magnesium oxide catalyst (for isomerization of 1-butene to 2-butene) is effective.[8] Operating conditions such as temperature and pressure also play a role and should be optimized for the specific catalyst and feedstock.
Q3: What can be done if the catalyst shows low activity or deactivates quickly?
A3: Low catalyst activity or rapid deactivation can be due to impurities in the feedstock, such as butadiene, which can foul the catalyst.[9] Ensuring the feedstock is properly purified is essential. The catalyst may also require a specific pre-treatment or regeneration procedure to maintain its activity.[10]
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound offers the highest purity?
A1: Olefin metathesis is known for producing polymer-grade propene with very low by-products, often exceeding 99% purity.[8]
Q2: What are the main safety concerns when synthesizing this compound?
A2: this compound is a flammable gas, so appropriate safety measures must be taken to prevent the formation of explosive mixtures with air. The synthesis methods may also involve corrosive acids or high pressures and temperatures, requiring careful handling and appropriate personal protective equipment.
Q3: How can I purify the synthesized this compound?
A3: The purification method depends on the synthesis route and the impurities present. For dehydration of propan-2-ol, the gaseous propene can be passed through a drying agent to remove water. In industrial processes like propane dehydrogenation and olefin metathesis, fractional distillation is commonly used to separate propene from other hydrocarbons.[8]
Q4: Can side reactions be completely eliminated?
A4: While it is difficult to completely eliminate all side reactions, they can be significantly minimized by carefully controlling reaction conditions, using appropriate catalysts, and purifying the starting materials.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Feature | Dehydration of Propan-2-ol | Propane Dehydrogenation (PDH) | Olefin Metathesis |
| Typical Feedstock | Propan-2-ol | Propane | Ethene and Butene |
| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | Pt-Sn/Al₂O₃ or Cr₂O₃/Al₂O₃ | Tungsten oxide and Magnesium oxide |
| Typical Temperature | 170°C (H₂SO₄) | 500-700°C | Varies with catalyst and feed |
| Typical Pressure | Atmospheric | 0.1-0.5 MPa | Varies with catalyst and feed |
| Propene Selectivity | Moderate to High | High | Very High (>96%)[8] |
| Major Side Products | Di-isopropyl ether, Polymers | Methane, Ethene, Coke | Low levels of other olefins |
Table 2: Influence of Operating Conditions on Propane Dehydrogenation
| Parameter | Effect on Propane Conversion | Effect on Propene Selectivity |
| Increasing Temperature | Increases | Decreases (favors cracking) |
| Increasing Pressure | Decreases | Generally decreases |
| Increasing H₂/Hydrocarbon Ratio | Decreases | Increases |
Experimental Protocols
Laboratory Scale Synthesis of this compound by Dehydration of Propan-2-ol
Materials:
-
Propan-2-ol (50 mL)
-
Concentrated sulfuric acid (10 mL) or concentrated phosphoric(V) acid (10 mL)
-
Porous pot chips (anti-bumping granules)
-
Gas collection apparatus (e.g., gas syringe or trough of water)
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a condenser, and a collection vessel. Ensure all connections are secure.
-
Add 50 mL of propan-2-ol and a few porous pot chips to the round-bottom flask.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid (or phosphoric acid) to the propan-2-ol, swirling the flask gently to mix.
-
Heat the mixture gently. The dehydration reaction starts at around 170°C for sulfuric acid.[3][4]
-
Collect the gaseous this compound that is produced. It can be collected over water in a gas jar or in a gas syringe.
-
To purify the gas, pass it through a drying agent such as anhydrous calcium chloride to remove any water vapor.
Laboratory Scale Synthesis of this compound by Propane Dehydrogenation (Conceptual)
Note: This is a high-temperature catalytic process typically performed in a specialized reactor. The following is a conceptual outline.
Materials:
-
Propane gas
-
Hydrogen gas (as diluent)
-
Pt-Sn/Al₂O₃ catalyst
-
Fixed-bed quartz reactor tube
-
Furnace capable of reaching 600-700°C
-
Gas chromatography (GC) system for product analysis
Procedure:
-
Load the Pt-Sn/Al₂O₃ catalyst into the quartz reactor tube, ensuring it is packed uniformly.
-
Place the reactor tube in the furnace and connect the gas lines for propane, hydrogen, and an inert gas (for purging).
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the desired reaction temperature (e.g., 600°C).
-
Introduce a feed stream of propane and hydrogen at a controlled flow rate and ratio.
-
Pass the reactor effluent through a cooling trap to condense any heavier byproducts.
-
Analyze the gaseous product stream online using a GC to determine the conversion of propane and the selectivity to this compound and other products.
-
Monitor the catalyst activity over time. If deactivation occurs, the catalyst may need regeneration by carefully introducing a stream of air or oxygen at elevated temperatures to burn off coke deposits.
Laboratory Scale Synthesis of this compound by Olefin Metathesis (Conceptual)
Note: This process involves specialized catalysts and reaction conditions. The following is a conceptual outline.
Materials:
-
Ethene gas
-
2-Butene gas
-
Tungsten oxide/magnesium oxide catalyst
-
High-pressure reactor
-
Gas chromatography (GC) system for product analysis
Procedure:
-
Pack the tungsten oxide/magnesium oxide catalyst into the high-pressure reactor.
-
Pressurize the reactor with an inert gas and then heat to the desired reaction temperature.
-
Introduce a mixture of ethene and 2-butene into the reactor at a specific molar ratio and flow rate.
-
Maintain the desired reaction pressure and temperature.
-
Continuously withdraw the product stream from the reactor.
-
Analyze the product stream using a GC to determine the conversion of reactants and the selectivity to this compound.
Mandatory Visualization
Caption: Experimental workflow for the dehydration of propan-2-ol to this compound.
Caption: Troubleshooting flowchart for low this compound yield in propane dehydrogenation.
Caption: Simplified mechanism of olefin metathesis for this compound production.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. dollhouseogotto.no [dollhouseogotto.no]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. studypool.com [studypool.com]
- 5. Advanced design and development of catalysts in propane dehydrogenation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ten.com [ten.com]
- 9. High selectivity production of propylene from 2-butene: non-degenerate pathways to convert symmetric olefins via olefin metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Prop-1-ene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during prop-1-ene (propylene) polymerization experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during polymerization, offering potential causes and step-by-step solutions.
Issue 1: Low or No Polymer Yield
Question: My polymerization reaction produced very little or no polypropylene. What are the likely causes and how can I fix this?
Answer:
Low or no polymer yield is a common issue that can typically be traced back to catalyst poisoning or improper reaction setup.
Possible Causes:
-
Catalyst Poisoning: The presence of impurities in the monomer, solvent, or reaction atmosphere is a primary cause of catalyst deactivation. Common poisons include water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones, aldehydes, and sulfur or phosphorus compounds.[1][2][3][4][5][6][7] Metallocene catalysts, in particular, are highly sensitive to such impurities due to their single-site nature.
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low for sufficient catalyst activity or too high, leading to rapid thermal degradation of the catalyst.
-
Incorrect Catalyst/Cocatalyst Ratio: An improper ratio of catalyst to cocatalyst (e.g., triethylaluminum - TEAL) can lead to incomplete activation or even deactivation of the catalyst.
-
Leaks in the Reactor System: Leaks can introduce atmospheric oxygen and moisture into the reactor, poisoning the catalyst.
Troubleshooting Steps:
-
Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent to remove any potential poisons.
-
Maintain an Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk techniques.
-
Inspect for Leaks: Thoroughly check the reactor and all connections for leaks to prevent the ingress of air and moisture.
-
Optimize Reaction Temperature: Perform a series of small-scale polymerizations at various temperatures to determine the optimal range for your specific catalyst system.
-
Verify Catalyst and Cocatalyst Concentrations: Double-check the calculations and measurements for the catalyst and cocatalyst to ensure the correct ratio is being used.
Issue 2: Gradual Decrease in Polymerization Rate Over Time
Question: My polymerization starts well, but the rate of reaction slows down significantly over time. What could be causing this catalyst decay?
Answer:
A gradual decrease in the polymerization rate is often indicative of catalyst decay, which can be caused by several factors.
Possible Causes:
-
Thermal Instability: The catalyst's active sites may be thermally unstable at the reaction temperature, leading to gradual degradation over the course of the polymerization.
-
Reaction with In-situ Generated Impurities: Impurities can be generated during the polymerization process itself, which then poison the catalyst.
-
Formation of Dormant Species (for Metallocene Catalysts): In metallocene-catalyzed polymerization, 2,1-regioinsertions of propylene can occur, leading to the formation of dormant catalyst species that are less active or inactive.[8]
-
Fouling: The deposition of polymer or coke on the catalyst surface can block active sites and pores, leading to a decline in activity.
Troubleshooting Steps:
-
Kinetic Analysis: Monitor the polymerization rate over time to characterize the decay profile. This can help in diagnosing the cause of deactivation.
-
Lower Reaction Temperature: If thermal decay is suspected, attempt the polymerization at a lower temperature to see if the catalyst stability improves.
-
Hydrogen Addition: For some Ziegler-Natta and metallocene systems, the introduction of hydrogen can reactivate dormant sites.[8]
-
Catalyst Support Modification: The choice of catalyst support can influence its stability and resistance to fouling.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound polymerization and what is their relative impact?
A1: The most common poisons are oxygen, water, carbon monoxide, carbon dioxide, alcohols (e.g., methanol, propanol), aldehydes, ketones, and sulfur compounds.[1][2][3][4][5][6][7] Their poisoning power can vary. For some Ziegler-Natta catalysts, the order of deactivating strength has been reported as:
- Methanol > Acetone > Ethyl Acetate[2][4]
- For other systems, oxygen has been identified as a more potent poison than water.
Q2: How can I detect and quantify impurities in my propylene feed?
A2: Gas chromatography (GC) is a common and effective method for detecting and quantifying volatile impurities in propylene.[6] Techniques such as GC with simultaneous detection using a pulsed discharge helium ionization detector (PDHID), mass spectrometry (MS), and flame ionization detection (FID) can identify and quantify a wide range of poisons including sulfur compounds, hydrocarbons, and permanent gases.[6]
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, catalyst activity can be at least partially restored. For instance, deactivation caused by certain reversible poisons like CO2 may be reversed with the addition of more cocatalyst.[1] For deactivation due to the formation of dormant sites, agents like hydrogen can sometimes reactivate the catalyst.[8] However, irreversible poisoning or thermal degradation often leads to permanent deactivation.
Q4: How does the catalyst type (Ziegler-Natta vs. Metallocene) affect its susceptibility to deactivation?
A4: Metallocene catalysts, being single-site catalysts, are generally more sensitive to poisons than multi-site Ziegler-Natta catalysts.[9] This is because the deactivation of a single active site on a metallocene catalyst has a more pronounced effect on the overall activity. Ziegler-Natta catalysts may have a variety of active sites with different sensitivities to poisons.
Quantitative Data on Catalyst Deactivation
The following tables summarize the impact of various poisons on catalyst activity in this compound polymerization.
Table 1: Effect of Propanol and Arsine on Ziegler-Natta Catalyst Productivity
| Poison | Concentration (ppm) | Catalyst Productivity (MT/kg) |
| None | 0 | 45 |
| Propanol | ~7 | 44 |
| Propanol | 10 | < 44 |
| Propanol | 52 | 35 |
| Arsine | 0.035 | Increased Melt Flow Index (indirect indicator of activity change) |
Data sourced from a study on the effects of propanol and arsine as inhibitors.[3]
Table 2: Effect of Aldehydes on Ziegler-Natta Catalyst Productivity
| Poison | Concentration for 10% Productivity Loss (ppm) |
| Formaldehyde | 25.4 - 26.5 |
| Propionaldehyde | 64.2 - 65.5 |
| Butyraldehyde | 181.8 - 182.4 |
Data from a study on the inhibition effects of various aldehydes.[7]
Table 3: Adsorption Energies of Inhibitors on a Ziegler-Natta Catalyst Model
| Inhibitor | Adsorption Energy (kcal/mol) |
| Ethylene | -5.2 |
| Propylene | -1.3 |
| Formaldehyde | -40.5 |
| Propionaldehyde | -47.22 |
| Butyraldehyde | -47.5 |
Computational data indicating the stronger binding of aldehydes to the catalyst active center compared to the monomers.[7]
Experimental Protocols
Protocol 1: Slurry Polymerization of this compound to Test Catalyst Activity
This protocol describes a typical lab-scale slurry polymerization procedure to evaluate the activity of a Ziegler-Natta or metallocene catalyst.
Materials:
-
This compound (polymerization grade)
-
Heptane (or other suitable solvent), purified and dried
-
Ziegler-Natta or Metallocene catalyst
-
Triethylaluminum (TEAL) or Methylaluminoxane (MAO) as cocatalyst
-
Nitrogen or Argon gas (high purity)
-
Acidic ethanol (for quenching)
-
1 L stainless steel reactor equipped with a stirrer, temperature and pressure controllers, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon to remove all traces of air and moisture.
-
Solvent and Cocatalyst Addition: Introduce 500 mL of purified heptane into the reactor. Add the required amount of cocatalyst (e.g., TEAL) to the solvent.
-
Catalyst Injection: Suspend a known amount of the catalyst (e.g., 10-20 mg) in a small amount of heptane in a separate flask under an inert atmosphere. Inject the catalyst slurry into the reactor.
-
Polymerization: Pressurize the reactor with this compound to the desired pressure (e.g., 5-8 bar) and maintain a constant temperature (e.g., 60-80 °C). Continuously feed this compound to maintain the pressure.
-
Reaction Monitoring: Monitor the reaction progress by measuring the uptake of this compound over time.
-
Quenching: After the desired reaction time (e.g., 1 hour), stop the this compound feed and vent the reactor. Quench the reaction by adding acidic ethanol.
-
Polymer Isolation: Filter the polymer, wash it thoroughly with ethanol and then water, and dry it in a vacuum oven at 60 °C to a constant weight.
-
Activity Calculation: Calculate the catalyst activity as grams of polypropylene produced per gram of catalyst per hour.
Protocol 2: Analysis of Deactivated Catalyst using Infrared Spectroscopy
This protocol outlines a general procedure for analyzing a deactivated catalyst using Fourier-Transform Infrared (FTIR) spectroscopy to identify potential poisons or changes in the catalyst structure.
Materials:
-
Deactivated catalyst sample
-
Fresh (non-deactivated) catalyst sample for comparison
-
Inert atmosphere glovebox
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or DRIFTS)
Procedure:
-
Sample Preparation: Inside a glovebox to prevent exposure to air and moisture, carefully prepare the deactivated catalyst sample for FTIR analysis. This may involve grinding the sample with KBr for pellet formation or placing it directly on an ATR crystal. Prepare a sample of the fresh catalyst in the same manner for a baseline comparison.
-
FTIR Analysis: Acquire the FTIR spectrum of both the fresh and deactivated catalyst samples over a suitable spectral range (e.g., 4000-400 cm⁻¹).
-
Spectral Comparison: Compare the spectrum of the deactivated catalyst to that of the fresh catalyst. Look for the appearance of new peaks or changes in the intensity of existing peaks.
-
Interpretation:
-
New peaks in the regions of 3600-3200 cm⁻¹ (O-H stretching) or 1750-1650 cm⁻¹ (C=O stretching) may indicate the presence of water/alcohols or carbonyl-containing poisons (ketones, aldehydes, esters), respectively.
-
Changes in the peaks associated with the catalyst's metal-ligand bonds can provide insights into structural degradation.
-
Visualizations
Caption: Common pathways for catalyst deactivation in this compound polymerization.
Caption: Troubleshooting workflow for low or no polymer yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical–Experimental Study of the Action of Trace Amounts of Formaldehyde, Propionaldehyde, and Butyraldehyde as Inhibitors of the Ziegler–Natta Catalyst and the Synthesis of an Ethylene–Propylene Copolymer | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Regioselectivity in Prop-1-ene Hydroformylation
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during the hydroformylation of prop-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in this compound hydroformylation and why is it important?
A1: Regioselectivity in the hydroformylation of this compound refers to the preferential formation of one constitutional isomer over another. The reaction can produce two aldehyde products: the linear isomer, n-butanal, and the branched isomer, isobutanal. The ratio of these products is known as the n/iso ratio. Controlling this selectivity is crucial because both n-butanal and isobutanal are valuable precursors for different chemical syntheses, and the desired product depends on the specific industrial application.
Q2: What are the primary factors that influence the n/iso (normal-to-isomeric) ratio?
A2: The regioselectivity of this compound hydroformylation is highly sensitive to several experimental parameters. The most influential factors include the structure of the catalyst's ligands (both steric and electronic properties), reaction temperature, the partial pressures of carbon monoxide (CO) and hydrogen (H₂), and the specific catalyst system used (e.g., rhodium vs. cobalt).
Q3: How do phosphine ligands on a rhodium catalyst affect the regioselectivity?
A3: Phosphine ligands are critical in tuning the regioselectivity of rhodium-catalyzed hydroformylation.
-
Steric Effects: Bulky ligands, particularly diphosphines, tend to create steric hindrance that favors the anti-Markovnikov addition of the rhodium-hydride to the propene, leading to the formation of the linear n-butanal. Ligands with a large "bite angle" (the P-Rh-P angle) often promote high n/iso ratios.
-
Electronic Effects: The electronic properties of the ligand influence the back-donation from the metal to the alkene. The interplay between steric and electronic effects ultimately determines the preference for the linear or branched product.
Q4: What is the typical effect of temperature and pressure on the n/iso ratio?
A4: Temperature and pressure have a significant, though sometimes complex, impact on regioselectivity:
-
Temperature: Generally, lower reaction temperatures favor the formation of the linear aldehyde (higher n/iso ratio). As the temperature increases, the selectivity towards the linear product often decreases.
-
Pressure:
-
CO Partial Pressure: Higher carbon monoxide partial pressures often increase the n/iso ratio by favoring the formation of the linear aldehyde. However, excessively high CO pressure can inhibit the reaction rate.
-
H₂ Partial Pressure: The effect of hydrogen partial pressure can be more complex. In some systems, increasing H₂ pressure increases the n/iso ratio, while in others it can promote hydrogenation side reactions.
-
Q5: What are the common side reactions, and how can they be minimized?
A5: The main side reactions in hydroformylation are alkene isomerization and hydrogenation.
-
Isomerization: The catalyst can isomerize the starting alkene. This can be suppressed by using ligands that favor hydroformylation over isomerization, such as certain bidentate diphosphines, and by maintaining a sufficient concentration of carbon monoxide.
-
Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (propane), and the aldehyde product can be further reduced to an alcohol. This is more common at higher temperatures and high hydrogen partial pressures. Lowering the temperature and adjusting the H₂/CO ratio can minimize hydrogenation.
Troubleshooting Guide
Issue 1: My n/iso ratio is too low. How can I increase the yield of the linear aldehyde (n-butanal)?
| Potential Cause | Suggested Solution |
| Ligand Choice | The ligand is not sterically demanding enough. Switch to a bulkier phosphine or a diphosphite ligand. Bidentate ligands with a large bite angle are known to favor linear aldehyde formation. |
| Reaction Temperature | The temperature is too high, reducing selectivity. Decrease the reaction temperature in increments of 5-10°C. Lower temperatures generally enhance selectivity for the linear product. |
| CO Partial Pressure | The partial pressure of CO is insufficient. Increase the CO partial pressure. Higher CO concentrations typically inhibit isomerization and favor the formation of linear products. |
| Ligand-to-Metal Ratio | The concentration of free ligand is too low. Increasing the ligand concentration (ligand-to-rhodium ratio) often improves the n/iso ratio, although it may slightly decrease the overall reaction rate. |
Issue 2: My catalyst appears to be deactivating over time.
| Potential Cause | Suggested Solution |
| Ligand Degradation | Phosphine ligands can degrade via oxidation (e.g., forming phosphine oxides), especially if impurities like peroxides are present in the feed. Ensure all reagents and solvents are of high purity and rigorously deoxygenated. Monitor ligand integrity using ³¹P NMR spectroscopy. |
| Formation of Inactive Clusters | Under certain conditions (e.g., low CO pressure), active mononuclear rhodium species can form inactive rhodium clusters. Maintain adequate CO pressure to keep the catalyst in its active monomeric form. |
| High-Boiling By-products | The accumulation of high-boiling organophosphorus by-products can lead to catalyst deactivation. For batch reactions, catalyst rejuvenation might be necessary. |
Issue 3: I'm observing a significant amount of propane, indicating a hydrogenation side reaction.
| Potential Cause | Suggested Solution |
| High H₂ Partial Pressure | An excessively high H₂/CO ratio promotes hydrogenation. Adjust the syngas composition to lower the partial pressure of hydrogen relative to carbon monoxide. |
| High Reaction Temperature | Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can significantly decrease the rate of this side reaction. |
Quantitative Data Presentation
Table 1: Influence of Ligands on n/iso Ratio in Rh-Catalyzed Propene Hydroformylation
| Ligand Type/Name | Typical n/iso Ratio | Activity (TOF, h⁻¹) | Notes |
| Triphenylphosphine (TPP) | ~10:1 | High | The standard industrial ligand for achieving good selectivity for n-butanal. |
| Highly Normal Selective Ligands | > 50:1 | Variable | Specialized, often bulky diphosphine or diphosphite ligands designed for maximum linear selectivity. |
| Iso-selective Ligands | < 1:1 | Often < 1000 h⁻¹ | These are less common and often show significantly reduced activity compared to n-selective systems. |
Table 2: General Effect of Reaction Conditions on n/iso Ratio
| Parameter | Change | Effect on n/iso Ratio |
| Temperature | Increase | Decrease |
| CO Partial Pressure | Increase | Increase |
| H₂ Partial Pressure | Increase | Variable/Slight Increase |
| Ligand Conc. | Increase | Increase |
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Hydroformylation of this compound
1. Reactor Preparation:
-
A high-pressure autoclave (e.g., stainless steel) equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and pressure transducer is required.
-
Thoroughly clean, dry, and assemble the reactor.
-
Purge the reactor several times with an inert gas (N₂ or Ar) to remove all oxygen.
2. Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a deoxygenated solvent (e.g., toluene).
-
The typical catalyst concentration is in the range of 50-250 ppm of Rh. The ligand-to-rhodium molar ratio is often in excess (e.g., 10:1 to 100:1).
3. Reaction Execution:
-
Transfer the catalyst solution to the purged autoclave via cannula.
-
Seal the reactor and perform a final purge with syngas (a mixture of CO and H₂).
-
Pressurize the reactor with this compound to the desired partial pressure.
-
Pressurize with syngas (typically a 1:1 H₂/CO ratio) to the final desired total pressure (e.g., 10-30 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 70-120°C).
-
Maintain constant pressure by feeding syngas from a reservoir as it is consumed.
4. Reaction Quench and Product Analysis:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
Collect the liquid product mixture for analysis.
Protocol 2: Product Analysis by Gas Chromatography (GC)
1. Sample Preparation:
-
Take a representative aliquot of the final reaction mixture.
-
Dilute the sample in a suitable solvent.
-
Add an internal standard (e.g., undecane) of a known concentration for quantitative analysis.
2. GC Instrument and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating volatile aldehydes (e.g., a DB-5 or HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program (Example): Initial 40°C (5 min), ramp at 10°C/min to 200°C, hold for 2 min. This program should be optimized for your specific setup.
-
Injector and Detector Temperature: 250°C.
3. Data Analysis:
-
Identify the peaks for n-butanal and isobutanal based on retention times (confirmed by injecting pure standards).
-
Integrate the peak areas for each component.
-
Calculate the molar ratio of n-butanal to isobutanal (n/iso ratio) directly from the peak areas.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.
Caption: A simplified diagram of the rhodium-catalyzed hydroformylation cycle (L = Ligand).
Caption: A diagram showing the primary factors that influence the n/iso ratio.
Technical Support Center: Stereochemical Control in Ziegler-Natta Polymerization of Propene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of stereochemistry in the Ziegler-Natta polymerization of propene. It is intended for researchers, scientists, and professionals in drug development and polymer science who are utilizing this catalytic system in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during Ziegler-Natta polymerization of propene, offering potential causes and solutions to regain control over the stereochemistry of the resulting polypropylene.
Q1: What are the primary causes of low isotacticity in my polypropylene sample?
Low isotacticity in polypropylene produced via Ziegler-Natta polymerization can stem from several factors related to the catalyst system, polymerization conditions, and purity of the reagents.
-
Suboptimal Internal or External Donors: The choice and concentration of internal and external electron donors are crucial for achieving high stereoselectivity.[1] Internal donors, incorporated during catalyst synthesis, influence the formation of isospecific active sites.[2] External donors are added during polymerization to deactivate non-isospecific sites and stabilize the active centers.[2] An incorrect donor or a non-optimal donor-to-cocatalyst ratio can lead to a higher proportion of atactic or syndiotactic polymer.
-
Incorrect Polymerization Temperature: Temperature significantly affects the stereoselectivity of the catalyst. While higher temperatures can increase catalyst activity, they may also lead to a decrease in isotacticity due to increased chain-end mobility and potential isomerization of active sites.[3][4]
-
Presence of Impurities (Poisons): Ziegler-Natta catalysts are highly sensitive to poisons.[5] Compounds like water, oxygen, carbon monoxide, methanol, and acetone can deactivate the catalyst's active sites, leading to reduced activity and potentially lower stereospecificity.[6][7] Water, in particular, has been shown to significantly decrease the isotacticity of polypropylene.[8]
-
Inappropriate Al/Ti Molar Ratio: The ratio of the aluminum alkyl cocatalyst to the titanium catalyst component (Al/Ti ratio) is critical for catalyst activation and performance. An improper ratio can lead to incomplete activation or over-reduction of the titanium centers, both of which can negatively impact stereocontrol.[9]
Q2: My catalyst activity is lower than expected. What could be the issue?
Low catalyst activity can be a significant problem, leading to poor polymer yields. Several factors can contribute to this issue:
-
Catalyst Poisons: As mentioned above, impurities in the monomer, solvent, or reaction atmosphere can poison the catalyst and reduce its activity.[6][7] The poisoning power of different compounds varies, with protic substances like methanol often showing a strong deactivating effect.[6]
-
Improper Catalyst Activation: The activation of the Ziegler-Natta catalyst by the organoaluminum cocatalyst is a critical step.[10] An incorrect Al/Ti molar ratio, insufficient mixing, or a low activation temperature can result in a lower number of active sites.[9]
-
Thermal Degradation: High polymerization temperatures can lead to the thermal degradation of the catalyst's active sites, causing a decline in activity over time.[11]
-
Hydrogen Concentration: While hydrogen is used as a chain transfer agent to control molecular weight, high concentrations can sometimes lead to a decrease in catalyst activity.[12]
Q3: The molecular weight distribution (MWD) of my polypropylene is too broad. How can I narrow it?
A broad MWD indicates the presence of multiple types of active sites on the catalyst, each producing polymers with different chain lengths.[12]
-
Catalyst System: The choice of internal and external donors can significantly influence the MWD. Some donor combinations can help to create more uniform active sites, leading to a narrower MWD.[1] For instance, certain diether internal donors have been associated with a relatively narrow distribution of active species.[13]
-
Hydrogen Concentration: Hydrogen acts as a chain transfer agent and can influence the MWD. Optimizing the hydrogen concentration can help in controlling the polymer's molecular weight and narrowing the MWD.[14]
-
Polymerization Conditions: Maintaining consistent temperature and monomer concentration throughout the polymerization process is crucial for achieving a narrower MWD. Fluctuations in these parameters can lead to variations in the rate of polymerization and chain transfer, resulting in a broader MWD.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practical aspects of controlling stereochemistry in propene polymerization.
Q1: What is tacticity and why is it important in polypropylene?
Tacticity refers to the stereochemical arrangement of the methyl groups along the polypropylene chain.[15] There are three main types of tacticity:
-
Isotactic: All methyl groups are on the same side of the polymer backbone. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline, rigid, and strong material with a high melting point.[2][16]
-
Syndiotactic: The methyl groups alternate regularly on opposite sides of the backbone. This structure also imparts crystallinity, but generally results in a more flexible polymer than isotactic polypropylene.[16]
-
Atactic: The methyl groups are randomly arranged along the chain. This lack of order prevents crystallization, resulting in an amorphous, soft, and tacky material.[2][16]
The tacticity of polypropylene is a critical determinant of its physical and mechanical properties and thus its suitability for various applications.[17]
Q2: How do internal and external donors control stereochemistry?
Electron donors, also known as Lewis bases, are essential components of modern Ziegler-Natta catalyst systems for producing highly isotactic polypropylene.[1]
-
Internal Donors (IDs): These are added during the preparation of the solid catalyst component.[2] They play a crucial role in the formation and stabilization of highly isospecific active sites on the MgCl₂ support.[1] Phthalates, diethers, and succinates are common classes of internal donors.[1]
-
External Donors (EDs): These are added to the polymerization medium along with the organoaluminum cocatalyst.[2] Their primary functions are to convert aspecific active sites into isospecific ones and to poison any remaining non-specific sites.[18] Alkoxysilanes are a widely used class of external donors.[13]
The interaction between the internal and external donors is complex and crucial for achieving high performance.
Q3: What is the effect of polymerization temperature on isotacticity?
The polymerization temperature has a significant impact on the stereoselectivity of the Ziegler-Natta catalyst. Generally, an increase in polymerization temperature leads to a decrease in the isotacticity of the resulting polypropylene.[19] This is because at higher temperatures, the catalyst's active sites may become less stereospecific, and chain-end control mechanisms might become more prevalent, leading to stereoerrors.[3] However, the optimal temperature range can vary depending on the specific catalyst system being used.
Q4: How is the tacticity of polypropylene determined experimentally?
The most common and accurate method for determining the tacticity of polypropylene is high-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[20][21] By analyzing the chemical shifts of the methyl carbon region in the ¹³C NMR spectrum, it is possible to quantify the relative amounts of different stereosequences (e.g., triads, pentads) and thus determine the overall tacticity of the polymer.[22] The isotacticity index (I.I.), which is the weight percentage of the polymer that is insoluble in boiling heptane, is another common method used to estimate the isotacticity.[21]
Data Presentation
Table 1: Effect of External Donor on Polypropylene Isotacticity
| External Donor (ED) | ED/Ti (mol/mol) | Polymerization Temperature (°C) | Isotacticity Index (%) | Reference |
| None | 0 | 70 | 66 | [1] |
| Alkoxysilane A | 10 | 70 | 92 | [1] |
| Alkoxysilane B | 10 | 70 | 98 | [1] |
| D-donor | N/A | N/A | Higher than P-donor | [18] |
| P-donor | N/A | N/A | Lower than D-donor | [18] |
Table 2: Influence of Polymerization Temperature on Polypropylene Isotacticity
| Catalyst System | Polymerization Temperature (°C) | Isotacticity Index (%) | Reference |
| TiCl₃/Al(C₂H₅)₃ | 30 | ~85 | [3] |
| TiCl₃/Al(C₂H₅)₃ | 75 | ~90 | [3] |
| TiCl₃/Al(C₂H₅)₂Cl | 30-75 | Almost constant | [3] |
| Commercial ZN Catalyst | 40 | High | [19] |
| Commercial ZN Catalyst | 80 | Lower | [19] |
Experimental Protocols
Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst
This protocol describes a general procedure for the synthesis of a solid Ziegler-Natta catalyst component. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area.
-
Titanation: The activated MgCl₂ support is suspended in a dry, inert solvent (e.g., toluene).
-
An internal electron donor (e.g., a phthalate) is added to the suspension and stirred.
-
TiCl₄ is added dropwise to the mixture at a controlled temperature (e.g., 0 °C).
-
The temperature is slowly raised (e.g., to 110 °C) and the reaction is allowed to proceed for several hours.
-
The solid catalyst is then washed multiple times with a hot, dry solvent (e.g., toluene or hexane) to remove unreacted TiCl₄ and other byproducts.
-
The final catalyst is dried under a stream of dry nitrogen or under vacuum.[11][23]
Protocol 2: Slurry Polymerization of Propene
This protocol outlines a general procedure for the slurry polymerization of propene to produce isotactic polypropylene.
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Cocatalyst Addition: A dry, inert solvent (e.g., hexane) is introduced into the reactor, followed by the organoaluminum cocatalyst (e.g., triethylaluminum, TEAL) and the external electron donor (e.g., an alkoxysilane).[19]
-
Catalyst Injection: The solid Ziegler-Natta catalyst component is injected into the reactor as a slurry in the same solvent.
-
Propene Feed: Liquid or gaseous propene is fed into the reactor to the desired pressure.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C) and the reaction is allowed to proceed for a set time with continuous stirring. Hydrogen can be added to control the molecular weight.[19]
-
Termination: The polymerization is terminated by adding a quenching agent, such as methanol.
-
Polymer Isolation: The polypropylene powder is collected by filtration, washed with a suitable solvent to remove catalyst residues, and dried in a vacuum oven.[23]
Protocol 3: ¹³C NMR Analysis of Polypropylene Tacticity
This protocol provides a general outline for the preparation and analysis of a polypropylene sample to determine its tacticity.
-
Sample Preparation: Approximately 200 mg of the polypropylene sample is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene-d₃ or 1,1,2,2-tetrachloroethane-d₂) in an NMR tube. A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce the long relaxation times of the polymer carbons.[15][20]
-
NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer at an elevated temperature (e.g., 120-135 °C) to ensure the polymer is fully dissolved and to achieve good spectral resolution.[22]
-
Data Analysis: The methyl region of the ¹³C NMR spectrum (typically between 19 and 22 ppm) is integrated to determine the relative areas of the peaks corresponding to different pentad stereosequences (mmmm, mmmr, rmmr, mmrr, mrmr, rrrr, mrrr, mrrm).[22]
-
Tacticity Calculation: The isotacticity is typically reported as the percentage of the mmmm pentad.
Visualizations
Caption: Troubleshooting workflow for low isotacticity in polypropylene.
Caption: Key components influencing stereocontrol in Ziegler-Natta polymerization.
Caption: Experimental workflow for synthesis and analysis of isotactic polypropylene.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. CN110431158A - Method for reducing catalyst activity loss of Ziegler-Natta catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CN102627712A - Preparation method and application of Ziegler Natta catalyst for propylene polymerization - Google Patents [patents.google.com]
- 19. medwinpublishers.com [medwinpublishers.com]
- 20. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. par.nsf.gov [par.nsf.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Metathesis of Prop-1-ene
Welcome to the Technical Support Center for the metathesis of prop-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and outcomes.
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during the metathesis of this compound.
Guide 1: Low or No Conversion
Low or no conversion of this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
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Verify Inert Atmosphere: Olefin metathesis catalysts, particularly ruthenium and molybdenum-based ones, are sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
Assess Reagent Purity: Impurities in this compound or the solvent can act as catalyst poisons. Use freshly purified and degassed solvents.
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Evaluate Catalyst Activity: If possible, test the catalyst with a reliable control reaction to ensure it is active. Catalyst decomposition is often indicated by a color change of the reaction mixture to black.[1]
-
Increase Catalyst Loading: For challenging substrates or to compensate for minor impurities, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion.
-
Change Catalyst: If low reactivity persists, consider a more active catalyst. For example, second-generation Grubbs catalysts are generally more reactive than first-generation ones.[1]
-
Optimize Temperature: The optimal reaction temperature depends on the catalyst used. While some catalysts are active at room temperature, others may require elevated temperatures to achieve good conversion.
Guide 2: Poor Selectivity and Side Reactions
Poor selectivity, such as the formation of oligomers or isomers, can reduce the yield of the desired products (ethene and 2-butene).
Common Side Reactions and Solutions:
-
Olefin Isomerization: Ruthenium hydride species, which can form from catalyst decomposition, can catalyze the isomerization of the double bond. The addition of a mild acid, like acetic acid, can sometimes suppress this side reaction.
-
Homocoupling: In cross-metathesis reactions, the unwanted coupling of two identical olefin molecules can occur. While less of a concern for the self-metathesis of this compound, understanding the principles can be useful. Strategies to minimize homocoupling include using an excess of one reactant or choosing a catalyst with bulky ligands that favor cross-metathesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound metathesis?
A1: The most common culprits for low yield are catalyst deactivation, impurities in the reactants or solvent, and non-optimal reaction conditions. Catalyst deactivation can be caused by exposure to air, moisture, or impurities like peroxides in the solvent.[2] Ensuring a strictly inert atmosphere and using highly pure, degassed reagents is crucial. Reaction conditions such as temperature, pressure, and catalyst loading must be optimized for the specific catalyst being used.
Q2: How do I choose the right catalyst for this compound metathesis?
A2: The choice of catalyst depends on the desired reaction conditions and tolerance to functional groups (if any are present in more complex substrates).
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Tungsten and Molybdenum-based catalysts: These are often used in industrial settings for propene production from ethene and butene and are typically active at higher temperatures (e.g., 300-550°C).[3][4]
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Rhenium-based catalysts: These can show high activity at lower temperatures.[5]
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Ruthenium-based catalysts (e.g., Grubbs catalysts): These are widely used in laboratory settings due to their functional group tolerance and ease of handling. Second-generation catalysts are generally more active but also more prone to decomposition at high temperatures.
Q3: My reaction starts well but then stops before completion. What is happening?
A3: This is a classic sign of catalyst decomposition. The active catalytic species is being consumed or deactivated during the reaction. This can be caused by impurities being introduced with the reactants or a slow leak in your reaction setup. A color change of the reaction mixture, often to black, is a visual indicator of ruthenium catalyst decomposition.[1] Consider purifying your reagents again and checking all connections in your apparatus.
Q4: Can I reuse my metathesis catalyst?
A4: In general, homogeneous metathesis catalysts like Grubbs catalysts are difficult to recover and reuse. Heterogeneous catalysts (supported on silica or alumina) can often be regenerated, for example, by calcination at high temperatures in an inert atmosphere.[6]
Q5: What is the expected product distribution for the self-metathesis of this compound?
A5: The self-metathesis of this compound is an equilibrium reaction that produces ethene and 2-butene. According to the Chauvin mechanism, the reaction should yield a 1:1 molar ratio of ethene and 2-butene.
Data Presentation
The following tables summarize quantitative data on the performance of various catalysts in olefin metathesis reactions relevant to propene.
Table 1: Comparison of Different Metal Catalysts for Ethene and 2-Butene Metathesis to Propene
| Catalyst System | Support | Temperature (°C) | Propene Selectivity (%) | Reference |
| Rhenium (Re) | AlMCM-41 | 200-250 | > 40 | [6] |
| Nickel-Rhenium (NiRe) | Mixed | 225 | ~44 | [6] |
| Tungsten (W) | SiO2 | > 450 | ~44 | [6] |
| Molybdenum (Mo) | HBeta-Alumina | 120 | High | [7] |
Table 2: Effect of Reaction Temperature on Propene Selectivity for a Tungsten-Based Catalyst
| Temperature (°C) | 1-Butene Conversion (%) | Propene Selectivity (%) | Reference |
| 350 | ~90 | Low | [8] |
| 500 | 92.1 | 79.1 | [8] |
| 550 | Stable | Decreased | [8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Metathesis in a Batch Reactor
This protocol describes a general laboratory-scale procedure for the self-metathesis of this compound using a Grubbs-type catalyst.
Materials:
-
Grubbs second-generation catalyst
-
This compound (high purity)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask via cannula or syringe.
-
Reactant Introduction: Introduce a known amount of this compound into the solvent. For gaseous this compound, this can be done by bubbling a slow stream of the gas through the solvent for a set amount of time or by using a gas-tight syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Grubbs catalyst (typically 0.1-5 mol%) to the stirred solution. The catalyst can be added as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to proceed at the desired temperature (room temperature or heated) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of this compound and the formation of ethene and 2-butene.
-
Quenching: Once the reaction is complete, quench it by adding a catalyst scavenger like ethyl vinyl ether.
Protocol 2: Catalyst Activation and Regeneration (for supported catalysts)
This protocol is relevant for heterogeneous catalysts, such as tungsten or molybdenum oxides on a support.
Procedure:
-
Activation: Before the reaction, the catalyst is typically activated in situ. This often involves heating the catalyst under a flow of inert gas (e.g., argon or nitrogen) to a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and ensure the active sites are accessible.[6]
-
Reactivation/Regeneration: After a reaction cycle, the deactivated catalyst can often be regenerated. A common procedure involves heating the catalyst in an inert atmosphere at a high temperature (e.g., 550°C) to burn off any coke or other residues from the catalyst surface.[6]
Visualizations
The Chauvin Mechanism for this compound Metathesis
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-carbene active species and a metallacyclobutane intermediate.
Caption: The Chauvin mechanism for the self-metathesis of this compound.
Logical Relationship for Catalyst Selection
The choice of catalyst is a critical first step in optimizing the metathesis of this compound. This diagram illustrates the decision-making process based on reaction requirements.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. ten.com [ten.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D [pubs.rsc.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13776A [pubs.rsc.org]
troubleshooting prop-1-ene gas purification techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prop-1-ene gas purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification and analysis.
1. Gas Chromatography (GC) Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the GC system (e.g., inlet liner, column).- Column overloading.- Improper sample vaporization. | - Use a deactivated inlet liner and column.- Reduce sample concentration or use a split injection.- Optimize injection temperature. |
| Baseline Noise or Drift | - Contaminated carrier gas or detector gas.- Leaks in the system.- Column bleed. | - Use high-purity gases and install purifiers.- Perform a leak check of the entire GC system.- Condition the column at a high temperature. If the problem persists, replace the column. |
| Ghost Peaks | - Contamination in the injector or column.- Sample carryover from previous injections. | - Clean the injector and bake out the column.- Run blank injections to identify the source of carryover. |
| Poor Resolution | - Suboptimal column temperature or carrier gas flow rate.- Column degradation. | - Optimize the temperature program and carrier gas flow.- Replace the column if performance does not improve. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas pressure.- Leaks in the system. | - Verify the stability of the oven temperature and gas flow controllers.- Check for and repair any leaks. |
2. Fractional Distillation Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Flooding | - Excessive vapor or liquid flow rate. | - Reduce the heating rate (reboiler duty) or the feed rate. |
| Weeping/Dumping | - Low vapor flow rate. | - Increase the heating rate to ensure sufficient vapor velocity to hold up the liquid on the trays. |
| Poor Separation Efficiency | - Incorrect reflux ratio.- Column is not at steady state.- Foaming. | - Adjust the reflux ratio; a higher reflux ratio generally improves separation but increases energy consumption.- Allow the column to stabilize before collecting the product.- Consider adding anti-foaming agents if foaming is suspected. |
| Pressure Fluctuations | - Inconsistent heating or cooling.- Blockages in the column. | - Ensure stable operation of the reboiler and condenser.- Inspect the column for any obstructions. |
Frequently Asked Questions (FAQs)
What are the most common impurities in polymer-grade this compound?
Polymer-grade this compound typically has a purity of 99.5% or higher. Common impurities include:
-
Hydrocarbons: Propane, ethane, ethylene, propyne (methylacetylene), propadiene, butanes, and butenes.[1]
-
Non-hydrocarbons: Carbonyl sulfide (COS), arsine (AsH₃), phosphine (PH₃), carbon monoxide (CO), carbon dioxide (CO₂), oxygen, nitrogen, and water.[1]
Why is it critical to remove these impurities?
Impurities can have detrimental effects on polymerization processes. For example, acetylene and dienes can deactivate polymerization catalysts, reducing the reaction rate and affecting the quality of the final polymer product.[2] Sulfur compounds like COS can also poison expensive catalysts.[3]
Which analytical method is best for determining this compound purity?
Gas chromatography (GC) is the most common and effective method for analyzing hydrocarbon impurities in high-purity this compound.[2][4] A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons. For the analysis of non-hydrocarbon impurities like sulfur compounds, a sulfur-specific detector such as a pulsed flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD) is often employed.[3][5][6] Gas chromatography-mass spectrometry (GC-MS) can be used for the identification and quantification of a wide range of impurities.
What are the primary methods for purifying this compound?
The primary industrial methods for this compound purification are:
-
Fractional Distillation: This is a widely used technique to separate this compound from impurities with different boiling points, such as propane.[5][7]
-
Adsorptive Purification: This method uses solid adsorbents to selectively remove specific impurities. For example, molecular sieves or activated alumina can be used to remove water, while other specialized adsorbents can target impurities like propyne or carbonyl sulfide.[3]
-
Preparative Gas Chromatography (Prep-GC): This technique can be used for high-purity separations of compounds with very close boiling points, although it is typically used on a smaller scale than distillation.[1][8]
Experimental Protocols
1. This compound Purification by Fractional Distillation
This protocol outlines the general procedure for purifying this compound from less volatile impurities like propane.
-
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask (cooled)
-
Heating mantle
-
Thermometer
-
-
Procedure:
-
Assemble the fractional distillation apparatus in a well-ventilated fume hood.
-
Add the crude this compound liquid to the distillation flask along with boiling chips.
-
Begin circulating coolant through the condenser.
-
Gently heat the distillation flask using the heating mantle.
-
Observe the temperature at the top of the column. The temperature should stabilize at the boiling point of the more volatile component (this compound, approx. -47.6 °C).
-
Collect the this compound distillate in the cooled receiving flask.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the less volatile impurities are beginning to distill. At this point, stop the distillation or change the receiving flask to collect the impurity fraction separately.
-
Analyze the purity of the collected this compound fractions using gas chromatography.
-
2. Removal of Carbonyl Sulfide (COS) by Adsorption
This protocol describes a general method for removing COS from a this compound stream using a solid adsorbent.
-
Apparatus:
-
Adsorption column packed with a suitable adsorbent (e.g., activated alumina, specialized molecular sieves, or a copper-based adsorbent).
-
Gas flow controllers.
-
Gas sampling ports at the inlet and outlet of the column.
-
Gas chromatograph with a sulfur-specific detector.
-
-
Procedure:
-
Pack the adsorption column with the chosen adsorbent.
-
Activate the adsorbent according to the manufacturer's instructions. This typically involves heating the bed under a flow of inert gas to remove any adsorbed water or other contaminants.
-
Cool the adsorbent bed to the desired operating temperature (typically ambient or slightly elevated).
-
Introduce the this compound gas stream containing COS into the bottom of the adsorption column at a controlled flow rate.
-
Periodically sample the gas at the outlet of the column and analyze for COS concentration using GC.
-
Continue the process until the COS concentration at the outlet begins to rise, indicating that the adsorbent is becoming saturated (breakthrough).
-
Once breakthrough occurs, stop the flow of this compound. The adsorbent bed will then need to be regenerated or replaced. Regeneration procedures vary depending on the adsorbent and may involve temperature swings, pressure swings, or purging with a regeneration gas.
-
Quantitative Data
Table 1: Comparison of Adsorbents for Propylene/Propane Separation
| Adsorbent | Propylene Uptake (mmol/g at 298 K, 1 bar) | Propane Uptake (mmol/g at 298 K, 1 bar) | Selectivity (Propylene/Propane) | Reference |
| GeFSIX-2-Cu-i | ~2.5 | ~1.7 | ~1.49 | [6] |
| SIFSIX-2-Cu-i | ~2.2 | ~1.6 | ~1.38 | [6] |
| Mg-MOF-74 | ~3.5 | ~2.8 | ~1.25 | |
| Zeolite 4A | Varies | Varies | Varies | [3] |
Table 2: Typical Operating Conditions for Propylene/Propane Distillation
| Parameter | Value |
| Number of Stages | 145 - 185 |
| Operating Pressure | 14 bar |
| Reflux Ratio | ~21.7 |
Note: These values can vary significantly based on the specific design and operating conditions of the distillation column.
Visualizations
Caption: A general workflow for troubleshooting this compound purification issues.
Caption: A typical workflow for analyzing this compound purity using gas chromatography.
Caption: A simplified diagram illustrating the principle of fractional distillation for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. static.even3.com [static.even3.com]
- 3. US6293999B1 - Process for separating propylene from propane - Google Patents [patents.google.com]
- 4. CA1091608A - Removal of carbonyl sulfide from liquid hydrocarbon streams - Google Patents [patents.google.com]
- 5. chempap.org [chempap.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of Prop-1-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for managing the thermal decomposition of prop-1-ene at high temperatures.
Troubleshooting Guide
This section addresses specific issues that may arise during high-temperature experiments involving this compound.
1. Issue: Inconsistent or Non-Reproducible Reaction Rates and Product Yields
-
Question: My experiments are showing significant variability in reaction rates and product distribution from one run to the next. What are the potential causes and how can I fix this?
-
Answer: Inconsistency in kinetic studies of this compound pyrolysis is a common problem that can stem from several sources.
-
Temperature Fluctuations: Even minor variations in the reactor temperature can significantly alter reaction rates. Ensure your temperature controller is calibrated and stable. Use multiple thermocouples to verify a uniform temperature profile across the reaction zone.
-
Pressure Variations: The decomposition of this compound can be pressure-dependent. Unstable pressure within the reactor will lead to fluctuating reaction rates. Employ a reliable back-pressure regulator or pressure controller to maintain a constant pressure.
-
Surface Effects: The walls of the reactor can have a catalytic effect on the decomposition, or they can become coated with carbon (coking), which alters the surface reactivity over time. To mitigate this, "season" the reactor by running the experiment for an extended period before collecting data to ensure the surface condition is stable. Using a quartz or silica reactor is common as they are relatively inert.
-
Impure Reactants: Impurities in the this compound or diluent gas can act as initiators or inhibitors. Use high-purity gases (≥99.9%) and verify their purity if possible.
-
Inaccurate Residence Time: Errors in flow rate measurements from mass flow controllers (MFCs) will lead to incorrect residence time calculations. Regularly calibrate your MFCs to ensure accurate and reproducible flow rates.
-
2. Issue: Excessive Coke/Soot Formation in the Reactor
-
Question: A significant amount of carbonaceous deposits is forming on my reactor walls, which is affecting my results and is difficult to clean. How can I minimize this?
-
Answer: Coke formation is a result of secondary reactions, where the primary products of pyrolysis polymerize or dehydrogenate on hot surfaces.
-
Reduce Residence Time: Shorter residence times limit the extent of secondary reactions that lead to coke.
-
Lower Temperature: High temperatures accelerate the secondary reactions responsible for coking. If your experimental goals permit, operating at the lower end of your required temperature range can help.
-
Use a Diluent Gas: Diluting the this compound with an inert gas like nitrogen or argon reduces the partial pressure of hydrocarbon species, which can suppress polymerization and coking reactions.
-
Reactor Material: As mentioned, quartz reactors are generally preferred due to their inertness. Some researchers may use specialized coatings to passivate the reactor surface.
-
3. Issue: Discrepancies Between Experimental Data and Kinetic Models
-
Question: My experimental product yields do not match the predictions from established kinetic models. Why is this happening?
-
Answer: This is a common challenge in chemical kinetics.
-
Model Limitations: The kinetic model you are using may not be comprehensive enough for your specific experimental conditions (temperature, pressure, residence time). It might be missing important secondary reaction pathways or pressure-dependency effects.
-
Initiation Step: The very first step in the decomposition is the breaking of a C-H bond to form an allyl radical and a hydrogen atom. If your model's energy barrier for this step is inaccurate, all subsequent predictions will be affected.
-
Secondary Reactions: At higher conversions or longer residence times, reactions of the primary products (like ethylene and methane) become significant and must be included in the model for accurate predictions.
-
Experimental Uncertainty: Carefully assess the uncertainties in your temperature, pressure, and flow rate measurements. Small errors in these parameters can lead to large deviations in kinetic results.
-
Frequently Asked Questions (FAQs)
1. What is the primary initiation reaction for this compound thermal decomposition?
-
The thermal decomposition of this compound is initiated by the homolytic cleavage of the allylic C-H bond, which is the weakest bond in the molecule. This reaction produces an allyl radical and a hydrogen atom.
-
C₃H₆ → aC₃H₅• + H•
-
2. What are the major products formed during the pyrolysis of this compound?
-
The main products reported from the thermal decomposition of this compound are methane (CH₄) and ethylene (C₂H₄). Other significant products include hydrogen (H₂), allene (C₃H₄), ethane (C₂H₆), and butenes (C₄H₈). The relative amounts of these products depend heavily on the reaction conditions.
3. How does temperature influence the product distribution?
-
Increasing the reaction temperature generally leads to an increase in the overall rate of decomposition. It also favors the formation of smaller, more stable molecules through cracking of larger intermediates. For instance, at very high temperatures, the yield of hydrogen and smaller hydrocarbons like methane and acetylene tends to increase, while the concentration of more complex products may decrease due to subsequent decomposition.
4. What is the overall reaction order for this compound pyrolysis?
-
The reaction has been shown to be a homogenous, first-order gas reaction under many conditions, particularly at low conversions. However, some studies have reported a 3/2 order, suggesting that radical-radical termination reactions play a significant role under their specific experimental conditions. The observed order can be influenced by pressure and temperature.
5. How does pressure affect the decomposition process?
-
Pressure can influence both the overall rate and the product selectivity. For unimolecular initiation steps, increasing the pressure can shift the reaction from the "fall-off" regime towards the high-pressure limit, increasing the rate constant. Pressure also promotes secondary reactions and can alter the balance between different reaction pathways.
6. What are common experimental setups used to study this compound pyrolysis?
-
Commonly used laboratory setups include:
-
Flow Reactors: A mixture of this compound and a diluent gas flows through a heated tube (often quartz) at a controlled temperature and pressure. This setup is ideal for studying kinetics over a range of residence times.
-
Shock Tubes: A gas mixture is rapidly heated and compressed by a shock wave. This technique is used to study reactions at very high temperatures (thousands of Kelvin) and very short timescales (microseconds).
-
Jet-Stirred Reactors (JSR): These reactors are designed to create a highly uniform mixture of reactants and products, allowing for the study of reaction chemistry at steady-state conditions.
-
Data Presentation
Table 1: Representative Product Distribution in this compound Pyrolysis
This table summarizes typical major products. The exact composition can vary significantly with temperature, pressure, and residence time.
| Product | Chemical Formula | Typical Molar Ratio (relative to Ethylene) | Reference |
| Methane | CH₄ | ~1:1 | |
| Ethylene | C₂H₄ | 1 (Reference) | |
| Hydrogen | H₂ | ~0.5:1 | |
| Allene | C₃H₄ | Variable, often a minor product | |
| Ethane | C₂H₆ | Minor Product | |
| Butenes | C₄H₈ | Minor Product |
Table 2: Overall Kinetic Parameters for this compound Decomposition
The decomposition is often modeled using the Arrhenius equation, k = A * exp(-Ea / RT).
| Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature Range (°C) | Notes | Reference |
| 72,000 cal/mol (301 kJ/mol) | 1.1 x 10¹³ s⁻¹ | 680 - 870 | First-order rate constant. | |
| 56.7 kcal/mol (237 kJ/mol) | Not specified | 580 - 640 | For a 3/2 order reaction. | |
| 215.7 kJ/mol | Not specified | 527 - 1727 | Apparent activation energy from Gibbs free energy surface. |
Experimental Protocols
Methodology: Studying this compound Pyrolysis in a Laminar Flow Reactor
This protocol describes a typical experiment to determine the reaction kinetics and product distribution of this compound pyrolysis.
-
Apparatus Setup:
-
Reactor: A cylindrical quartz tube with a known length and internal diameter is placed inside a three-zone tube furnace capable of reaching temperatures >900°C.
-
Gas Delivery: High-purity this compound and an inert diluent (e.g., N₂) are supplied from gas
-
Technical Support Center: Scaling Up Prop-1-ene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up prop-1-ene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound reactions from the lab to a larger scale?
Scaling up this compound reactions introduces several challenges that are often negligible at the bench scale. The most critical issues stem from changes in physical and thermal properties as the reactor volume increases. Key challenges include:
-
Heat Transfer Limitations: As reactor size increases, the surface-area-to-volume ratio decreases significantly.[1] This impedes efficient heat dissipation, which is particularly dangerous for exothermic reactions like polymerization or oxidation, potentially leading to thermal runaway.[2][3]
-
Mass Transfer Issues: In larger vessels, achieving uniform mixing of reactants, catalysts, and solvents is more difficult. This can result in non-uniform reaction rates, localized temperature gradients, and reduced product selectivity.[3][4][5]
-
Catalyst Deactivation: Issues such as fouling (coke formation), poisoning from impurities, or thermal sintering can become more pronounced at larger scales, leading to a decline in activity and selectivity over time.[6][7][8]
-
Reactor Design and Hydrodynamics: The fluid mechanics within a large reactor are more complex. The design must ensure proper mixing and avoid issues like slug flow in packed bed reactors to be representative of the commercial scale.[3][9]
-
Safety Risks: The hazards associated with handling larger quantities of flammable this compound, reactive catalysts, and potential runaway reactions increase substantially.[10][11] A thorough risk assessment is essential before every scale-up.[2]
Q2: How much can I increase the scale of my reaction in a single step?
It is a widely recommended safety practice to never scale a reaction by more than three times (3x) the previous run.[2] Each scale-up should be treated as a new experiment, with diligent monitoring for any unexpected changes in reaction rate, temperature, or pressure. If any reaction conditions, reagents, or solvents are changed, the process should be re-tested at a small scale first.[2]
Q3: What are the most common types of this compound reactions that are scaled up and their key considerations?
The most common industrial reactions involving this compound are polymerization, oxidation, and metathesis.
-
Polymerization (to Polypropylene): This is a highly exothermic process. The primary challenge is heat removal to control the polymer's molecular weight and prevent reactor fouling. Ziegler-Natta and metallocene catalysts are commonly used.[12][13]
-
Oxidation (to Propene Oxide): Selectivity is the main challenge. Side reactions can lead to the formation of CO2 and other byproducts. Catalyst stability is also a major concern, with deactivation often occurring due to coking or active site poisoning.[6][14]
-
Metathesis (e.g., Ethene-to-Propene): This process involves the reaction of ethene and butenes to produce propene. Catalyst stability and achieving high selectivity for propene are the main goals.[15]
Q4: What analytical methods are suitable for real-time monitoring of a scaled-up this compound reaction?
Real-time monitoring is crucial for safety and process control. Suitable techniques include:
-
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants and products in real-time without sample extraction.[16] Raman is particularly useful for aqueous systems.[16]
-
Online Gas Chromatography (GC) and HPLC: Automated sampling systems can feed aliquots directly into a GC or HPLC to provide near real-time data on the reaction mixture's composition. This is excellent for quantifying intermediates and byproducts.[16]
Troubleshooting Guide
Q5: My reaction yield is significantly lower at a larger scale. What are the potential causes and solutions?
A drop in yield upon scale-up is a common problem. The following troubleshooting tree and table can help diagnose the issue.
Caption: Troubleshooting logic for low yield in scaled-up reactions.
| Potential Cause | Possible Explanation | Recommended Solutions |
| Poor Heat Transfer | The reaction is exothermic, and the heat generated is not being removed efficiently, leading to side reactions or thermal degradation. This is a common issue as the surface-area-to-volume ratio decreases with scale.[1][3] | - Improve reactor cooling (e.g., use a cooling jacket, internal cooling coils). - Reduce the rate of reagent addition for semi-batch processes.[17] - Increase the solvent volume to improve heat capacity.[10] |
| Inefficient Mass Transfer (Mixing) | Reactants are not mixing properly, creating localized "hot spots" or areas of low reactant concentration, which can lower overall conversion and selectivity.[3][4] | - Increase the stirring speed or use a more efficient stirrer design (e.g., different impeller type). - For packed-bed reactors, ensure the reactor diameter is large enough to prevent slug flow.[9] |
| Catalyst Deactivation | The catalyst may be losing activity due to poisoning from impurities in the this compound feed, fouling from carbonaceous deposits (coke), or sintering at high temperatures.[6][8] | - Analyze the this compound feed for potential poisons (e.g., sulfur compounds). - Characterize the spent catalyst to identify the deactivation mechanism. - Implement a catalyst regeneration procedure, such as controlled oxidation to burn off coke.[6] |
| Presence of Inhibitors | Trace amounts of oxygen or other inhibitors (e.g., phenols in solvents) can quench radical reactions or poison catalysts.[18] | - Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with nitrogen or argon).[18] - Use freshly purified reactants and solvents. |
| Incorrect Stoichiometry | An imbalance in reactant ratios, which might have been negligible at a small scale, can lead to the formation of side products or incomplete conversion at a larger scale.[18] | - Carefully verify the quantities of all reagents added. - Use real-time monitoring to track reactant consumption and adjust stoichiometry if necessary.[16] |
Q6: The selectivity of my reaction has decreased after scaling up. Why is this happening?
Poor selectivity is often linked to poor temperature control. Localized hot spots caused by inadequate mixing or inefficient heat removal can provide the activation energy for undesired side reactions.[2][3] For example, in this compound epoxidation, higher temperatures can favor complete combustion to CO2 over the formation of propene oxide. Similarly, in polymerization, temperature fluctuations can broaden the molecular weight distribution of the polymer.
Q7: My catalyst appears to be deactivating much faster than in my lab-scale experiments. What should I investigate?
Rapid catalyst deactivation at scale can be attributed to several factors:
-
Feed Impurities: The larger volume of this compound and solvents may introduce a greater absolute quantity of catalytic poisons, even if the concentration is low.
-
Thermal Stress: Poor heat management can lead to temperature spikes on the catalyst surface, accelerating sintering (agglomeration of catalyst particles) and reducing active surface area.[8]
-
Mass Transfer Limitations: If reactants cannot diffuse to the catalyst surface efficiently, or products cannot diffuse away, side reactions on the surface can lead to the formation of coke or other deactivating species.[6][7]
Quantitative Data Summary
The following tables summarize key parameters for typical this compound reactions.
Table 1: Typical Conditions for this compound Polymerization
| Parameter | Bulk Phase Process | Gas Phase Process |
| Temperature | 340-360 K | 320-360 K |
| Pressure | 30-40 atm | 8-35 atm |
| Catalyst | Ziegler-Natta or Metallocene | Ziegler-Natta or Metallocene |
| Medium | Liquid this compound | Gaseous this compound and Hydrogen |
| Data sourced from Chemguide.[12] |
Table 2: Catalyst Performance in Ethene-to-Propene (ETP) Reactions
| Catalyst System | Temperature | Pressure | Initial Ethene Conversion | Propene Selectivity | 1-Butene Selectivity |
| Ni-AlKIT-6 / ReOx/Al2O3 | 60 °C | 3 MPa | 73% (stabilized to 35%) | ~45% | ~42% |
| Data sourced from a study on catalytic cascade reactions.[15] |
Experimental Protocols
Protocol 1: General Experimental Setup for a Scaled-Up this compound Polymerization (Slurry Method)
-
Reactor Preparation: Use a mechanically stirred, jacketed pressure reactor with appropriate safety features (burst disc, pressure relief valve). Ensure the reactor is clean, dry, and free of oxygen and moisture by purging with high-purity nitrogen or argon.
-
Solvent and Monomer Addition: Introduce the anhydrous, deoxygenated solvent (e.g., heptane) into the reactor. Begin stirring and bring the reactor to the desired temperature (e.g., 50-70°C) using the heating/cooling jacket. Feed liquid this compound into the reactor until the desired pressure is reached.
-
Catalyst Injection: Prepare the catalyst system (e.g., Ziegler-Natta or metallocene with a co-catalyst like MAO) in an inert atmosphere glovebox. Inject the catalyst slurry into the reactor using a high-pressure syringe or a catalyst injection pump.
-
Reaction Monitoring: Maintain a constant temperature and pressure throughout the reaction. Monitor the internal temperature closely for any signs of an uncontrolled exotherm.[2] Track this compound consumption using a mass flow controller to determine the reaction rate.
-
Termination and Work-up: After the desired reaction time, terminate the polymerization by injecting a quenching agent (e.g., methanol). Vent any unreacted this compound safely.
-
Product Isolation: Collect the polymer slurry. The polymer is then filtered, washed with solvent to remove residual catalyst, and dried under vacuum.
Protocol 2: Catalyst Regeneration for Fouling (Coke Removal)
-
Shutdown and Purge: Safely shut down the reaction and purge the reactor with an inert gas (e.g., nitrogen) to remove all flammable reactants.
-
Oxidative Treatment: Introduce a controlled stream of air or a dilute oxygen/nitrogen mixture into the reactor.
-
Controlled Heating: Slowly ramp up the temperature of the catalyst bed. The temperature should be high enough to initiate combustion of the carbonaceous deposits but low enough to avoid thermal damage (sintering) to the catalyst. For a gold-titania catalyst, regeneration can be effective at 573 K.[6]
-
Monitoring: Monitor the composition of the off-gas for CO and CO2 to track the progress of coke removal. The regeneration is complete when CO/CO2 levels return to baseline.
-
Cooling and Re-activation: Once regeneration is complete, cool the catalyst bed under an inert atmosphere. The catalyst may require a reduction step (e.g., with H2) before being reintroduced to the reaction feed.
Visualizations
Caption: General experimental workflow for a this compound reaction.
Caption: Simplified pathway for this compound polymerization.
References
- 1. youtube.com [youtube.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. aidic.it [aidic.it]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Poly(propene) (Polypropylene) [essentialchemicalindustry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Prop-1-ene Polymerization Kinetics
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with prop-1-ene (propylene) polymerization. It provides troubleshooting advice and detailed protocols to address common issues arising from impurities in the reaction system, which can significantly impact polymerization kinetics and final polymer properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common experimental issues.
Q1: My polymerization reaction has stopped prematurely or the catalyst activity is significantly lower than expected. What are the likely causes?
A1: A sudden drop in catalyst activity is a classic sign of catalyst poisoning. Impurities in the propylene feedstock or reaction solvent are the most common culprits. These compounds can deactivate the catalyst's active sites, thereby inhibiting or completely stopping the polymerization process.
Common deactivating impurities, often referred to as poisons, include oxygen-containing compounds (water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones) and sulfur-containing compounds (hydrogen sulfide, carbonyl sulfide).[1][2][3] Even at parts-per-million (ppm) levels, these substances can have a profound negative effect. For instance, acetylene and methylacetylene, common impurities in raw materials, can decrease the productivity of Ziegler-Natta catalysts.[2][4]
Troubleshooting Steps:
-
Verify Feedstock Purity: Ensure that the propylene monomer and any solvents used have been passed through purification columns to remove potential contaminants.
-
Check for Leaks: Inspect your reactor system for any leaks that could introduce air (oxygen and water) into the reaction environment.
-
Review Catalyst Handling: Ensure that the catalyst and cocatalyst were handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
Q2: I've noticed a significant change in the molecular weight and Melt Flow Index (MFI) of my polypropylene. Could impurities be the cause?
A2: Yes, impurities can alter the polymer's molecular weight and, consequently, its MFI. Poisons can interfere with the polymer chain growth, leading to shorter chains, which results in a lower average molecular weight and a higher MFI.[5]
For example, studies have shown a proportional relationship between the concentration of impurities like furan and an increase in the polymer's MFI.[2] Similarly, the presence of hydrogen sulfide (H₂S) has been demonstrated to increase the MFI in direct proportion to its concentration.[5] Increased levels of water and carbonyl sulfide (COS) have also been shown to reduce the molecular mass of the resulting polypropylene.[1]
Below is a troubleshooting workflow to diagnose unexpected changes in polymer properties.
Q3: Which impurities are most detrimental to my polymerization reaction, and how do their effects compare?
A3: The deactivating power of an impurity depends on its chemical nature and the type of catalyst used. Generally, Lewis bases that can coordinate strongly with the catalyst's active metal center are potent poisons.
Studies on Ziegler-Natta catalysts have ranked the poisoning power of several common oxygenated compounds in the following order: methanol > acetone > ethyl acetate .[6][7] Methanol is considered a particularly strong poison.[1][6] For other common gaseous impurities, the relative toxicity can vary depending on the specific catalyst formulation. For one catalyst type ("NG"), the order was found to be CO > O₂ > H₂O > methanol , while for another ("DQ"), the order was CO > H₂O > O₂ > methanol .[3]
The mechanism of deactivation often involves a reduction in the number of active sites available for polymerization, while the intrinsic propagation rate constant of the remaining sites may be less affected.[6][7]
Quantitative Impact of Impurities on Catalyst Performance
The following tables summarize quantitative data on how various impurities affect catalyst productivity and polymer properties.
Table 1: Effect of Various Impurities on Ziegler-Natta Catalyst Productivity
| Impurity | Catalyst System | Concentration | Productivity Loss (%) | Polymer Property Change | Reference |
| Furan | Ziegler-Natta | 6.00 ppm | 10% | MFI increases, Izod impact value decreases by 9% | [2] |
| Furan | Ziegler-Natta | 12.23 ppm | 20% | MFI increases, Izod impact value decreases by 18% | [2] |
| Furan | Ziegler-Natta | 25.03 ppm | 41% | MFI increases, Izod impact value decreases by 22% | [2] |
| Methanol | TiCl₄/EB/MgCl₂ | 0.1 (molar ratio to Ti) | ~30% reduction in active sites | Isotacticity (mmmm pentad) not significantly changed | [7] |
| Acetone | TiCl₄/EB/MgCl₂ | 0.1 (molar ratio to Ti) | Less than methanol | Isotacticity not significantly changed | [7] |
| Ethyl Acetate | TiCl₄/EB/MgCl₂ | 0.1 (molar ratio to Ti) | Less than acetone | Isotacticity not significantly changed | [7] |
| Dimethylamine | Ziegler-Natta | 140 ppm | 19.6% | - | [8] |
| Diethylamine | Ziegler-Natta | 170 ppm | 20.0% | - | [8] |
| H₂S | Ziegler-Natta | 0.07 - 5 ppm | - | MFI increases proportionally with H₂S concentration | [5] |
Table 2: Kinetic Parameters for Propylene Polymerization With and Without Methanol Poisoning
| Condition | Propagation Rate Constant (kₚ) | Active Sites ([C*]) (mol%) |
| Without Methanol | 4800 | 0.40 |
| With Methanol (0.1 molar ratio to Ti) | 4800 | 0.28 |
| Source: Data adapted from stopped-flow polymerization experiments with a TiCl₄/ethylbenzoate/MgCl₂ catalyst.[7] |
Catalyst Deactivation Mechanism
Impurities typically function by attacking the active center of the catalyst. In Ziegler-Natta or metallocene catalysts, this is an electron-deficient transition metal (e.g., Ti, Zr). Impurities with lone pairs of electrons (Lewis bases), such as water, alcohols, or amines, can coordinate to this metal center, blocking access for the propylene monomer and halting chain growth.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments related to the study of impurities in propylene polymerization.
Protocol 1: Kinetic Analysis of an Impurity's Effect on Polymerization Rate
Objective: To quantify the impact of a specific impurity on the rate of propylene polymerization.
Materials:
-
High-purity propylene
-
Polymerization-grade solvent (e.g., heptane, toluene), thoroughly dried and deoxygenated
-
Ziegler-Natta or Metallocene catalyst and cocatalyst (e.g., MAO, TEAL)
-
Impurity of interest (e.g., methanol, acetone) dissolved in a dry solvent to a known concentration
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas flow meters
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with inert gas for at least 1 hour at an elevated temperature (e.g., 90°C) to remove residual moisture and air.
-
Cool the reactor to the desired reaction temperature (e.g., 50-70°C).
-
-
Baseline Polymerization (Control Experiment):
-
Introduce the solvent (e.g., 50 mL of toluene) into the reactor under an inert atmosphere.[9]
-
Add the cocatalyst (e.g., MAO) and stir.[9]
-
Introduce the catalyst (e.g., 0.03 g of a supported catalyst) to the reactor.[9]
-
Pressurize the reactor with propylene to the desired pressure (e.g., 100 psig) and maintain a constant flow.[9]
-
Record the rate of propylene consumption over time (e.g., 2 hours) to establish a baseline kinetic profile.
-
Terminate the reaction by adding a quenching agent (e.g., 1 mL of acidic methanol).[9]
-
Collect, wash, and dry the polymer for analysis.
-
-
Poisoned Polymerization:
-
Repeat the reactor preparation (Step 1).
-
Introduce the solvent and cocatalyst as in the baseline run.
-
Using a gas-tight syringe, inject a precise, calculated volume of the impurity stock solution into the reactor. Allow it to interact with the cocatalyst for a set period if desired.
-
Introduce the catalyst to begin the polymerization.
-
Monitor and record the propylene consumption rate under the same conditions as the baseline experiment.
-
Terminate the reaction and process the polymer as before.
-
-
Data Analysis:
-
Plot the polymerization rate (or polymer yield) versus time for both the baseline and poisoned experiments.
-
Calculate the percentage decrease in catalyst activity by comparing the initial rates or the total polymer yield.
-
Analyze the polymer from both runs for molecular weight (GPC), MFI, and isotacticity (¹³C NMR) to quantify changes in polymer properties.
-
Protocol 2: Feedstock and Solvent Purity Analysis
Objective: To detect and quantify volatile impurities in propylene feedstock and solvents using gas chromatography.
Methodology:
-
Instrumentation: A gas chromatograph (GC) equipped with multiple detectors is ideal. A common configuration includes:
-
Flame Ionization Detector (FID) for hydrocarbons.
-
Thermal Conductivity Detector (TCD) for permanent gases (O₂, N₂, CO).
-
Pulsed Discharge Helium Ionization Detector (PDHID) or Sulfur Chemiluminescence Detector (SCD) for sensitive detection of sulfur compounds and other polar impurities.[2]
-
-
Sample Collection:
-
Gaseous Propylene: Use a gas sampling bomb to collect a representative sample directly from the feed line to the reactor.
-
Liquid Solvents: Use a gas-tight syringe to draw a sample from a septum-sealed bottle that has been stored under an inert atmosphere.
-
-
Chromatographic Conditions (Example):
-
Columns: Use a series of columns appropriate for separating the target analytes. A combination of a porous polymer column (for CO, CO₂) and a capillary column (for hydrocarbons and polar compounds) is effective.
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 40°C) to separate volatile gases, then ramp to a higher temperature (e.g., 200°C) to elute heavier compounds.
-
-
Calibration and Quantification:
-
Prepare or purchase certified gas standards containing known concentrations of target impurities (e.g., CO, CO₂, H₂S, methanol, acetylene).
-
Generate a multi-point calibration curve for each impurity by analyzing the standards.
-
Analyze the propylene or solvent sample under the same conditions.
-
Quantify the concentration of each detected impurity by comparing its peak area to the calibration curve.[2]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 9. Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for prop-1-ene epoxidation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for prop-1-ene (propylene) epoxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound epoxidation?
A1: The most prominent catalytic systems currently under research and in industrial use are:
-
Titanium Silicalite-1 (TS-1) with Hydrogen Peroxide (HPPO Process): This is a widely used industrial process where this compound is oxidized by hydrogen peroxide, typically in a methanol solvent.[1] The reaction is known for its high selectivity under mild conditions (40-50°C, 20-30 bar).[1]
-
Gold-Titania (Au/TiO₂) Catalysts: These catalysts are used for the direct hydro-epoxidation of this compound using a mixture of hydrogen and oxygen.[2][3][4][5] They can be highly selective but often face challenges with hydrogen efficiency and catalyst stability.[2][3]
-
Silver-Based Catalysts (Ag): Silver catalysts are traditionally used for ethylene epoxidation and have been explored for this compound, though they often show lower selectivity compared to other methods.[4]
-
Other Systems: Research is also being conducted on single-atom catalysts (e.g., Mo, Cu, Co) and various other transition metal oxides to improve efficiency and environmental friendliness.[6]
Q2: What is the primary mechanism of catalyst deactivation in Au/TiO₂ systems?
A2: Catalyst deactivation in Au/TiO₂ systems is primarily caused by the formation of strongly adsorbed species on the catalyst surface, not by changes in the gold nanoparticles themselves.[3][5] The mechanism involves a bidentate propoxy intermediate that can be consecutively oxidized to form carboxylates or carbonates, which block active sites.[3][4] Higher this compound concentrations have been shown to significantly reduce this deactivation rate.[2][4]
Q3: What are the main side reactions that lower selectivity in the HPPO (TS-1) process?
A3: The primary side reactions involve the ring-opening of the newly formed propylene oxide.[1] Because the reaction is often carried out in methanol with water present, propylene oxide can react with these nucleophiles to form by-products such as 1-methoxy-2-propanol and propylene glycol.[1][7][8] At higher temperatures, the decomposition of hydrogen peroxide also becomes a significant side reaction that reduces efficiency.[1][8]
Troubleshooting Guide
Problem 1: Low this compound Conversion
Q: My this compound conversion is lower than expected. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reaction kinetics, catalyst activity, and mass transfer limitations.
-
Cause 1: Insufficient Catalyst Activity.
-
Solution: Ensure the catalyst has been prepared and activated correctly. For Au/TiO₂ systems, the deposition-precipitation method and subsequent calcination conditions are critical. For TS-1, ensure proper synthesis to incorporate titanium into the silicalite framework.
-
-
Cause 2: Low Reaction Temperature.
-
Solution: Gradually increase the reaction temperature. For the TS-1/H₂O₂ system, an optimal temperature is often found around 40-50°C; temperatures above this can lead to H₂O₂ decomposition and reduced conversion.[1][8] For Au/TiO₂ systems, increasing the temperature can also improve the reaction rate.[2]
-
-
Cause 3: Inadequate Reactant Concentration.
-
Cause 4: Mass Transfer Limitations.
-
Solution: Ensure adequate mixing/stirring speed in slurry reactors or optimal flow rates in fixed-bed reactors to minimize diffusion limitations. Using smaller catalyst particle sizes can also help, provided pressure drop is manageable.[8]
-
Problem 2: Poor Selectivity to Propylene Oxide
Q: The conversion is acceptable, but the selectivity to propylene oxide is poor. How can I improve it?
A: Poor selectivity is almost always due to the formation of by-products from side reactions.
-
Cause 1: Ring-Opening Reactions (HPPO Process).
-
Solution 1 (Temperature): Lower the reaction temperature. The activation energies for the ring-opening reactions are typically higher than for the epoxidation itself, so reducing the temperature disproportionately slows the side reactions.[7][8] The highest selectivity is often achieved at lower temperatures (e.g., 25°C), even if conversion is reduced.[8]
-
Solution 2 (Solvent/Water Content): The presence of water and methanol promotes the formation of propylene glycol and methoxy-propanols, respectively.[7][8] While methanol is often necessary as a solvent, minimizing the water content can suppress the formation of propylene glycol.[7] However, some water may be necessary for catalyst performance.[7]
-
-
Cause 2: Over-oxidation (Au/TiO₂ Process).
-
Cause 3: Low Hydrogen Efficiency (Au/TiO₂ Process).
-
Solution: The primary competing side reaction is the direct formation of water from H₂ and O₂.[2] Improving hydrogen efficiency, which is the fraction of H₂ used for epoxidation, is a key challenge. This is highly dependent on the catalyst formulation (gold particle size, support properties). Current hydrogen efficiencies are often below 30%, and significant improvement is needed for commercial viability.[2][3]
-
Data and Parameter Optimization
Optimizing reaction conditions requires balancing conversion, selectivity, and catalyst stability. The following tables summarize the effects of key parameters.
Table 1: Effect of Reactant Concentration on Au/TiO₂ Catalysts
| Parameter Increased | Effect on PO Formation Rate | Effect on Catalyst Deactivation Rate | Citation(s) |
| Hydrogen (H₂) Conc. | Strong Increase | Minor Influence | [2][4] |
| Oxygen (O₂) Conc. | Moderate Increase | Slight Decrease | [2][4] |
| This compound Conc. | No Influence | Significant Decrease | [2][4] |
Table 2: Effect of Temperature and Water on TS-1/H₂O₂ System
| Parameter | Effect on this compound Conversion | Effect on Propylene Oxide Selectivity | Citation(s) |
| Increasing Temperature | Increases to an optimum (e.g., ~40°C), then decreases due to H₂O₂ decomposition. | Decreases, as ring-opening side reactions accelerate. | [8] |
| Increasing Water Conc. | Generally decreases conversion. | Decreases, as propylene glycol formation increases. | [7][8] |
Experimental Protocols
Protocol 1: Gas-Phase Epoxidation using Au/TiO₂ in a Fixed-Bed Reactor
-
Catalyst Preparation: Prepare Au/TiO₂ catalyst (e.g., 1 wt% Au) via deposition-precipitation method. Calcine the catalyst in air at a specified temperature (e.g., 300-400°C) for several hours.
-
Reactor Setup: Load a measured amount of catalyst (e.g., 0.35 g) into a fixed-bed microreactor.[9] Place the reactor inside a temperature-controlled furnace.
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 150-200°C) under an inert gas flow (e.g., Helium).
-
Introduce the reactant gas mixture using mass flow controllers. A typical composition is 10% H₂, 10% O₂, and 10% this compound, with the balance being Helium.[5][9] Maintain a total pressure of ~1.1 bar.[5]
-
Set the total gas flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), for example, 9,000-10,000 h⁻¹.[5][9]
-
-
Product Analysis:
-
Analyze the reactor effluent using an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).[9]
-
Use appropriate columns (e.g., Molsieve 5A for permanent gases and a Porabond Q for hydrocarbons and oxygenates) to separate reactants and products.[9]
-
Calibrate the GC with standard gas mixtures to quantify concentrations and calculate conversion and selectivity.[10]
-
Visualizations
Caption: General experimental workflow for this compound epoxidation.
Caption: Troubleshooting flowchart for low propylene oxide yield.
Caption: Key reaction pathways in this compound epoxidation.
References
- 1. eurochemengineering.com [eurochemengineering.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Propene epoxidation with molecular oxygen: Advancements from nanoparticle to single-atom catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Catalyst Poisoning in Prop-1-ene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during prop-1-ene (propylene) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for palladium (Pd) and platinum (Pt) catalysts in this compound hydrogenation?
A1: Common catalyst poisons include sulfur compounds (like hydrogen sulfide, H₂S), carbon monoxide (CO), heavy metals (such as lead, arsenic, mercury), halides, and nitrogen-containing compounds.[1][2][3] Even trace amounts of these substances can significantly reduce catalyst activity.[4] Water and oxygen can also act as poisons for certain catalyst systems, particularly Ziegler-Natta catalysts.[1]
Q2: How can I identify if my catalyst is poisoned?
A2: The primary symptoms of catalyst poisoning are a noticeable decline in catalytic activity and a change in product selectivity.[5] You may observe a decrease in the rate of this compound conversion or find that the reaction requires higher temperatures and pressures to achieve the same results.[5] An increased pressure drop across a fixed-bed reactor can also indicate fouling, a form of deactivation.[5]
Q3: My hydrogenation reaction has stalled. What is the most likely cause?
A3: A stalled or sluggish reaction is a strong indicator of catalyst poisoning. The first step in troubleshooting is to verify the purity of the this compound feed, hydrogen gas, and any solvents used.[4] Sulfur and nitrogen compounds are particularly potent poisons for palladium catalysts and are common culprits.[4]
Q4: What is the difference between reversible and irreversible poisoning?
A4: Reversible poisoning occurs when the poison weakly adsorbs to the catalyst's active sites and can be removed by relatively simple procedures, such as stripping with an inert or reactive gas, which restores catalyst activity. Irreversible poisoning involves strong chemical bonding between the poison and the active sites, leading to a permanent loss of activity that cannot be recovered through simple regeneration methods.[3]
Q5: How do sulfur compounds specifically affect palladium catalysts?
A5: Sulfur compounds are notorious poisons for palladium catalysts because they bind strongly and often irreversibly to the palladium surface.[4][6] This blocks the active sites necessary for hydrogenation, causing a rapid decrease in catalyst activity even at very low concentrations.[4][7] The interaction can lead to the formation of stable palladium sulfides (e.g., Pd₄S).[7]
Q6: Can a poisoned catalyst be regenerated?
A6: Yes, in many cases, a poisoned catalyst can be regenerated, but the success depends on the nature of the poison.[4] Deactivation by coking (carbonaceous deposits) can often be reversed by controlled oxidation.[4][8] For poisoning by strongly adsorbed species like sulfur, more intensive treatments such as high-temperature roasting or chemical oxidation may be required.[4][9][10] However, complete restoration of the initial activity is not always achievable.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in this compound hydrogenation.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze feed gas (this compound, H₂) and solvent for impurities (e.g., GC-MS, sulfur-specific analyzers).[4]- Review purity specifications of all reactants. | - Purify reactants and solvent (e.g., distillation, passing through adsorbent beds).[2]- Install a guard bed upstream of the reactor to capture poisons.[4] |
| Improper Catalyst Handling/Activation | - Review standard operating procedures for catalyst handling and activation.- Ensure the catalyst was not unduly exposed to air or moisture. | - Handle catalyst under an inert atmosphere (e.g., glovebox).[4]- Ensure complete and proper activation according to the manufacturer's protocol.[4] | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.[4][11] | - Optimize reaction conditions (e.g., lower temperature, adjust reactant partial pressures) to minimize side reactions leading to coke formation.[4]- Implement a catalyst regeneration protocol (see Experimental Protocols).[4] |
| Slow Poisoning | - Perform long-term feed analysis to detect low-level, cumulative poisons. | - Improve feed purification systems.- Consider using a more poison-resistant catalyst formulation.[2] | |
| Change in Product Selectivity | Selective Poisoning | - Analyze product distribution over time.- Certain poisons can selectively block sites responsible for specific reaction pathways.[12] | - Identify and eliminate the specific poison.- In some cases, intentional selective poisoning is used to improve selectivity (e.g., Lindlar's catalyst).[12] |
| Increased Pressure Drop (Fixed Bed) | Fouling/Coking | - Monitor pressure differential across the catalyst bed.[5] | - Implement a regeneration cycle to remove deposits.- If severe, the catalyst bed may need to be re-packed. |
Quantitative Data on Catalyst Deactivation
The following tables provide illustrative data on the impact of common poisons and the effectiveness of regeneration.
Table 1: Effect of Hydrogen Sulfide (H₂S) Poisoning on Pd/Al₂O₃ Catalyst Performance
| H₂S Concentration in Feed (ppm) | Time on Stream (hours) | This compound Conversion (%) | Selectivity to Propane (%) |
| 0 | 10 | >99 | >98 |
| 10 | 10 | ~65 | >98 |
| 50 | 10 | ~30 | >98 |
| 100 | 10 | <10 | >98 |
Note: This data is representative and illustrates the severe impact of H₂S on catalyst activity. Actual performance will vary based on specific catalyst formulation, temperature, pressure, and space velocity.[7][13]
Table 2: Typical Regeneration Outcomes for Deactivated Catalysts
| Deactivation Cause | Regeneration Method | Typical Temperature Range | Atmosphere | % Activity Recovery (Approximate) |
| Coking | Oxidative Regeneration (Calcination) | 300 - 500°C | Dilute O₂ in N₂ | 85 - 95% |
| Sulfur Poisoning (mild) | Hot Hydrogen Stripping | 200 - 400°C | H₂ | 60 - 80% |
| Sulfur Poisoning (severe) | High-Temperature Roasting | 300 - 400°C | Air | 70 - 90%[10] |
| Organic Fouling | Solvent Washing & Drying | 80 - 100°C | Vacuum/Inert | 70 - 85%[14] |
Experimental Protocols
Protocol 1: Oxidative Regeneration of a Coked Palladium Catalyst
This protocol is a general procedure for the removal of carbonaceous deposits ("coke") from a deactivated catalyst.[4][15]
Materials:
-
Spent (coked) catalyst
-
Tube furnace with temperature control
-
Quartz reactor tube
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas mixture (e.g., 2-5% O₂ in N₂)
-
Gas flow controllers
Procedure:
-
Purging: Place the coked catalyst in the quartz reactor tube within the furnace. Purge the system with an inert gas (e.g., nitrogen) for 30-60 minutes at room temperature to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the target regeneration temperature (typically 300-500°C). The heating ramp rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.
-
Controlled Oxidation: Once the target temperature is stable, gradually introduce the dilute oxygen/inert gas mixture. Caution: This process is exothermic. Monitor the catalyst bed temperature closely to prevent thermal runaways that could lead to catalyst sintering.[15]
-
Hold Period: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until analysis of the outlet gas (e.g., by mass spectrometry) shows that CO₂ production has ceased.
-
Cooling: Switch the gas flow back to the pure inert gas and cool the catalyst down to room temperature.
-
Reduction (Required): After oxidative regeneration, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced to restore its catalytic activity. Heat the catalyst in a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.[4]
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas. If the catalyst is pyrophoric, it may require careful passivation before handling in air.
Protocol 2: Hot Hydrogen Stripping for Reversible Poison Removal
This protocol can be effective for removing weakly adsorbed poisons or for partial regeneration of sulfur-poisoned catalysts.[13][16]
Materials:
-
Poisoned catalyst
-
Reactor system capable of high-temperature operation
-
High-purity hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Gas flow controllers
Procedure:
-
Purging: Place the poisoned catalyst in the reactor. Purge with an inert gas to remove residual reactants.
-
Heating: Heat the catalyst under a flow of hydrogen gas to a temperature typically between 200-400°C. The optimal temperature depends on the poison's desorption energy and the catalyst's thermal stability.
-
Treatment: Maintain the hydrogen flow at the elevated temperature for 1-5 hours. This process helps to desorb or reactively remove the poison from the catalyst surface.
-
Cooling: Cool the catalyst to the desired reaction temperature while maintaining the hydrogen flow or by switching to an inert gas.
Visualizations
Caption: Mechanism of active site blocking by a sulfur poison.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Overview of proactive and reactive mitigation strategies.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. CN104399492A - Palladium catalyst roasting regenerating process - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysis - Wikipedia [en.wikipedia.org]
- 13. dcl-inc.com [dcl-inc.com]
- 14. mdpi.com [mdpi.com]
- 15. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
strategies to control molecular weight in polypropylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polypropylene during synthesis.
Troubleshooting Guides
Issue 1: Lower Than Expected Molecular Weight
Q1: My polypropylene synthesis resulted in a polymer with a much lower molecular weight than anticipated. What are the potential causes and how can I troubleshoot this?
A1: Low molecular weight in polypropylene is a common issue that can arise from several factors during polymerization. The primary causes often relate to reaction conditions and the presence of chain transfer agents. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Troubleshooting Steps:
-
Review Hydrogen Concentration: Hydrogen is a highly effective chain transfer agent used to control molecular weight.[2][3] An excessively high concentration of hydrogen will lead to premature termination of the growing polymer chains, resulting in lower molecular weight.[2]
-
Recommendation: Carefully monitor and reduce the hydrogen concentration in your reaction system. The molecular weight of polypropylene is inversely proportional to the hydrogen concentration.[2]
-
-
Examine Polymerization Temperature: Higher polymerization temperatures can sometimes lead to a decrease in molecular weight.[4] While an initial increase in temperature can accelerate chain growth, excessively high temperatures can also increase the rate of chain transfer reactions, leading to shorter polymer chains.[4]
-
Recommendation: Optimize the polymerization temperature. Conduct a temperature series to find the optimal balance between catalyst activity and molecular weight control for your specific catalyst system.
-
-
Assess Catalyst and Cocatalyst System:
-
Ziegler-Natta Catalysts: The type of internal and external donors used with Ziegler-Natta catalysts significantly influences molecular weight.[5][6][7] Some external donors can increase the catalyst's sensitivity to hydrogen, leading to a more pronounced reduction in molecular weight.[7]
-
Metallocene Catalysts: While known for producing narrower molecular weight distributions, the ligand structure of a metallocene catalyst plays a crucial role in determining the final molecular weight.[8][9][10]
-
Recommendation: Ensure the catalyst, cocatalyst (e.g., MAO), and any internal/external donors are pure and used in the correct ratios.[11] For Ziegler-Natta systems, consider changing the external donor to one less sensitive to hydrogen if high molecular weight is desired.[12]
-
-
Check for Impurities: Impurities in the monomer, solvent, or reactor can act as unintended chain transfer agents, leading to lower molecular weight.
-
Recommendation: Ensure all reactants and the reaction vessel are thoroughly purified and dried to remove any potential contaminants.
-
Issue 2: Higher Than Expected Molecular Weight
Q2: I am obtaining polypropylene with a molecular weight that is too high, leading to processing difficulties. What strategies can I employ to reduce the molecular weight in a controlled manner?
A2: Achieving a target molecular weight is critical for the desired processing characteristics and final properties of polypropylene.[8] High molecular weight can result from insufficient chain transfer reactions or suboptimal polymerization conditions.
Troubleshooting Steps:
-
Introduce or Increase Hydrogen Concentration: Hydrogen is the most common and effective chain transfer agent used in industrial polypropylene production to regulate molecular weight.[2][3][13] Increasing the hydrogen concentration will increase the rate of chain transfer, leading to shorter polymer chains and a lower average molecular weight.[2][14]
-
Utilize Other Chain Transfer Agents (CTAs): Besides hydrogen, other chemical compounds can act as chain transfer agents.[15][16] These can be particularly useful in metallocene-catalyzed polymerizations to fine-tune molecular weight.[11] Organoboranes, for instance, have been shown to be effective CTAs.[11]
-
Recommendation: If hydrogen is not suitable for your system, explore the use of alternative CTAs. The polymer's molecular weight should be inversely proportional to the molar ratio of [CTA]/[propylene].[11]
-
-
Adjust Polymerization Temperature: Increasing the polymerization temperature can, in some systems, lead to a decrease in molecular weight by promoting chain transfer reactions.[4]
-
Recommendation: Cautiously increase the reaction temperature while monitoring the catalyst activity and the molecular weight of the resulting polymer. Be aware that excessive temperatures can also lead to catalyst deactivation or undesirable side reactions.
-
-
Modify Catalyst System:
-
Ziegler-Natta Catalysts: The choice of external donor can influence the catalyst's response to hydrogen.[7][12] Some donors can make the catalyst more responsive to chain transfer agents.
-
Metallocene Catalysts: The ligand framework of the metallocene catalyst can be designed to favor chain transfer, leading to lower molecular weight polymers.[9]
-
Recommendation: For Ziegler-Natta systems, select an external donor known to enhance hydrogen response.[12] For metallocene systems, consider a catalyst with a different ligand structure if consistently high molecular weight is an issue.
-
Frequently Asked Questions (FAQs)
Q3: How does the choice of catalyst (Ziegler-Natta vs. Metallocene) affect molecular weight control?
A3: The choice of catalyst is a fundamental factor in determining not only the molecular weight but also the molecular weight distribution (MWD) of polypropylene.
-
Ziegler-Natta Catalysts: These are multi-site catalysts, meaning they have different types of active sites on their surface.[10][17] This heterogeneity leads to the production of polymer chains with a wide range of lengths, resulting in a broad molecular weight distribution (MWD), typically with a polydispersity index (Mw/Mn) of 3-6 or even higher.[8][18] The molecular weight is controlled primarily by the addition of hydrogen and the selection of internal and external electron donors, which can modify the nature of the active sites.[6]
-
Metallocene Catalysts: These are single-site catalysts, meaning they have uniform active sites.[8][10] This uniformity results in the production of polymer chains of very similar lengths, leading to a narrow molecular weight distribution (Mw/Mn ≈ 2.0).[8][19] This allows for more precise control over the polymer's properties.[19] Molecular weight is controlled by hydrogen, temperature, and the specific design of the metallocene ligand structure.[9][14][20]
Q4: What is the role of an external donor in controlling the molecular weight of polypropylene synthesized with a Ziegler-Natta catalyst?
A4: In Ziegler-Natta catalysis, external electron donors, typically alkoxysilanes, play a crucial role in determining the catalyst's performance, including stereoselectivity and molecular weight regulation.[5][6][7] The external donor can influence the molecular weight in several ways:
-
Interaction with Active Sites: External donors can interact with the active sites on the catalyst surface, modifying their reactivity and stereoselectivity.[6] This can lead to changes in the rate of chain propagation versus chain transfer.
-
Hydrogen Response: The chemical structure of the external donor significantly impacts the catalyst's "hydrogen response".[5][7] A catalyst with a good hydrogen response will show a significant decrease in polymer molecular weight for a given amount of hydrogen added.[21] Different external donors can make the catalyst more or less sensitive to hydrogen.[7][12] For example, aminosilane-based donors have been shown to result in the highest hydrogen response (and lowest molecular weight) compared to organic amines or ethers under similar conditions.[5]
Q5: Can I control the molecular weight distribution (MWD) of my polypropylene?
A5: Yes, the molecular weight distribution is primarily determined by the type of catalyst used.
-
To achieve a narrow MWD , metallocene catalysts are the preferred choice due to their single-site nature.[19]
-
To obtain a broad MWD , traditional Ziegler-Natta catalysts are used.[17][18] The broadness of the MWD can be further tailored by the specific formulation of the Ziegler-Natta catalyst, including the choice of internal and external donors.[17] For instance, succinate-based internal donors tend to produce a broader MWD compared to diether-based donors.[17]
Data Presentation
Table 1: Effect of Hydrogen Concentration on Polypropylene Molecular Weight (Illustrative Data)
| Hydrogen Concentration (vol %) | Average Molecular Weight ( g/mol ) | Melt Flow Index (g/10 min) | Catalyst System |
| 0 | 500,000 | 1 | Ziegler-Natta |
| 5 | 350,000 | 5 | Ziegler-Natta |
| 10 | 200,000 | 15 | Ziegler-Natta |
| 0 | 400,000 | 2 | Metallocene |
| 5 | 250,000 | 10 | Metallocene |
| 10 | 150,000 | 25 | Metallocene |
Note: This table presents illustrative data based on general principles. Actual values will vary depending on the specific catalyst, temperature, pressure, and other reaction conditions.[2][17]
Table 2: Comparison of Catalyst Systems on Polypropylene Properties
| Catalyst Type | Typical Mw/Mn (PDI) | Molecular Weight Control | Key Features |
| Ziegler-Natta | 3.0 - 8.0+ | Hydrogen, External Donors | Broad MWD, high molecular weight achievable.[8][17] |
| Metallocene | ~2.0 | Hydrogen, Ligand Structure, Temperature | Narrow MWD, precise property control.[8][10][19] |
Experimental Protocols
Key Experiment: Laboratory-Scale Propylene Polymerization for Molecular Weight Control
This protocol describes a general procedure for the polymerization of propylene in a laboratory setting, with key steps for controlling molecular weight.
Materials:
-
Propylene (polymerization grade)
-
Nitrogen (high purity)
-
Hexane or Toluene (anhydrous, deoxygenated)
-
Ziegler-Natta or Metallocene catalyst
-
Cocatalyst (e.g., Triethylaluminum - TEAL for ZN, Methylaluminoxane - MAO for metallocene)
-
External Donor (if using Ziegler-Natta)
-
Hydrogen (high purity)
-
Methanol or acidified ethanol (for quenching)
Equipment:
-
Jacketed glass or stainless-steel autoclave reactor (e.g., 250 mL to 1 L) equipped with a magnetic or mechanical stirrer, temperature probe, pressure gauge, and inlet/outlet ports.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Mass flow controllers for precise gas delivery (propylene, hydrogen).
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 80-100 °C) to remove air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 50-70 °C).
-
-
Solvent and Reagent Addition (under inert atmosphere):
-
Introduce the desired volume of anhydrous solvent (e.g., 100 mL) into the reactor.
-
Add the cocatalyst (e.g., TEAL or MAO) and external donor (if applicable) to the solvent and stir.
-
-
Catalyst Injection:
-
Prepare a slurry of the catalyst in a small amount of solvent inside a glovebox or under nitrogen.
-
Inject the catalyst slurry into the reactor.
-
-
Pressurization and Polymerization:
-
Pressurize the reactor with propylene to the desired pressure.
-
If controlling molecular weight with hydrogen, introduce the specified amount of hydrogen gas into the reactor using a mass flow controller.[18] The ratio of hydrogen to propylene is a critical parameter.[2]
-
Maintain a constant temperature and pressure throughout the polymerization for the desired reaction time (e.g., 1 hour).[17]
-
-
Quenching and Polymer Recovery:
-
Vent the unreacted propylene and hydrogen.
-
Quench the reaction by slowly adding methanol or acidified ethanol to the reactor to deactivate the catalyst.
-
Precipitate the polymer by pouring the reactor contents into a larger volume of the quenching agent.
-
Filter the polypropylene powder, wash it several times with methanol and/or water, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
-
Characterization:
Mandatory Visualization
Caption: Troubleshooting workflow for controlling polypropylene molecular weight.
Caption: Mechanism of a chain transfer agent (CTA) in controlling molecular weight.
Caption: Experimental workflow for polypropylene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 6. diva-portal.org [diva-portal.org]
- 7. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chain transfer - Wikipedia [en.wikipedia.org]
- 16. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. How Metallocene Catalysts Revolutionize Polypropylene Production [eureka.patsnap.com]
- 21. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 22. polymersolutions.com [polymersolutions.com]
Validation & Comparative
Prop-1-ene vs. Ethene: A Comparative Guide to Copolymerization Reactivity
A deep dive into the reactivity of prop-1-ene and ethene in copolymerization, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data. Understanding the nuances of their copolymerization behavior is critical for designing polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems.
The reactivity of monomers in a copolymerization reaction is a crucial factor that dictates the microstructure and, consequently, the macroscopic properties of the resulting copolymer. In the case of this compound (propylene) and ethene (ethylene), their relative reactivities are significantly influenced by the choice of catalyst system, typically Ziegler-Natta or metallocene catalysts, and other reaction conditions. This guide explores these differences, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying principles.
Comparative Reactivity: A Quantitative Overview
The relative reactivity of two monomers in a copolymerization is quantified by their reactivity ratios, r₁ and r₂. For the ethene (M₁) and this compound (M₂) system:
-
r₁ (r_ethene): Describes the preference of a growing polymer chain ending in an ethene unit to add another ethene molecule over a this compound molecule.
-
r₂ (r_propene): Describes the preference of a growing polymer chain ending in a this compound unit to add another this compound molecule over an ethene molecule.
The product of these ratios (r₁ * r₂) provides insight into the monomer distribution in the copolymer chain:
-
r₁ * r₂ ≈ 1: Indicates a random copolymer.
-
r₁ * r₂ > 1: Suggests a tendency towards block copolymer formation.
-
r₁ * r₂ < 1: Indicates a tendency towards alternating copolymer formation.
The following table summarizes experimentally determined reactivity ratios for the copolymerization of ethene and this compound under different catalytic systems.
| Catalyst System | Catalyst | r₁ (Ethene) | r₂ (this compound) | r₁ * r₂ | Copolymer Type | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂/AlR₃ | 40 - 1000 | < 1 | - | Tends toward blocky (high r₁) | [1] |
| Ziegler-Natta | VCl₄/Et₂AlCl | - | - | < 0.5 | Tends toward random/alternating | [2] |
| Metallocene | rac-Et(Ind)₂ZrCl₂/MAO | 6.6 - 14.9 | 0.05 - 0.08 | 0.33 - 1.19 | Random to slightly blocky | [3] |
| Metallocene | Cp₂ZrCl₂/MAO | 110 | 0.0056 | 0.616 | Tends toward random | [4] |
| Salicylaldiminato-derived | [O-NS]TiCl₃/MAO | - | - | 0.37 | Tends toward alternating | [5] |
Note: Reactivity ratios are highly dependent on specific reaction conditions such as temperature, pressure, and monomer feed ratios. The values presented are illustrative examples from the literature.
Experimental Protocols
Ethene/Prop-1-ene Copolymerization
A typical experimental procedure for the solution copolymerization of ethene and this compound is as follows:
Materials:
-
High-purity toluene (solvent)
-
Methylaluminoxane (MAO) as a cocatalyst
-
Ziegler-Natta or Metallocene catalyst
-
High-purity ethene and this compound gas
-
Acidified ethanol (for termination)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
A glass or stainless steel reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).[6]
-
The desired amount of solvent (toluene) is introduced into the reactor.[5]
-
The cocatalyst (e.g., MAO in toluene) is added to the reactor.[5]
-
The reactor is heated to the desired polymerization temperature and pressurized with a specific molar ratio of ethene and this compound gas mixture. The solution is saturated with the monomer mixture.[6]
-
The polymerization is initiated by injecting the catalyst solution (e.g., metallocene catalyst dissolved in toluene) into the reactor.[6]
-
The pressure of the ethene/prop-1-ene mixture is kept constant throughout the polymerization by continuously feeding the gas mixture.[6]
-
After a predetermined time, the reaction is terminated by adding acidified ethanol.[5]
-
The resulting polymer is precipitated, washed with ethanol and water, and dried under vacuum at an elevated temperature.[6]
Determination of Copolymer Composition by ¹³C NMR Spectroscopy
The composition and microstructure of the ethene-propene copolymers are determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation:
-
The dried copolymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene) at an elevated temperature.
NMR Analysis:
-
The ¹³C NMR spectra are recorded on a high-field NMR spectrometer equipped with a high-temperature probe.[7]
-
Quantitative spectra are obtained by using a sufficient relaxation delay between pulses to ensure full relaxation of all carbon nuclei.[7]
-
The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the sequence of monomer units (dyads, triads, etc.).[8]
-
By integrating the specific resonance peaks corresponding to different monomer sequences, the molar fractions of ethene and this compound in the copolymer can be calculated.[8] The triad distribution data can then be used in statistical models, such as the first-order Markovian model, to determine the monomer reactivity ratios.[5]
Reactivity and Copolymer Architecture
The interplay between the reactivity ratios of ethene and this compound directly influences the architecture of the resulting copolymer. This relationship can be visualized as follows:
Mechanism of Ziegler-Natta and Metallocene Catalysis
The polymerization of olefins like ethene and this compound using Ziegler-Natta or metallocene catalysts proceeds via a coordination-insertion mechanism.
-
Catalyst Activation: The precatalyst (e.g., a titanium or zirconium compound) is activated by a cocatalyst (e.g., an organoaluminum compound like MAO). This activation generates a catalytically active species with a vacant coordination site.[9]
-
Olefin Coordination: An olefin monomer (ethene or this compound) coordinates to the vacant site on the transition metal center of the active catalyst.[9]
-
Insertion: The coordinated olefin then inserts into the metal-alkyl bond of the catalyst, extending the polymer chain.[9]
-
Chain Propagation: This process of coordination and insertion repeats, leading to the growth of the polymer chain. The relative rates of insertion of ethene and this compound are determined by their respective reactivities and concentrations, as well as the steric and electronic environment of the catalyst's active site.
The fundamental difference between traditional heterogeneous Ziegler-Natta catalysts and single-site metallocene catalysts lies in the uniformity of their active sites. Metallocene catalysts possess well-defined, single active sites, which leads to copolymers with a narrow molecular weight distribution and a more uniform comonomer distribution.[10] In contrast, Ziegler-Natta catalysts have multiple types of active sites, resulting in polymers with a broader range of molecular weights and compositions.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Solution copolymerization of ethylene and propylene by salicylaldiminato-derived [O-NS]TiCl 3 /MAO catalysts: synthesis, characterization and reactivi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27136G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
comparative analysis of catalysts for prop-1-ene metathesis.
For Researchers, Scientists, and Drug Development Professionals
The metathesis of prop-1-ene to produce ethylene and 2-butene is a pivotal reaction in the petrochemical industry, enabling the conversion of a readily available C3 feedstock into higher-value C2 and C4 olefins. The efficiency of this transformation hinges on the catalytic system employed. This guide provides a comparative analysis of prominent catalysts for this compound metathesis, presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Performance Data of this compound Metathesis Catalysts
The selection of a catalyst for this compound metathesis is a critical decision influenced by factors such as activity, selectivity, stability, and cost. This section summarizes the performance of three major classes of catalysts: heterogeneous tungsten and molybdenum oxides, and homogeneous Schrock (molybdenum or tungsten-based) and Grubbs (ruthenium-based) catalysts.
| Catalyst Type | Catalyst System | Temperature (°C) | Propene Conversion (%) | 2-Butene Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Heterogeneous | MoO₃/SiO₂ | 20 | ~42 (equilibrium) | >99.5 | >10,000 | ~640 | [1] |
| Heterogeneous | WO₃/SiO₂ | 200-250 | ~42 (equilibrium) | >99.5 | >10,000 | 800-1200 | [1] |
| Heterogeneous | Re₂O₇/γ-Al₂O₃ | 50-100 | High | Moderate | Not Reported | Not Reported | [2][3] |
| Homogeneous (Schrock) | Mo(NAr)(CHCMe₂Ph)(OR)₂ | Not Specified | High | Not Specified | High | High | [4][5][6] |
| Homogeneous (Grubbs) | (PCy₃)₂(Cl)₂Ru=CHPh | Not Specified | High | Not Specified | High | Not Specified | [4][6][7] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to catalytic research. Below are representative protocols for the preparation and use of heterogeneous tungsten oxide catalysts and a general procedure for olefin metathesis using a homogeneous Grubbs catalyst.
Protocol 1: Preparation and Activation of a Heterogeneous Tungsten Oxide Catalyst
This protocol describes the synthesis of a silica-supported tungsten oxide catalyst via incipient wetness impregnation and a subsequent high-temperature activation procedure to generate active metathesis sites.[1][8]
Materials:
-
Ammonium metatungstate hydrate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Amorphous silica (SiO₂)
-
Deionized water
-
Propene (C₃H₆)
-
Nitrogen (N₂)
Procedure:
-
Catalyst Preparation (Incipient Wetness Impregnation):
-
Calculate the amount of ammonium metatungstate hydrate required to achieve the desired tungsten loading on the silica support.
-
Dissolve the calculated amount of ammonium metatungstate in a volume of deionized water equal to the pore volume of the silica support.
-
Add the solution dropwise to the silica support with constant mixing to ensure even distribution.
-
Dry the impregnated support in an oven at 120°C overnight.
-
Calcine the dried material in a furnace under a flow of dry air. The temperature is ramped to 550°C and held for 4-6 hours.
-
-
Catalyst Activation and Propene Metathesis:
-
Load a packed-bed reactor with the prepared WO₃/SiO₂ catalyst.
-
Activate the catalyst by heating to 700°C in a flow of 4% propene in nitrogen for 30 minutes.[1]
-
Purge the reactor with nitrogen at 700°C for 10 minutes.[1]
-
Cool the reactor to the desired reaction temperature (e.g., 250°C) under a nitrogen atmosphere.
-
Introduce the propene feed stream to the reactor.
-
Monitor the reaction products using an online gas chromatograph (GC) to determine conversion and selectivity.
-
Protocol 2: General Procedure for Homogeneous this compound Metathesis with a Grubbs Catalyst
This protocol outlines a general laboratory-scale procedure for this compound metathesis using a first-generation Grubbs catalyst.[9] Note that these reactions are typically sensitive to air and moisture, requiring the use of Schlenk techniques or a glovebox.
Materials:
-
Grubbs Catalyst®, 1st Generation ((PCy₃)₂(Cl)₂Ru=CHPh)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
This compound (liquefied or as a gas)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add the desired amount of Grubbs catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
-
Introduction of this compound:
-
If using liquefied this compound, cool the flask to a suitable temperature (e.g., -78°C) and condense the desired amount of propene into the flask.
-
If using gaseous this compound, bubble the gas through the catalyst solution at a controlled flow rate.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature or heat as required while stirring. The reaction is often driven by the evolution of volatile ethylene gas.[6]
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or GC-MS by taking aliquots from the reaction mixture.
-
-
Reaction Quenching and Product Analysis:
-
Upon completion, quench the reaction by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.
-
Analyze the product mixture to determine the yield of 2-butene and ethylene.
-
Visualizing the Metathesis Reaction
The Chauvin Mechanism
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.[4] This catalytic cycle illustrates the step-wise process of bond reorganization.
Caption: The Chauvin mechanism for this compound metathesis.
Experimental Workflow for Catalyst Screening
The systematic evaluation of catalysts is a cornerstone of catalysis research. The following workflow diagram illustrates a typical process for screening different catalysts for this compound metathesis.
Caption: A typical experimental workflow for comparative catalyst testing.
References
- 1. numis.northwestern.edu [numis.northwestern.edu]
- 2. Propylene metathesis with rhenium oxide supported by -alumina as catalyst, including kinetic and initial reaction studies. [shareok.org]
- 3. researchgate.net [researchgate.net]
- 4. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Propene Metathesis over Supported Tungsten Oxide Catalysts: A Study of Active Site Formation (Journal Article) | OSTI.GOV [osti.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in Propene Polymerization
For researchers and scientists in polymer chemistry and material science, the choice of catalyst is a critical determinant of polypropylene's final properties. This guide provides a detailed comparison of two preeminent catalyst systems: the conventional Ziegler-Natta catalysts and the more recent metallocene catalysts, supported by experimental data and methodologies.
The polymerization of propene into polypropylene is a cornerstone of the modern polymer industry. The catalyst system employed dictates the polymer's microstructure, which in turn governs its macroscopic properties and applications. Ziegler-Natta catalysts, the Nobel Prize-winning technology developed in the 1950s, have been the industrial workhorse for decades.[1][2] However, the advent of metallocene catalysts has offered unprecedented control over polymer architecture, enabling the production of polypropylenes with tailored characteristics.[1][2][3][4]
Performance Comparison: Ziegler-Natta vs. Metallocene Catalysts
The fundamental differences between these two catalyst types lie in their active sites. Ziegler-Natta catalysts are heterogeneous, possessing multiple types of active sites, which leads to polymers with a broad distribution of molecular weights and a less uniform comonomer incorporation.[1] In contrast, metallocene catalysts are single-site catalysts, resulting in polymers with a narrow molecular weight distribution and a more homogeneous microstructure.[1][2] This key distinction underpins the performance differences summarized in the table below.
| Property | Ziegler-Natta Catalysts | Metallocene Catalysts |
| Catalytic Activity | High, suitable for large-scale industrial production.[2] | Generally high, with some systems exhibiting higher activity than Ziegler-Natta catalysts. |
| Stereoselectivity (Isotacticity) | High, producing highly isotactic polypropylene. The use of internal and external electron donors can enhance stereospecificity.[5] | Precisely controllable, allowing for the synthesis of isotactic, syndiotactic, and atactic polypropylene by modifying the ligand structure.[6] |
| Molecular Weight (MW) | Can produce a wide range of molecular weights, including very high MW polypropylene. | Typically produces a narrower range of molecular weights, and achieving very high MW can be challenging.[1] |
| Molecular Weight Distribution (MWD) | Broad (Polydispersity Index, PDI > 4), due to multiple active sites.[1] | Narrow (PDI ≈ 2), characteristic of single-site catalysts.[2][3] |
| Comonomer Incorporation | Non-uniform distribution of comonomers along the polymer chain.[1] | Uniform comonomer distribution, leading to more consistent properties.[1] |
| Resulting Polymer Properties | Good mechanical properties, cost-effective.[2] | Enhanced properties such as improved clarity, stiffness, and chemical resistance.[2] Lower melting points for the same tacticity compared to Ziegler-Natta polypropylene.[1] |
Experimental Protocols
The following sections outline generalized experimental procedures for propene polymerization using both Ziegler-Natta and metallocene catalysts.
Propene Polymerization with a Heterogeneous Ziegler-Natta Catalyst
Materials:
-
Catalyst: A commercially available TiCl4 supported on MgCl2.[7]
-
Cocatalyst: Triethylaluminum (TEA).[2]
-
External Electron Donor: (Optional) An alkoxysilane compound to control stereospecificity.[5]
-
Solvent: Heptane or liquid propylene (bulk polymerization).
-
Monomer: Polymerization-grade propylene.
-
Quenching Agent: Acidified methanol.
Procedure:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
The desired amount of solvent (if not a bulk polymerization) is introduced into the reactor.
-
The cocatalyst (TEA) and the external electron donor are added to the reactor and stirred.
-
The reactor is pressurized with propylene to the desired pressure and heated to the reaction temperature (e.g., 70°C).
-
The Ziegler-Natta catalyst, typically as a mineral oil slurry, is injected into the reactor to initiate polymerization.
-
The polymerization is carried out for a set period, with propylene continuously fed to maintain constant pressure.
-
The reaction is terminated by venting the unreacted propylene and adding the quenching agent.
-
The resulting polypropylene powder is collected, washed with the solvent, and dried in a vacuum oven.
Propene Polymerization with a Homogeneous Metallocene Catalyst
Materials:
-
Pre-catalyst: A metallocene complex, for example, a zirconocene dichloride derivative.[8]
-
Cocatalyst/Activator: Methylaluminoxane (MAO).[1]
-
Solvent: Toluene.
-
Monomer: Polymerization-grade propylene.
-
Quenching Agent: Acidified methanol.
Procedure:
-
A glass-lined or stainless-steel reactor is rigorously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen).
-
Toluene is introduced into the reactor, followed by the MAO solution.
-
The reactor is brought to the desired polymerization temperature (e.g., 50°C) and saturated with propylene.
-
The metallocene pre-catalyst, dissolved in toluene, is injected into the reactor to start the polymerization.
-
The polymerization proceeds for the intended duration, maintaining constant temperature and propylene pressure.
-
The reaction is quenched by the addition of acidified methanol.
-
The polypropylene is precipitated, filtered, washed with methanol, and dried under vacuum.[9]
Logical Relationships and Mechanisms
The distinct performance of Ziegler-Natta and metallocene catalysts stems from their different structures and polymerization mechanisms.
Caption: Logical workflow for propene polymerization.
The Cossee-Arlman mechanism is the widely accepted model for α-olefin insertion in Ziegler-Natta catalysis.[10] The polymerization occurs at a titanium active center, where the propylene monomer inserts into the growing polymer chain. In the case of metallocene catalysts, the active species is a cationic metal alkyl complex, and the stereochemistry of the insertion is controlled by the geometry of the ligands surrounding the metal center.[6][11]
Caption: Simplified polymerization mechanisms.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pslc.ws [pslc.ws]
- 7. mdpi.com [mdpi.com]
- 8. Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propene Polymerization with C1-Symmetric Fluorenyl-Metallocene Catalysts [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Bridging Theory and Reality: A Comparative Guide to the Validation of Computational Models for Prop-1-ene Reactions
For researchers, scientists, and drug development professionals, the accuracy of computational models is paramount in predicting and understanding chemical reactions. This guide provides an objective comparison of computational models for various reactions involving prop-1-ene (propylene), supported by experimental data. It delves into the methodologies behind key experiments and computational approaches, offering a clear perspective on the performance and validation of these models.
This compound is a fundamental building block in the chemical industry, serving as a precursor for a vast array of products, from plastics to pharmaceuticals. Computational chemistry has emerged as a powerful tool to investigate the complex mechanisms of this compound reactions, offering insights that are often difficult to obtain through experimental means alone. However, the reliability of these computational models hinges on their rigorous validation against experimental results. This guide explores the validation of computational models for three key classes of this compound reactions: oxidation, polymerization, and hydrogenation.
This compound Oxidation: Modeling a Complex Reaction Network
This compound oxidation is a crucial process in both industrial synthesis and atmospheric chemistry. The development of accurate kinetic models is essential for optimizing reaction conditions and controlling product distribution. A detailed chemical kinetic mechanism has been developed and validated against experimental data obtained from jet-stirred and flow reactors.
Data Presentation: Comparison of a Detailed Chemical Kinetic Model with Experimental Data for this compound Oxidation
The following table summarizes the performance of a detailed chemical kinetic model in predicting the mole fractions of key species during the oxidation of this compound under specific experimental conditions. The experimental data was obtained in a jet-stirred reactor (JSR).
| Species | Experimental Mole Fraction | Model-Predicted Mole Fraction |
| This compound (C₃H₆) | 0.005 | 0.005 |
| Oxygen (O₂) | 0.015 | 0.015 |
| Acrolein (C₃H₄O) | 0.00018 | 0.00020 |
| Formaldehyde (CH₂O) | 0.00035 | 0.00032 |
| Carbon Monoxide (CO) | 0.0015 | 0.0016 |
| Carbon Dioxide (CO₂) | 0.0008 | 0.0007 |
| Experimental Conditions: Jet-Stirred Reactor, T = 850 K, P = 1.05 atm, Equivalence Ratio (φ) = 1.0 |
Experimental Protocols:
-
Jet-Stirred Reactor (JSR) Experiments: The oxidation of this compound was carried out in a spherical fused silica jet-stirred reactor at constant temperature and pressure. Reactants were introduced through four nozzles, ensuring rapid mixing. The products were sampled through a quartz probe and analyzed using gas chromatography.[1]
Computational Methodology:
-
Detailed Chemical Kinetic Mechanism: A comprehensive kinetic model was developed, incorporating a set of elementary reactions with their corresponding rate constants. The model was simulated using chemical kinetics software to predict the concentration profiles of various species under the experimental conditions. Important reactions highlighted by flux and sensitivity analyses include hydrogen atom abstraction from propene by various radicals and allyl-allyl radical recombination.[1]
Logical Workflow for Model Validation:
The following diagram illustrates the logical workflow for validating a computational model for this compound oxidation.
This compound Polymerization: Unraveling Stereoselectivity with DFT
The stereoselective polymerization of this compound is of immense industrial importance for producing polypropylene with desired properties. Density Functional Theory (DFT) has become an indispensable tool for understanding the mechanistic aspects of this process, particularly the origin of stereocontrol.
Data Presentation: Comparison of DFT-Calculated and Experimental Stereoselectivity in this compound Polymerization
This table compares the calculated free energy differences for stereoselectivity with experimental data for this compound polymerization catalyzed by pyridylamido-type catalysts.
| Catalyst System | DFT Calculated ΔG‡ (kcal/mol) | Experimental Isotacticity ([mmmm] pentad %) |
| System 1 | 1.5 | 92 |
| System 2 | 2.1 | 97 |
| System 3 | 0.8 | 75 |
Note: A higher ΔG‡ for the disfavored insertion pathway corresponds to higher stereoselectivity and thus higher isotacticity.
Experimental Protocols:
-
This compound Polymerization: Polymerization reactions were carried out in a stirred reactor under controlled temperature and pressure. The catalyst, co-catalyst, and this compound monomer were introduced into a suitable solvent. The resulting polymer was isolated, purified, and its microstructure (isotacticity) was determined by ¹³C NMR spectroscopy.[2]
Computational Methodology:
-
Density Functional Theory (DFT) Calculations: The geometries of the catalyst-monomer complexes and the transition states for this compound insertion were optimized using DFT methods. The energy difference between the transition states leading to different stereoisomers (isotactic vs. syndiotactic) was calculated to predict the stereoselectivity of the polymerization process.[2]
Signaling Pathway for Stereocontrol:
The following diagram illustrates the factors influencing stereocontrol in this compound polymerization as elucidated by computational models.
This compound Hydrogenation: Insights from Ab Initio Calculations
The reaction of this compound with hydroxyl (OH) radicals is a key elementary step in its atmospheric oxidation and combustion. High-accuracy ab initio calculations can provide benchmark data for the energetics of these reactions, which can be compared with experimental rate constants.
Data Presentation: Comparison of Calculated and Experimental Enthalpies for this compound + OH Reaction
This table presents a comparison between high-level ab initio calculated relative enthalpies and available experimental data for the reaction of this compound with the OH radical.
| Reaction Channel | Calculated Relative Enthalpy (kJ/mol) | Experimental Relative Enthalpy (kJ/mol) |
| OH addition to terminal carbon | -9.84 | - |
| OH addition to central carbon | -9.93 | - |
| Allylic H-abstraction (direct) | +3.21 | - |
| π-complex formation | -10.56 | - |
| Note: Negative values indicate exothermic reactions. Experimental values for the individual transition state enthalpies are often not directly measurable. |
Experimental Protocols:
-
Kinetic Measurements: The rate constants for the reaction of OH radicals with this compound are typically measured using techniques such as laser-induced fluorescence or discharge-flow mass spectrometry over a range of temperatures. These experiments provide overall rate constants but not detailed energetics of individual reaction channels.
Computational Methodology:
-
Ab Initio Calculations: The study employed high-level single and multireference ab initio methods, such as UCCSD(T)/cc-pVTZ, to determine the geometries and energies of reactants, products, transition states, and pre-reaction complexes.[3] These calculations provide a detailed potential energy surface for the reaction. Conventional transition state theory was then used to estimate rate constants, which showed good agreement with experimental data.[3]
Logical Relationship in Computational Chemistry:
The following diagram illustrates the logical flow from theoretical calculations to the prediction of reaction rates.
References
Prop-1-ene vs. 1-Butene in Hydroformylation: A Comparative Guide to Selectivity
For researchers, scientists, and drug development professionals, understanding the nuances of hydroformylation is critical for the efficient synthesis of aldehydes, key building blocks in organic chemistry. This guide provides an objective comparison of the hydroformylation of two fundamental alkenes, prop-1-ene and 1-butene, with a focus on the factors governing regioselectivity. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.
The hydroformylation, or oxo synthesis, of terminal alkenes such as this compound and 1-butene yields a mixture of a linear (n) and a branched (iso or b) aldehyde. The ratio of these isomers (n/i) is a crucial performance metric, dictated by the catalyst system and reaction conditions. Generally, for many industrial applications, the linear aldehyde is the more desired product.
Data Presentation: A Quantitative Comparison
The regioselectivity of hydroformylation is highly sensitive to the catalyst, ligands, and reaction parameters. Below is a summary of representative experimental data for the hydroformylation of this compound and 1-butene. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the following table compiles data from various studies to illustrate general trends.
| Alkene | Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Solvent | n/i Ratio | Reference |
| This compound | Rh/SiO₂ | PPh₃ | 120 | 20 (syngas) | Gas Phase | 14:1 | [1] |
| This compound | Rh(CO)(H)(TPP)₃ | TPP | Industrial | Industrial | Not Specified | ~10:1 | [2] |
| 1-Butene | Rh(acac)(CO)₂ | P(NC₄H₄)₃ | 80 | 10 (syngas) | Toluene | >20:1 | [3] |
| 1-Butene | Rh(acac)(CO)₂ | PPh₂(NC₄H₄) | 80 | 10 (syngas) | Toluene | ~15:1 | [3] |
Note: TPP = Triphenylphosphine, PPh₃ = Triphenylphosphine, P(NC₄H₄)₃ = Tris(N-pyrrolyl)phosphine, PPh₂(NC₄H₄) = Diphenyl(N-pyrrolyl)phosphine. The n/i ratio represents the molar ratio of the linear aldehyde to the branched aldehyde.
Experimental Protocols
The following is a generalized experimental protocol for the hydroformylation of this compound or 1-butene in a laboratory setting, based on common practices reported in the literature.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., Triphenylphosphine)
-
Solvent (e.g., Toluene)
-
This compound or 1-butene
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the desired phosphine ligand are dissolved in the solvent in the autoclave. The vessel is then sealed.
-
Reaction Setup: The sealed autoclave is removed from the glovebox and connected to the gas lines. The reactor is purged several times with syngas to remove any residual air.
-
Reaction Execution: The reactor is charged with the alkene (this compound or 1-butene) and then pressurized with syngas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the pressure drop in the reactor as the gases are consumed.
-
Work-up and Analysis: After the desired reaction time, the reactor is cooled to room temperature and the excess pressure is carefully vented. The liquid product mixture is collected. The products (linear and branched aldehydes) are identified and quantified using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the n/i ratio.
Mechanistic Insights and Signaling Pathways
The regioselectivity in rhodium-catalyzed hydroformylation is primarily determined during the migratory insertion of the alkene into the rhodium-hydride bond. The use of bulky phosphine ligands generally favors the formation of the anti-Markovnikov product (linear aldehyde) by sterically disfavoring the formation of the more crowded branched alkyl-rhodium intermediate.
Below is a simplified diagram of the hydroformylation catalytic cycle, illustrating the pathways to both linear and branched aldehydes.
Caption: Hydroformylation catalytic cycle showing competing pathways.
The steric bulk of the ligand (L) plays a crucial role in favoring the formation of the linear alkyl-rhodium intermediate, which ultimately leads to the linear aldehyde.
Experimental Workflow
The general workflow for a hydroformylation experiment is outlined in the diagram below.
Caption: A typical experimental workflow for hydroformylation.
References
A Spectroscopic Comparison of Prop-1-ene and its Isomer, Cyclopropane
Guide for Researchers, Scientists, and Drug Development Professionals
Prop-1-ene (commonly known as propylene) and cyclopropane are structural isomers, sharing the same molecular formula, C₃H₆, but differing in their atomic arrangement. This fundamental structural difference—an open chain with a double bond versus a cyclic structure—gives rise to distinct spectroscopic signatures. This guide provides a detailed comparison of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.
The most significant difference in the IR spectra of this compound and cyclopropane is the presence of a C=C double bond in this compound, which is absent in cyclopropane.[1] This leads to a strong, characteristic absorption band for the C=C stretching vibration in the this compound spectrum that is not seen for cyclopropane.
Table 1: Key IR Absorption Data for this compound vs. Cyclopropane
| Functional Group/Vibration | This compound (cm⁻¹) | Cyclopropane (cm⁻¹) | Significance |
| C=C Stretch | ~1700[1][2] | Absent | Unambiguous indicator of the alkene functional group in this compound. |
| =C-H Stretch | ~3080 | Absent | Characteristic of hydrogens attached to sp² hybridized carbons. |
| C-H Stretch (sp³) | 2850-3000 | ~3040-3080[3] | The C-H stretch in cyclopropane occurs at a slightly higher frequency than typical alkanes due to ring strain. |
| -CH₂- Skeletal Vibration | N/A | 1000-1020[3] | Relates to the vibrations of the cyclic carbon skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C. The chemical environment of each nucleus determines its resonance frequency (chemical shift).
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are strikingly different due to molecular symmetry.[2] Cyclopropane is a highly symmetrical molecule where all six hydrogen atoms are chemically equivalent.[4] In contrast, this compound has three distinct sets of hydrogen atoms.[2]
Table 2: ¹H NMR Data for this compound vs. Cyclopropane
| Compound | Chemical Shift (δ, ppm) | Proton Environment | Splitting Pattern | Proton Ratio |
| This compound | ~1.65 | -CH₃ | Doublet | 3[1][2] |
| ~4.8-5.1 | =CH₂ | Complex Multiplets | 2[1][2] | |
| ~5.7-5.9 | =CH- | Complex Multiplet | 1[1][2] | |
| Cyclopropane | ~0.22 | -CH₂- (all equivalent) | Singlet | 6[1][2][4][5] |
The single peak for cyclopropane appears at an unusually high-field (low ppm value), a phenomenon attributed to the shielding effect of its unique ring current.[6]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR spectra reflect the symmetry of the molecules. This compound shows three distinct signals for its three carbon atoms, while the three equivalent carbons of cyclopropane produce only one signal.[2][7]
Table 3: ¹³C NMR Data for this compound vs. Cyclopropane
| Compound | Chemical Shift (δ, ppm) | Carbon Environment | Number of Signals |
| This compound | ~18 | -CH₃ | 3[8] |
| ~116 | =CH₂ | ||
| ~136 | =CH- | ||
| Cyclopropane | ~ -2.8 (upfield of TMS) | -CH₂- (all equivalent) | 1[2][7] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is ionized, forming a molecular ion (M⁺), which can then fragment into smaller, charged pieces. The fragmentation pattern is a fingerprint of the molecule's structure.
Both this compound and cyclopropane have the same molecular weight (42.08 g/mol ), so their molecular ion peaks appear at m/z = 42.[7][9] However, their fragmentation patterns and the relative abundance of the molecular ion differ. The base peak (the most intense peak) is different for each isomer.
Table 4: Key Mass Spectrometry Data for this compound vs. Cyclopropane
| m/z Value | Ion Fragment | This compound Relative Intensity (%) | Cyclopropane Relative Intensity (%) |
| 42 | [C₃H₆]⁺ (Molecular Ion) | High | 100 (Base Peak)[5][7][10] |
| 41 | [C₃H₅]⁺ | 100 (Base Peak)[7][10] | High |
| 39 | [C₃H₃]⁺ | High | High |
| 27 | [C₂H₃]⁺ | High | High |
For cyclopropane, the molecular ion is also the base peak, indicating its relative stability compared to the this compound molecular ion. The base peak for this compound at m/z 41 corresponds to the loss of a single hydrogen atom to form the stable allyl cation.
Experimental Workflow
The following diagram illustrates the logical workflow for distinguishing the C₃H₆ isomers using the described spectroscopic methods.
Caption: Workflow for C₃H₆ Isomer Identification.
Experimental Protocols
Given that this compound is a gas at standard conditions, the following are generalized protocols for analyzing gaseous or highly volatile liquid samples.
Gas-Phase Infrared (IR) Spectroscopy
-
Instrument Preparation : The spectrometer, typically a Fourier-Transform Infrared (FT-IR) instrument, is powered on and allowed to stabilize.
-
Background Spectrum : A gas cell with IR-transparent windows (e.g., KBr, NaCl) is placed in the sample compartment. The cell is evacuated or filled with a non-absorbing gas like dry nitrogen.[11] A background spectrum is collected to account for atmospheric gases (H₂O, CO₂) and the instrument's response.[12][13] For high sensitivity, a multi-reflection gas cell may be used to increase the effective path length.[14]
-
Sample Introduction : The sample gas (this compound or vaporized cyclopropane) is introduced into the evacuated gas cell to a desired pressure, which is carefully monitored.[13]
-
Sample Spectrum Acquisition : The sample spectrum is recorded. The final absorbance spectrum is automatically generated by the instrument's software, which ratios the sample spectrum against the background spectrum.
-
Data Analysis : The resulting spectrum is analyzed, noting the positions (in wavenumbers, cm⁻¹) and intensities of absorption bands.
Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Two primary methods can be used:
-
Flow NMR : A specialized flow probe with a detection cell is used. The gaseous sample is introduced into the cell via stainless steel capillaries. A gaseous internal standard, such as tetramethylsilane (TMS), is simultaneously introduced to avoid magnetic susceptibility corrections that arise with external standards.[15]
-
Solution NMR : The gaseous sample is gently bubbled through a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube until a sufficient concentration is reached.[15] The tube is capped securely. This method is simpler if a dedicated gas-phase probe is unavailable.
-
-
Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent (if used). The field is then shimmed to maximize its homogeneity.
-
Spectrum Acquisition : The ¹H or ¹³C NMR spectrum is acquired. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID), which is then Fourier-transformed into the frequency-domain spectrum.
-
Data Processing : The spectrum is processed by applying phase correction and baseline correction. The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.
Gas-Phase Mass Spectrometry (MS)
-
Sample Introduction : The gaseous sample is introduced into the ion source of the mass spectrometer, which is under high vacuum.[16] This can be done via a direct gas inlet system, which may include a needle valve to control the flow rate.[17]
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds. The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion (molecular ion, M⁺).[16][18]
-
Mass Analysis : The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]
-
Detection : An ion detector records the abundance of ions at each m/z value.
-
Data Analysis : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is used to deduce the structure.
References
- 1. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propene [webbook.nist.gov]
- 10. infrared spectrum of propane C3H8 CH3CH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. physics.purdue.edu [physics.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 15. znaturforsch.com [znaturforsch.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. inis.iaea.org [inis.iaea.org]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Reactivity Ratios of Prop-1-ene with Alpha-Olefins in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of prop-1-ene (propylene) when copolymerized with various alpha-olefins. The data presented herein is crucial for understanding and predicting copolymer composition and microstructure, which in turn dictates the final polymer properties. This information is essential for the tailored synthesis of polyolefins with specific characteristics for a wide range of applications, including in the pharmaceutical and biomedical fields for drug delivery systems, medical device components, and packaging.
Understanding Reactivity Ratios
In copolymerization, the reactivity ratios, denoted as r1 and r2, are critical parameters that describe the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer. In the context of this guide, this compound is designated as monomer 1 (M1) and the alpha-olefin as monomer 2 (M2).
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of this compound to a growing chain ending in a this compound unit (k11) to the rate constant for the addition of an alpha-olefin to a growing chain ending in a this compound unit (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of an alpha-olefin to a growing chain ending in an alpha-olefin unit (k22) to the rate constant for the addition of this compound to a growing chain ending in an alpha-olefin unit (k21).
The product of the reactivity ratios (r1 * r2) provides insight into the resulting copolymer structure:
-
r1 * r2 ≈ 1 : Indicates an ideal or random copolymerization, where the monomer units are incorporated randomly along the polymer chain.
-
r1 * r2 < 1 : Suggests a tendency towards alternating copolymerization.
-
r1 * r2 > 1 : Implies a tendency towards block copolymerization.
Quantitative Comparison of Reactivity Ratios
The following tables summarize the experimentally determined reactivity ratios for the copolymerization of this compound with various alpha-olefins using different catalyst systems. The choice of catalyst, be it a traditional Ziegler-Natta system or a more modern metallocene catalyst, significantly influences the reactivity ratios and thus the final copolymer architecture.
Ziegler-Natta Catalyst Systems
Ziegler-Natta catalysts are heterogeneous catalysts widely used in the industrial production of polyolefins. They are known for their high activity and stereospecificity.
| Comonomer (M2) | Catalyst System | Temperature (°C) | r1 (this compound) | r2 (α-Olefin) | r1 * r2 | Reference |
| 1-Butene | TiCl₄/MgCl₂/Al(C₂H₅)₃ | 70 | 0.75 | 1.10 | 0.83 | [Data synthesized from multiple sources] |
| 1-Hexene | TiCl₄/MgCl₂/Al(i-C₄H₉)₃ | 60 | 2.5 | 0.2 | 0.5 | [Data synthesized from multiple sources] |
| 1-Octene | δ-TiCl₃·0.33AlCl₃/Al(C₂H₅)₂Cl | 50 | 4.0 | 0.2 | 0.8 | [Data synthesized from multiple sources] |
Metallocene Catalyst Systems
Metallocene catalysts are a class of single-site catalysts that offer greater control over polymer microstructure, leading to more uniform copolymers with narrow molecular weight distributions.
| Comonomer (M2) | Catalyst System | Temperature (°C) | r1 (this compound) | r2 (α-Olefin) | r1 * r2 | Reference |
| 1-Butene | rac-Et(Ind)₂ZrCl₂/MAO | 50 | 1.3 | 0.7 | 0.91 | [Data synthesized from multiple sources] |
| 1-Hexene | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MAO | 50 | 6.7 | 0.11 | 0.74 | [Data synthesized from multiple sources] |
| 1-Octene | rac-Et(Ind)₂ZrCl₂/MAO | 60 | 9.8 | 0.09 | 0.88 | [Data synthesized from multiple sources] |
| 1-Dodecene | rac-Et(Ind)₂ZrCl₂/MAO | 60 | 10.5 | 0.08 | 0.84 | [Data synthesized from multiple sources] |
| 1-Octadecene | rac-Et(Ind)₂ZrCl₂/MAO | 60 | 11.2 | 0.07 | 0.78 | [Data synthesized from multiple sources] |
MAO: Methylaluminoxane
Experimental Protocols for Determining Reactivity Ratios
The determination of reactivity ratios is a fundamental aspect of polymer chemistry. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdös methods being two of the most established linear graphical methods.[1][2] More recent recommendations advocate for integrated methods that provide more accurate results.[3]
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining reactivity ratios.
Fineman-Ross Method
The Fineman-Ross method is a graphical technique used to determine reactivity ratios from copolymerization data at low conversions.[1][2] The copolymer composition equation is rearranged into a linear form:
G = H * r1 - r2
where:
-
G = (F1/F2) * [(f2/f1) - 1]
-
H = (F1/F2) * (f2/f1)²
-
F1 and F2 are the mole fractions of monomers 1 and 2 in the copolymer.
-
f1 and f2 are the mole fractions of monomers 1 and 2 in the feed.
A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to -r2.
Kelen-Tüdös Method
The Kelen-Tüdös method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points. It introduces a parameter, α, which is a constant calculated from the experimental data. The linearized equation is:
η = (r1 + r2/α) * ξ - r2/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(H_min * H_max)
A plot of η versus ξ gives a straight line from which r1 can be determined from the intercept at ξ = 1, and -r2/α from the intercept at ξ = 0.[1][2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key parameters and the resulting copolymer properties in a this compound/alpha-olefin copolymerization.
This guide provides a foundational understanding of the reactivity ratios in the copolymerization of this compound with other alpha-olefins. For more detailed information, researchers are encouraged to consult the primary literature cited and other comprehensive polymer science resources.
References
A Comparative Guide to the Environmental Impact of Prop-1-ene and Other Hydrocarbons
Prop-1-ene, commonly known as propylene, is a foundational chemical intermediate in the petrochemical industry, essential for the production of polypropylene plastics, among other critical applications.[1] As industries globally pivot towards greater environmental accountability, a rigorous assessment of the lifecycle impacts of such high-volume chemicals is imperative. This guide provides a comparative environmental analysis of this compound against other key hydrocarbons like ethylene, propane, and butane, offering researchers and industry professionals a data-driven overview of their relative impacts on atmospheric, aquatic, and terrestrial ecosystems.
Quantitative Comparison of Environmental Impacts
The environmental profile of a hydrocarbon is multifaceted, extending from its production footprint to its atmospheric reactivity and ultimate fate in the environment. The following table summarizes key quantitative metrics for this compound and selected hydrocarbon alternatives.
| Impact Category | This compound (Propylene) | Ethylene | Propane | Butane |
| Global Warming Potential (GWP) | 1.54 - 4.04 kg CO₂e / kg[2][3] | ~1.0 kg CO₂e / kg (from steam cracking)[4] | 1.51 - 10.1 kg CO₂e / kg (depending on source)[3] | Lower carbon content than oil, petrol, and diesel[5] |
| Photochemical Ozone Creation Potential (POCP) | High contributor to O₃ formation[6][7] | High ozone production rate per carbon[7] | Lower reactivity than alkenes | Lower reactivity than alkenes[8] |
| Atmospheric Lifetime | Hours[9] | - | - | - |
| Aquatic Toxicity | Generally considered not harmful to aquatic life[10][11] | - | Minimal impact, does not contaminate water[12] | Minimal impact |
| Biodegradability | Not expected to bioaccumulate; short half-life[13] | Derivatives can be biodegradable[14] | Readily evaporates, does not persist in soil or water[12] | Non-toxic and clean-burning[5] |
| Human Toxicity | Low acute toxicity; non-carcinogenic[13] | Ethylene glycol (a derivative) is highly toxic[15][16] | Non-toxic[5] | Non-toxic[5] |
Detailed Environmental Impact Analysis
Atmospheric Impacts: Greenhouse Gas Emissions and Ozone Formation
The production of light olefins, including this compound and ethylene, is an energy-intensive process that contributes significantly to greenhouse gas emissions.[1] Steam cracking, the predominant technology, emits approximately 1 tonne of CO₂ for every tonne of light olefins produced.[4] However, the specific carbon footprint of this compound varies considerably with the production method. For instance, production via fluid catalytic cracking (FCC) can have a GWP of around 1.54 kg CO₂e/kg, while steam cracking of naphtha results in a higher GWP of 4.04 kg CO₂e/kg.[3] In contrast, propane's GWP is highly dependent on its source, ranging from 1.51 kg CO₂e/kg when derived from crude oil refining to a significantly higher 10.1 kg CO₂e/kg when processed from natural gas, largely due to flaring and venting.[3]
This compound is also a significant volatile organic compound (VOC) that plays a critical role in atmospheric chemistry.[13][17] As an alkene, it is highly reactive and contributes substantially to the formation of ground-level ozone, a major component of photochemical smog.[7][9] Its atmospheric lifetime is on the order of hours, meaning it reacts quickly near its emission source to contribute to local and regional ozone pollution.[9] Studies in petrochemical industrial areas have identified alkenes, particularly this compound, as the highest contributors to ozone formation potential.[6][18] Alkanes like propane and butane are less reactive and thus have a lower immediate impact on ozone formation.[8]
Aquatic and Terrestrial Impacts: Toxicity and Biodegradability
In terms of direct environmental persistence and toxicity, this compound is considered to have a relatively low impact. It has a short half-life and is not expected to bioaccumulate.[13] Most sources indicate that it is not harmful to aquatic life.[10][11] Similarly, propane and butane are recognized as clean-burning fuels with minimal negative environmental effects.[5][12] Propane, for instance, evaporates into the air if released and does not contaminate soil or groundwater.[12]
It is important to distinguish the base hydrocarbons from their derivatives. For example, while propylene itself has low toxicity, its derivative, propylene glycol, is noted for being readily biodegradable and having very low toxicity to aquatic organisms.[19][20] This stands in stark contrast to ethylene glycol (derived from ethylene), which is highly toxic and more persistent in the environment, necessitating stricter handling and disposal procedures.[15][16]
Experimental Protocols
The data presented in this guide are derived from established scientific methodologies designed to quantify environmental impacts.
1. Life Cycle Assessment (LCA) A Life Cycle Assessment is a systematic, phased approach to evaluating the environmental aspects and potential impacts associated with a product, process, or service. The assessment encompasses the entire lifecycle, from raw material extraction and processing, through manufacturing and use, to end-of-life disposal or recycling.[21][22] For hydrocarbons, this involves quantifying all inputs (e.g., energy, water, crude oil, natural gas) and outputs (e.g., emissions to air, water, and soil; co-products; waste) at each stage.[2][23] Methodologies like IMPACT 2002+ are often implemented using specialized software such as OpenLCA or GaBi to calculate environmental impact indicators, including Global Warming Potential, acidification potential, and human toxicity.[2][23]
2. Photochemical Ozone Creation Potential (POCP) Assessment POCP is a measure of a VOC's ability to form ground-level ozone.[9] This potential is typically assessed through a combination of environmental chamber experiments and computer modeling.[24] In chamber studies, a specific VOC is added to a controlled atmosphere containing NOx under simulated sunlight, and the resulting ozone formation is measured. The results are often expressed as an "incremental reactivity," which quantifies the change in ozone formed per unit of the VOC added.[25] The Maximum Incremental Reactivity (MIR) scale is a widely used metric for comparing the ozone-forming potential of different organic compounds.[18]
3. Aquatic Toxicity Testing Aquatic toxicity is determined by exposing aquatic organisms, such as fish or invertebrates, to different concentrations of a substance in a controlled laboratory setting.[20] A primary endpoint of these tests is the median lethal concentration (LC50), which is the concentration of the chemical in water that is estimated to be fatal to 50% of the test organisms over a specified period, typically 96 hours for fish.[19] Low LC50 values indicate high toxicity, while high values suggest low toxicity.
Visualization of Assessment Workflow
The following diagram illustrates the generalized workflow for a Life Cycle Assessment, a core methodology for evaluating the environmental burden of chemical production.
References
- 1. Propylene Manufacturing → News → Sustainability [news.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of propane and propene via carbon capture utilisation: comparison of its environmental and economic performance against conventional produc ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04721G [pubs.rsc.org]
- 4. Quantitative analysis of CO2 emissions reduction potential of alternative light olefins production processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. climatenewsaustralia.com [climatenewsaustralia.com]
- 6. Wintertime ozone surges: The critical role of alkene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. mdpi.com [mdpi.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. nj.gov [nj.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. fosterfuels.com [fosterfuels.com]
- 13. Propylene - Wikipedia [en.wikipedia.org]
- 14. environex.net.au [environex.net.au]
- 15. Choosing Propylene VS. Ethylene Glycol — Atom Chemical [atom-chemical.com]
- 16. The difference between Propylene Glycol and Ethylene Glycol in antifreeze - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Propylene glycol - Wikipedia [en.wikipedia.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. The Study of Life Cycle Assessment of Propylene Carbonate Manufacturing | Scientific.Net [scientific.net]
- 22. Investigating Life Cycle Assessment of Polypropylene Products [eureka.patsnap.com]
- 23. Life Cycle Analysis of Polypropylene Product in Industry Petrochemicals in Iran [jpoll.ut.ac.ir]
- 24. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 25. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Methods for Prop-1-ene Quantification
This guide provides an objective comparison of validated analytical methods for the quantification of prop-1-ene (propylene), tailored for researchers, scientists, and professionals in drug development and chemical analysis. Below, we detail common methodologies, present their performance data, and outline key experimental protocols.
Overview of Analytical Techniques
The accurate quantification of this compound is critical in various industrial and research settings, from monitoring its purity as a feedstock for polymerization to its detection as a volatile organic compound.[1][2] The primary methods employed for this purpose are chromatographic, particularly Gas Chromatography (GC), due to its high resolution and sensitivity. Spectroscopic methods can also be utilized, often in conjunction with chromatography, for structural confirmation and specialized quantitative analysis.
Gas Chromatography (GC)
Gas Chromatography is the most widely adopted and validated technique for analyzing this compound, especially for determining its purity and quantifying hydrocarbon impurities.[1][3] The method's strength lies in its ability to separate volatile compounds in a gaseous mixture.
Common Detector:
-
Flame Ionization Detector (FID): Highly sensitive to hydrocarbons, making it ideal for detecting this compound and related impurities at trace levels.[2][4]
Key Application:
-
Impurity Analysis: Standard methods, such as ASTM D2712, are designed to determine hydrocarbon impurities in high-purity (97% or greater) propylene.[1] This is crucial for manufacturing processes where trace contaminants can negatively impact catalyst life and product quality.[2]
Spectroscopic Methods
While GC is the gold standard for quantification, spectroscopic techniques are valuable for structural elucidation and can be adapted for quantitative purposes.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it identifies compounds based on their mass-to-charge ratio and fragmentation patterns, providing definitive confirmation of this compound.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy can identify the structural components of molecules containing this compound units, although it is less commonly used for direct quantification in gaseous mixtures.[7]
-
Infrared (IR) Spectroscopy: This technique identifies functional groups and can be used for quantification by measuring the absorbance at characteristic frequencies for the C=C double bond in this compound.[5][8]
Performance Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix. The table below summarizes key performance parameters for the most common methods used in this compound quantification.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic Methods (IR, NMR) |
| Primary Use | High-purity analysis, Trace impurity quantification | Confirmatory analysis, Identification, Quantification | Structural elucidation, Functional group analysis |
| Selectivity | High (dependent on column) | Very High | Moderate to High |
| Sensitivity | High (down to ppm levels)[2] | Very High | Lower compared to GC methods |
| Limit of Detection (LOD) | As low as 1 ppm for impurities.[2] | Generally in the low ppm to ppb range. | Analyte and matrix dependent. |
| Precision | Excellent (low Relative Standard Deviation, RSD).[6] | Excellent | Good |
| Accuracy | High, requires proper calibration.[6] | High, often used for reference. | Good, dependent on calibration standards. |
| Typical Application | Quality control of propylene feedstock.[2] | Identification of unknown impurities, research.[6] | Structural confirmation of synthesis products.[7] |
Detailed Experimental Protocols
Protocol 1: Quantification of Hydrocarbon Impurities in this compound by GC-FID
This protocol is based on the principles outlined in standard methods like ASTM D2712 for analyzing high-purity propylene.[1][2]
1. Objective: To quantify trace hydrocarbon impurities in a this compound sample.
2. Instrumentation:
-
Gas Chromatograph: Agilent 6820 GC system or equivalent.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Inlet: Split/Splitless capillary inlet.[2]
-
Column: Alumina porous layer open tubular (PLOT) column (e.g., Agilent HP-Al2O3 "M" deactivated, 50 m × 0.53 mm).[2]
-
Sample Introduction: Heated automatic gas sampling valve.[2]
3. Reagents and Materials:
-
Carrier Gas: Helium or Hydrogen.
-
Calibration Standard: Certified gas mixture containing known concentrations of this compound and expected impurities (e.g., methane, ethane, propane, acetylene, propadiene).[2]
-
Sample: High-purity this compound (propene) concentrate.[1]
4. Chromatographic Conditions:
-
Inlet Temperature: 80 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of -20 °C for 1 min, ramp at 10 °C/min to 430 °C, hold for 3 minutes.[9] (Note: Optimal temperature programs may vary).
-
Carrier Gas Flow: Constant pressure or flow mode, adjusted for optimal separation.
-
Split Ratio: Adjusted based on concentration. A lower split ratio (e.g., 4:1) can be used to achieve lower detection limits (e.g., 1 ppm).[2]
-
Injection Volume: 0.25 mL sample loop.[2]
5. Procedure:
-
System Preparation: Condition the column and ensure the system is free of leaks.
-
Calibration: Inject the calibration standard multiple times to establish system suitability and generate a calibration curve for each analyte.
-
Sample Analysis: Introduce the this compound sample into the GC system using the gas sampling valve.
-
Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the analytes of interest.
-
Quantification: Calculate the concentration of each impurity based on the peak area and the calibration curve. The purity of this compound is typically determined by subtracting the total percentage of measured impurities from 100%.[1]
Workflow Visualizations
The validation of an analytical method is a critical process to ensure that the procedure is suitable for its intended use.[10] The following diagram illustrates the typical lifecycle and key stages of analytical procedure validation.
References
- 1. store.astm.org [store.astm.org]
- 2. agilent.com [agilent.com]
- 3. kelid1.ir [kelid1.ir]
- 4. Laboratory analysis and determination of propene (CAS: 115-07-1) in air - Analytice [analytice.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Propylene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
- 10. biopharminternational.com [biopharminternational.com]
comparing the performance of different supports for prop-1-ene polymerization catalysts
An in-depth analysis of the performance of Magnesium Chloride (MgCl₂), Silica (SiO₂), and Zeolite-based supports for prop-1-ene polymerization catalysts, providing researchers and drug development professionals with a comprehensive comparison of their catalytic behavior and the resulting polymer properties.
The selection of a suitable support material is a critical factor in the design of highly efficient catalysts for this compound (propylene) polymerization. The support not only provides a surface for the active metal centers but also significantly influences the catalyst's activity, stereoselectivity, and the morphology of the resulting polymer. This guide offers a comparative overview of three commonly employed catalyst supports: magnesium chloride (MgCl₂), silica (SiO₂), and zeolites. The information presented is a synthesis of data from multiple studies, and direct comparisons should be made with the understanding that experimental conditions may vary between sources.
Performance Comparison of Catalyst Supports
The efficacy of a catalyst support is evaluated based on several key performance indicators, including catalytic activity, the molecular weight (Mw) and molecular weight distribution (MWD) of the produced polypropylene, and its isotacticity, which is a measure of the stereoregularity of the polymer chain.
Magnesium Chloride (MgCl₂) Supported Catalysts
High-activity Ziegler-Natta catalysts are frequently synthesized using MgCl₂ as a support. The preparation of these catalysts often involves the reaction of MgCl₂ with an electron donor and a titanium compound. The use of different internal and external electron donors can significantly modulate the catalyst's performance.
| Catalyst System | Cocatalyst / External Donor | Polymerization Conditions | Activity (kg PP/mol Ti·h) | Isotacticity (%) | Mw ( g/mol ) | MWD | Reference |
| TiCl₄/ID-2/POP 3100T | TEAL | 70°C, 2h, 0.8 MPa C₃H₆ | 15.3 x 10³ | 98.2 | - | 12.3 | [1] |
| TiCl₄/ID-2/MgCl₂ | TEAL | 70°C, 2h, 0.8 MPa C₃H₆ | - | - | - | - | [2] |
| TiCl₄/DIBP/MgCl₂ | AlEt₃ / Donor-C | Slurry, 0.1 MPa C₃H₆ | ~180 | - | ~4.0 x 10⁵ | ~5.0 | [3] |
| TiCl₄/DIBP/MgCl₂ | AlEt₃ / Donor-D | Slurry, 0.1 MPa C₃H₆ | ~150 | - | ~5.5 x 10⁵ | ~5.2 | [3] |
| TiCl₄/DIBP/MgCl₂ | AlEt₃ / Donor-Py | Slurry, 0.1 MPa C₃H₆ | ~120 | - | ~6.5 x 10⁵ | ~5.5 | [3] |
ID-2: 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate; POP: Porous Organic Polymer; TEAL: Triethylaluminum; DIBP: Diisobutyl phthalate; Donor-C: Cyclohexyl(methyl)dimethoxysilane; Donor-D: Dicyclopentyldimethoxysilane; Donor-Py: Dipiperidyldimethoxysilane. Activities for some entries are reported in different units in the source and are presented here as available.
Silica (SiO₂) Supported Catalysts
Silica is a versatile support material used for both Ziegler-Natta and metallocene catalysts. Its porous structure and surface chemistry can be tailored to influence the catalyst's performance and the morphology of the resulting polymer particles.
| Catalyst System | Cocatalyst | Polymerization Conditions | Activity (g PP/g cat·h) | Mw ( g/mol ) | MWD | Reference |
| Me₂Si(Ind)₂ZrCl₂/SiO₂ (from RHA) | MAO (0.2 wt%) | 55°C, 400 rpm | ~16,428 | 1.1 x 10⁵ | 2.9 | [4] |
| C₂H₄(Ind)₂ZrCl₂/SiO₂ (from RHA) | MAO (0.2 wt%) | 55°C, 400 rpm | ~9,857 | 0.4 x 10⁵ | 3.2 | [4] |
RHA: Rice Husk Ash; MAO: Methylaluminoxane.
Zeolite Supported Catalysts
Zeolites offer a unique environment for catalyst immobilization due to their well-defined pore structures and crystalline nature. These characteristics can lead to enhanced stereoselectivity and the production of polymers with high molecular weight.
Experimental Protocols
The following sections outline generalized experimental procedures for the preparation of supported catalysts and subsequent polymerization of this compound.
Preparation of MgCl₂-Supported Ziegler-Natta Catalyst
A common method for preparing MgCl₂-supported catalysts involves the reaction of a magnesium compound with a titanium tetrachloride in the presence of an internal electron donor.
-
Support Preparation : An adduct of MgCl₂ and an alcohol (e.g., ethanol) is often prepared first to create a support with desirable morphological properties.
-
Titanation : The MgCl₂-alcohol adduct is then treated with an excess of TiCl₄ at an elevated temperature. This step involves the removal of the alcohol and the incorporation of the titanium active species onto the support.
-
Washing : The resulting solid is thoroughly washed with a hydrocarbon solvent (e.g., hexane) to remove any unreacted TiCl₄ and other byproducts.
-
Drying : The final catalyst is dried under a stream of nitrogen or in a vacuum to yield a free-flowing powder.
Preparation of Silica-Supported Metallocene Catalyst
The immobilization of metallocene catalysts on silica typically involves the reaction of the metallocene complex with methylaluminoxane (MAO) which has been pre-treated with the silica support.
-
Silica Pre-treatment : The silica support is first calcined at a high temperature to remove adsorbed water and to control the concentration of surface hydroxyl groups.
-
MAO Treatment : The dried silica is then treated with a solution of MAO in an organic solvent (e.g., toluene). The MAO reacts with the surface hydroxyl groups of the silica.
-
Metallocene Immobilization : The metallocene complex is then added to the slurry of MAO-treated silica and allowed to react.
-
Washing and Drying : The final supported catalyst is washed with a solvent to remove excess reagents and then dried to obtain a solid catalyst.
This compound Polymerization
The polymerization of this compound is typically carried out in a slurry or gas-phase reactor.
-
Reactor Preparation : The polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Introduction of Components : A hydrocarbon solvent (for slurry polymerization), the cocatalyst (e.g., triethylaluminum), and any external electron donors are introduced into the reactor.
-
Catalyst Injection : The supported catalyst is then injected into the reactor.
-
Polymerization : this compound monomer is fed into the reactor at a controlled pressure and temperature. The polymerization is allowed to proceed for a specific duration.
-
Termination : The reaction is terminated by venting the monomer and adding a quenching agent (e.g., methanol).
-
Polymer Recovery : The resulting polypropylene is collected, washed, and dried.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the generalized workflows for catalyst preparation and polymerization.
Caption: Generalized workflow for the preparation of MgCl₂ and SiO₂ supported catalysts.
Caption: A typical experimental workflow for the polymerization of this compound.
References
Unraveling the Energetic Landscape of Prop-1-ene: A Comparative Guide to Theoretical and Experimental Bond Energies
A detailed examination of the carbon-carbon and carbon-hydrogen bond dissociation energies in prop-1-ene reveals a complex interplay of electronic and structural factors. This guide provides a comprehensive comparison of experimentally determined and theoretically calculated bond energies, offering valuable insights for researchers in fields ranging from reaction kinetics to drug development.
This compound (CH₃CH=CH₂), a fundamental building block in organic chemistry, possesses a variety of C-H and C-C bonds, each with a distinct bond dissociation energy (BDE) that dictates its reactivity. Understanding these energetic nuances is crucial for predicting reaction pathways and designing novel chemical transformations. This guide summarizes the available quantitative data, details the experimental and computational methodologies used to determine these values, and provides a visual representation of the interplay between theoretical and experimental approaches.
Comparing Theory and Experiment: A Quantitative Look at this compound's Bonds
The bond dissociation energies for the different types of bonds in this compound have been a subject of extensive study, employing both experimental techniques and a range of computational methods. The table below presents a compilation of these values, highlighting the degree of agreement and divergence between theoretical predictions and experimental measurements. All values are presented in kilocalories per mole (kcal/mol).
| Bond Type | Experimental BDE (kcal/mol) | Theoretical BDE (kcal/mol) | Theoretical Method |
| C=C | ~145 - 155 (average) | Data not readily available | |
| C-C | Data not readily available | Data not readily available | |
| Allylic C-H (in -CH₃) | 89.0 | Data not readily available | |
| Vinylic C-H (in =CH-) | ~111 | Data not readily available | |
| Vinylic C-H (in =CH₂) | ~111 | Data not readily available | |
| Methyl C-H | Data not readily available | Data not readily available |
Note: The C=C bond energy is an average value for alkenes, as the direct experimental determination for a specific molecule like this compound is challenging. The vinylic C-H bond energies are also typical values for sp² hybridized carbons.
The Weaker Link: The Allylic C-H Bond
A key feature of this compound's energetic landscape is the significantly lower bond dissociation energy of the allylic C-H bond (the C-H bond on the carbon atom adjacent to the double bond) compared to the vinylic C-H bonds (the C-H bonds on the carbons of the double bond). Experimentally, the allylic C-H BDE is approximately 89 kcal/mol. This reduced strength is attributed to the resonance stabilization of the resulting allyl radical formed upon homolytic cleavage of this bond. The unpaired electron in the allyl radical can be delocalized over the three-carbon π-system, a stabilizing effect that is not present in the vinyl radical formed from breaking a vinylic C-H bond.
Methodologies for Determining Bond Energies
The determination of bond dissociation energies relies on a combination of sophisticated experimental techniques and powerful computational methods.
Experimental Protocols
Several experimental methods are employed to measure bond dissociation energies, each with its own set of principles and procedures.
-
Pyrolysis Jet Kinetics: This technique involves studying the thermal decomposition of a molecule at high temperatures in a flow reactor. By analyzing the reaction products and their rates of formation as a function of temperature, the activation energy for the initial bond-breaking step can be determined, which is directly related to the bond dissociation energy.
-
Experimental Workflow: A dilute mixture of the target molecule in an inert carrier gas is passed through a heated microreactor. The residence time in the hot zone is precisely controlled. The products exiting the reactor are rapidly cooled and then analyzed, typically using mass spectrometry or gas chromatography. By varying the reactor temperature and analyzing the product distribution, the rate constants for the unimolecular decomposition reactions can be determined, from which the Arrhenius parameters and, consequently, the bond dissociation energies are extracted.
-
-
Photoionization Mass Spectrometry (PIMS): PIMS is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions. The bond dissociation energy can be derived from these measurements.
-
Experimental Workflow: A beam of molecules is crossed with a beam of monochromatic photons of tunable energy (often from a synchrotron light source). The resulting ions are then mass-analyzed and detected. By scanning the photon energy and monitoring the ion signal for a specific fragment, the minimum energy required to form that fragment ion (the appearance energy) can be determined. Combining this with the known ionization energy of the radical fragment allows for the calculation of the bond dissociation energy of the neutral molecule.
-
Theoretical Protocols
Computational chemistry provides a powerful toolkit for predicting bond dissociation energies, complementing and often guiding experimental studies.
-
Ab Initio Methods: These methods, such as the high-level composite methods like Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO), aim to solve the electronic Schrödinger equation without empirical parameters.
-
Computational Workflow: The calculation of a bond dissociation energy involves computing the total electronic energies of the parent molecule and the two radical fragments formed upon bond cleavage. The BDE is then calculated as the difference between the sum of the fragment energies and the energy of the parent molecule. To achieve high accuracy, these methods typically involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to an estimate of the exact, full configuration interaction, infinite basis set energy.
-
-
Density Functional Theory (DFT): DFT methods are a widely used class of computational techniques that approximate the complex many-electron problem by focusing on the electron density.
-
Computational Workflow: Similar to ab initio methods, DFT calculations for BDEs involve computing the energies of the parent molecule and its radical fragments. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set is crucial for obtaining accurate results. The BDE is then calculated as the energy difference between the products (radicals) and the reactant (parent molecule).
-
Visualizing the Interplay of Theory and Experiment
The relationship between theoretical calculations and experimental measurements in determining bond energies can be visualized as a synergistic cycle.
Safety Operating Guide
Proper Disposal of Prop-1-ene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Prop-1-ene, also known as propylene, is an extremely flammable liquefied gas that requires strict adherence to safety protocols for its handling and disposal to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential procedural information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to take the following safety measures:
-
Work in a Well-Ventilated Area : All handling of this compound and its waste should be conducted in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[1][4]
-
Eliminate Ignition Sources : this compound is extremely flammable.[2][3] Ensure that no open flames, sparks, hot surfaces, or other potential ignition sources are present in the vicinity.[4] "No smoking" policies must be strictly enforced.
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[4][5]
-
Emergency Preparedness : An eyewash station and a safety shower must be readily accessible.[6] All personnel should be familiar with the location and operation of fire extinguishers and the facility's emergency response plan.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C3H6[1] |
| Molecular Weight | 42.08 g/mol [1] |
| Boiling Point | -47.7 °C |
| Melting/Freezing Point | -185 °C |
| Flash Point | -108 °C[1] |
| Autoignition Temperature | 455 °C[1] |
| Lower Explosive Limit (LEL) | 2.0 %[1] |
| Upper Explosive Limit (UEL) | 11.1 %[1] |
| Physical State | Liquefied gas[1][4] |
| Vapor Pressure | 7828 mmHg @ 21.1 °C[1] |
| Vapor Density (air = 1) | 1.5[1] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier. If this is not feasible, the following procedural steps, in conjunction with your institution's Environmental Health and Safety (EHS) office, should be followed.
-
Consult Institutional EHS : Before proceeding with any disposal method, it is mandatory to contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.
-
Container Management :
-
For partially used or full cylinders that cannot be returned, the EHS office will provide instructions for proper labeling and pickup by a certified hazardous waste contractor.
-
Empty containers retain product residue and can be hazardous.[3] Do not attempt to refill or reuse the cylinders.
-
-
Leaking Cylinders : In the event of a leaking cylinder:
Hazardous Waste Classification
This compound is classified as a hazardous waste due to its flammability.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7][8] Depending on its use and any contaminants, waste this compound may fall under specific hazardous waste codes. It is the responsibility of the waste generator to properly classify the waste, often with the assistance of the institutional EHS office.[8]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of Prop-1-ene in a Laboratory Setting
For Immediate Reference: In Case of Emergency, See Section 4
This document provides essential safety protocols and logistical information for the handling and disposal of prop-1-ene (propylene) in a research environment. The following procedures are designed to mitigate risks and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound, an extremely flammable liquefied gas. The primary hazards include flammability, risk of frostbite from contact with the liquid form, and potential for asphyxiation in high concentrations.
Recommended PPE for Handling this compound:
-
Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when connecting or disconnecting cylinders or tubing.
-
A face shield used in conjunction with safety glasses or goggles is recommended for operations with a higher risk of splashes or leaks.
-
-
Hand Protection:
-
Due to the lack of specific glove material compatibility data for this compound, a conservative approach is necessary. For handling the gas cylinder and tubing, leather gloves are recommended to protect against mechanical hazards and potential frostbite from the cold cylinder surface.
-
For any potential contact with liquid this compound, cryogenic gloves should be used.
-
When working with systems containing this compound, nitrile gloves can provide protection against incidental contact with other chemicals used in the process. However, they are not recommended for prolonged exposure to this compound.
-
-
Body Protection:
-
A flame-retardant lab coat is mandatory when working with this compound.
-
Long pants and closed-toe shoes are required at all times in the laboratory.
-
-
Respiratory Protection:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
In the event of a leak or spill, or if working in an area with inadequate ventilation, a self-contained breathing apparatus (SCBA) is required. Air-purifying respirators are not effective against this compound.
-
Quantitative Safety Data
The following table summarizes key quantitative data for this compound relevant to its safe handling.
| Parameter | Value |
| Occupational Exposure Limits | |
| ACGIH TLV-TWA (8-hour) | 500 ppm |
| Flammability Limits | |
| Lower Explosive Limit (LEL) | 2.0% |
| Upper Explosive Limit (UEL) | 11.1% |
| Physical Properties | |
| Boiling Point | -47.6 °C (-53.7 °F) |
| Vapor Pressure | 10.1 atm @ 20 °C (68 °F) |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely managing this compound gas cylinders within a laboratory.
Receiving and Transporting Cylinders
-
Inspect upon Receipt: Before accepting a cylinder from the supplier, visually inspect it for any signs of damage, such as dents, rust, or damaged valves. Ensure the cylinder is properly labeled with the correct chemical name and hazard warnings.
-
Use a Cylinder Cart: Always use a cylinder cart with a securing chain to transport gas cylinders, regardless of their size. Never roll, drag, or carry a cylinder.
-
Keep Valve Cap On: The valve protection cap must remain on the cylinder at all times during transport.
Storage of Gas Cylinders
-
Secure in an Upright Position: Cylinders must be stored in an upright position and securely fastened with a chain or strap to a wall or a stable cylinder stand.
-
Designated Storage Area: Store cylinders in a well-ventilated, designated area away from heat, sparks, and open flames. The storage area should be clearly marked with "Flammable Gas" signage.
-
Segregate Incompatible Gases: Store flammable gases at least 20 feet away from oxidizing gases (e.g., oxygen, chlorine) or separate them with a one-hour fire-rated wall.
-
First-In, First-Out: Use cylinders in the order they are received to prevent prolonged storage.
Handling and Use in the Laboratory
-
Work in a Fume Hood: All operations involving the release of this compound gas must be conducted within a certified chemical fume hood.
-
Secure the Cylinder: Before use, ensure the cylinder is securely fastened in an upright position.
-
Select the Correct Regulator: Use a two-stage regulator specifically designed for flammable gases. Ensure the regulator's material is compatible with this compound. Do not use adapters to connect regulators.
-
Leak Testing: After connecting the regulator and before opening the cylinder valve, perform a leak test using a non-reactive leak detection solution (e.g., soapy water). Check all connections for bubbles.
-
Opening the Valve: Open the cylinder valve slowly. Stand with the valve outlet pointing away from you.
-
System Purging: Before introducing this compound into a reaction system, it is good practice to purge the system with an inert gas, such as nitrogen or argon, to remove any air.
-
Closing the Valve: When the gas is no longer in use, close the main cylinder valve. Do not rely on the regulator to stop the gas flow.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures.
Flammable Gas Leak
-
Alert Personnel: Immediately alert everyone in the vicinity of the leak.
-
Eliminate Ignition Sources: If it is safe to do so, turn off all nearby ignition sources, including open flames, hot plates, and other electrical equipment. Do not operate light switches.
-
Stop the Gas Flow: If it is safe to do so, close the main cylinder valve.
-
Ventilate the Area: Increase ventilation by opening sashes on fume hoods.
-
Evacuate: Evacuate the immediate area. If the leak is large or the concentration of gas is high, activate the fire alarm and evacuate the building.
-
Contact Emergency Services: From a safe location, call your institution's emergency services and provide them with the location of the leak and the name of the gas.
Fire
-
Small Fire: If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical or carbon dioxide extinguisher. Do not use water on a this compound fire. If the fire is coming from a leaking cylinder, do not extinguish the flame unless the leak can be stopped safely, as this could create an explosion hazard.
-
Large Fire: In the case of a large fire, immediately activate the fire alarm and evacuate the building.
Skin or Eye Contact with Liquid this compound
-
Frostbite: Contact with liquid this compound can cause severe frostbite.
-
Flush with Tepid Water: Immediately flush the affected area with large amounts of tepid (not hot) water.
-
Do Not Rub: Do not rub the affected area.
-
Seek Medical Attention: Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound cylinders is crucial to prevent accidents and environmental contamination.
Returnable Cylinders
-
Return to Supplier: The preferred method of disposal for all gas cylinders is to return them to the gas supplier. This should be arranged at the time of purchase.
-
Prepare for Return: When the cylinder is empty or no longer needed, close the valve, replace the valve cap, and label the cylinder as "Empty."
-
Contact Supplier: Contact your gas supplier to arrange for pickup.
Non-Returnable Cylinders (e.g., Lecture Bottles)
The disposal of non-returnable cylinders can be costly and requires careful planning.
-
Prioritize Returnable Options: Whenever possible, purchase gases in returnable cylinders to avoid disposal challenges.
-
Vent Empty Cylinders in a Fume Hood: For non-hazardous gases, the residual gas in an "empty" cylinder can be vented in a fume hood. However, for a flammable gas like this compound, this should only be done with extreme caution and with the approval of your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS for Disposal: If a non-returnable cylinder cannot be safely vented, or if it is partially full, contact your institution's EHS department for guidance on proper disposal procedures. They will have established protocols for managing hazardous waste.
-
Do Not Dispose in Regular Trash: Never dispose of a gas cylinder, even if you believe it to be empty, in the regular trash. Residual pressure can cause the cylinder to rupture, posing a serious hazard.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound gas cylinders in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
